3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
Description
Properties
IUPAC Name |
[3-amino-5-(cyclopropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O3/c12-8-4-6(3-7(5-8)11(15)16)10(14)13-9-1-2-9/h3-5,9,15-16H,1-2,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCXZDGUCEVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis pathways for 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
An In-Depth Technical Guide to the Synthesis of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
Introduction
This compound is a specialized arylboronic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a boronic acid, an aromatic amine, and a cyclopropylcarboxamide moiety, offers multiple points for synthetic diversification. This trifunctional nature makes it a key intermediate for constructing complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating biaryl structures prevalent in many pharmaceutical agents.[2][3] Furthermore, the boronic acid group itself is of significant interest due to its ability to form reversible covalent bonds with diols, a property leveraged in the design of diagnostic sensors and targeted therapies.[1][4][5]
This guide provides a comprehensive overview of two plausible and robust synthetic pathways for this compound, designed for researchers and scientists in organic synthesis and drug development. The discussion emphasizes the strategic rationale behind key transformations, the choice of reagents, and detailed, field-proven protocols.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points: the amide bond and the carbon-boron bond. The most strategically sound approach involves disconnecting the amide bond first, leading back to a key intermediate such as 3-amino-5-carboxy-phenylboronic acid and cyclopropylamine. However, synthesizing and handling this intermediate can be challenging due to the competing reactivity of the functional groups.
A more practical and modular strategy begins with a commercially available, disubstituted benzene ring, allowing for the sequential installation of the required functionalities. The following diagram illustrates a robust retrosynthetic pathway starting from 3-bromo-5-nitrobenzoic acid, which allows for controlled, stepwise functionalization.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Sequential Amidation, Reduction, and Borylation
This pathway is arguably the most direct route, prioritizing the formation of the robust amide bond early in the sequence. This strategy avoids potential complications of carrying the sensitive boronic acid moiety through multiple synthetic steps.
Caption: Workflow for the amidation-first synthetic pathway.
Scientific Rationale & Causality
-
Amide Coupling: The synthesis begins by coupling 3-bromo-5-nitrobenzoic acid with cyclopropylamine. The direct condensation of a carboxylic acid and an amine requires an activating agent to form a more reactive intermediate.[6] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice as it is highly efficient and minimizes side reactions.[6][] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[6]
-
Nitro Reduction: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation (H₂, Pd/C) is a clean and effective method. Alternatively, reduction with iron powder in the presence of an electrolyte like ammonium chloride offers a cost-effective and scalable option that is tolerant of the aryl bromide.
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction installs the boronic ester functionality.[2] The use of bis(pinacolato)diboron (B₂pin₂) is standard, providing a stable boronic ester that is easily purified and stored. A palladium catalyst with a suitable phosphine ligand, such as Pd(dppf)Cl₂, is crucial for an efficient catalytic cycle. A base, typically potassium acetate (KOAc), is required for the transmetalation step.[2] The presence of the free amine on the ring can influence reactivity, but it is generally well-tolerated in this position.
-
Boronic Ester Hydrolysis: The final step is the deprotection of the pinacol ester to yield the free boronic acid. This can be achieved under acidic conditions or through oxidative cleavage with reagents like sodium periodate (NaIO₄) followed by an aqueous workup.
Experimental Protocol: Pathway 1
Step 1: Synthesis of 3-Bromo-N-cyclopropyl-5-nitrobenzamide
-
To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add cyclopropylamine (1.1 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
Step 2: Synthesis of 3-Amino-5-bromo-N-cyclopropylbenzamide
-
Suspend 3-bromo-N-cyclopropyl-5-nitrobenzamide (1.0 eq) and ammonium chloride (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) portion-wise to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate, and partition the residue between ethyl acetate and water.
-
Dry the organic layer, concentrate, and purify if necessary.
Step 3: Synthesis of N-cyclopropyl-5-(pinacolboranyl)-3-aminobenzamide
-
In a Schlenk flask, combine 3-amino-5-bromo-N-cyclopropylbenzamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 90-100 °C for 8-12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Step 4: Synthesis of this compound
-
Dissolve the pinacol ester from the previous step (1.0 eq) in a mixture of acetone and water.
-
Add sodium periodate (NaIO₄) (4.0 eq) and ammonium acetate (catalytic amount).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Quench the reaction with sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer carefully with 1M HCl to pH ~4-5, which may precipitate the product.
-
Collect the solid by filtration or extract with a suitable organic solvent, dry, and concentrate to yield the final product.
Pathway 2: Borylation, Reduction, and Amidation
This alternative pathway introduces the boronic acid functionality earlier in the sequence. This can be advantageous if the subsequent reactions are high-yielding and clean, but it requires careful handling of the boronic ester intermediate.
Caption: Workflow for the borylation-first synthetic pathway.
Scientific Rationale & Causality
-
Esterification: The initial carboxylic acid is protected as a methyl ester. This is a crucial step to prevent the acidic proton from interfering with the basic conditions of the subsequent Miyaura borylation. Fischer esterification using methanol and a catalytic amount of strong acid is a standard and effective method.
-
Miyaura Borylation: Borylation is performed on the protected ester. The reaction conditions are similar to Pathway 1.
-
Nitro Reduction: Catalytic hydrogenation is the preferred method here, as it will cleanly reduce the nitro group without affecting the boronic ester or the methyl ester.
-
Ester Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) is used to deprotect the carboxylic acid, yielding the key acid-boronic ester intermediate.
-
Amide Coupling: This step is critical. The presence of the free amine and the boronic ester requires a careful choice of coupling reagents. EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) is a milder coupling system that is effective for this type of transformation and less likely to cause side reactions.[8]
-
Boronic Ester Hydrolysis: The final deprotection is performed as described in Pathway 1.
Data Summary and Comparison
| Feature | Pathway 1 (Amidation First) | Pathway 2 (Borylation First) | Rationale |
| Number of Steps | 4 | 6 | Pathway 1 is more convergent and step-economical. |
| Key Challenge | Borylation of an electron-rich aminobenzamide. | Handling the multi-functional acid-boronic ester intermediate in the coupling step. | The free amine in Pathway 1 can affect the borylation, while the intermediate in Pathway 2 can be prone to side reactions like self-polymerization. |
| Robustness | Generally more robust and scalable. | Requires more careful control of reaction conditions, especially in the final steps. | Fewer sensitive functional groups are carried through multiple steps in Pathway 1. |
| Purification | Intermediates are relatively stable and easy to purify. | The acid-boronic ester intermediate can be challenging to isolate and purify. | The stability of intermediates in Pathway 1 simplifies the overall process. |
Conclusion
The synthesis of this compound can be successfully achieved through multiple strategic routes. This guide has detailed two robust pathways, each with distinct advantages and challenges. Pathway 1 , which prioritizes the formation of the amide bond before introducing the boronic acid moiety, is recommended for its overall efficiency, robustness, and higher degree of convergence. It involves fewer steps and utilizes intermediates that are generally more stable and easier to handle, making it more amenable to scale-up. Pathway 2 offers a viable alternative but requires more careful management of protecting groups and reaction conditions. The choice of pathway will ultimately depend on the specific constraints of the laboratory, available starting materials, and the desired scale of the synthesis.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminophenylboronic Acid: Comprehensive Overview and Applications.
- ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride.
- Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
- BenchChem. (n.d.). This compound.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(15), 3854-3857.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- de Souza, M. V. N. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323.
- Zareen, A., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Journal of Nanomaterials, 2022.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid (CAS 1423129-20-7)
Introduction
3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid, identified by CAS number 1423129-20-7, is a specialized synthetic building block with significant potential in drug discovery and diagnostic applications. Its unique trifunctional architecture—comprising a boronic acid moiety, an aromatic amine, and a cyclopropylcarboxamide group—renders it a versatile tool for medicinal chemists and researchers. The boronic acid functional group is the cornerstone of its biological activity, enabling reversible covalent interactions with key biological targets. This guide provides a comprehensive overview of its chemical properties, biological significance, and practical handling for research and development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its effective application in experimental settings. These properties influence its solubility, reactivity, and stability.
| Property | Value | Source(s) |
| CAS Number | 1423129-20-7 | [1][2] |
| Molecular Formula | C₁₀H₁₃BN₂O₃ | [1][3] |
| Molecular Weight | 220.04 g/mol | [4] |
| Synonym(s) | 3-amino-5-[(cyclopropylamino)carbonyl]phenylboronic acid | [4] |
| Appearance | Data not available; likely a solid | [5] |
| Purity | Typically ≥97% for research-grade material | [4] |
| Predicted pKa | ~6.8–7.0 | [1] |
| Solubility | Moderately soluble in polar aprotic solvents | [1] |
| Storage Temperature | Refrigerated | [4] |
Core Reactivity and Mechanism of Action: A Focus on Enzyme Inhibition
The primary biological significance of this compound and related phenylboronic acids lies in their ability to act as potent enzyme inhibitors.[1] This inhibitory action is primarily directed towards serine proteases and, notably, serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6][7]
The mechanism of inhibition is rooted in the electrophilic nature of the boron atom in the boronic acid group. This allows for a nucleophilic attack from the hydroxyl group of the catalytic serine residue within the enzyme's active site. This interaction results in the formation of a stable, yet reversible, tetrahedral boronate adduct.[7] This covalent modification of the active site serine effectively blocks the enzyme's catalytic activity. The reversibility of this bond is a key feature, allowing for dynamic studies of enzyme function.
Caption: Mechanism of serine β-lactamase inhibition.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas of scientific research.
Drug Discovery and Medicinal Chemistry
As an enzyme inhibitor, this compound serves as a scaffold for the development of novel therapeutic agents.[1] Its ability to target bacterial β-lactamases makes it a promising candidate for co-administration with β-lactam antibiotics to overcome antibiotic resistance.[6] The amino and cyclopropylcarbamoyl groups provide synthetic handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Suzuki-Miyaura Cross-Coupling Reactions
The presence of the arylboronic acid functionality makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][8] This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in biologically active molecules.[8][9] The amino group on the phenyl ring can influence the electronic properties and reactivity in these coupling reactions.[1]
Biosensor Development
Phenylboronic acids are widely utilized in the development of biosensors for the detection of cis-diol-containing molecules, such as saccharides and glycoproteins.[10][11][12] The principle relies on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol of the target analyte.[10] This binding event can be coupled to a signal transducer (e.g., colorimetric, fluorescent, or electrochemical) to generate a detectable signal.[12][13] The amino group on this compound can be used for conjugation to signaling molecules or surfaces.
Caption: Principle of boronic acid-based biosensors.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane, or toluene/water mixture)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Handling and Safety Precautions
As a research chemical, this compound should be handled with care by trained personnel in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound was not found, the following guidelines are based on data for structurally similar phenylboronic acids and should be followed.[5][14][15]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[15]
-
Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves prior to use.[14]
-
Skin and Body Protection: Wear a laboratory coat.[15]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. Avoid generating dust. If dust is generated, a NIOSH-approved particulate respirator may be necessary.[15]
-
-
Handling:
-
Storage:
-
Disposal:
Disclaimer: This guide is intended for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
References
- This compound - Benchchem. (n.d.).
- 1423129-20-7 | this compound | BoronPharm. (n.d.).
- Docsa, T., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3594.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
- Phenylboronic acid - SAFETY DATA SHEET. (2025, December 18).
- 1423129-20-7|this compound|BLD Pharm. (n.d.).
- Safety Data Sheet - Aaronchem. (2024, November 1).
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives - Benchchem. (n.d.).
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.).
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (n.d.).
- (3-(Cyclopentanecarboxamido)phenyl)boronic acid | C12H16BNO3 | CID 131251141. (2025, December 27). PubChem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- This compound | 1423129-20-7 - Sigma-Aldrich. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. (n.d.).
- [Development and Biosensor Applications of Novel Functional Electrodes] - PubMed. (n.d.).
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025, March 3).
- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC - PubMed Central. (n.d.).
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.).
- Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives - PubMed. (2016, October 1).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1423129-20-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1423129-20-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. [Development and Biosensor Applications of Novel Functional Electrodes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. aaronchem.com [aaronchem.com]
The Ascendant Role of Aminophenylboronic Acid Derivatives in Modern Drug Discovery
An In-Depth Technical Guide
Executive Summary: Boronic acids, particularly aminophenylboronic acid (APBA) derivatives, represent a class of compounds with remarkable versatility and therapeutic potential. Their unique ability to form reversible covalent bonds with diols has positioned them as powerful tools in medicinal chemistry.[1][2] This guide delves into the core biological activities of novel APBA derivatives, moving beyond a mere survey to provide a deep, mechanistic understanding for researchers, scientists, and drug development professionals. We will explore their synthesis, their proven efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, and the experimental frameworks used to validate these activities. The central thesis is that the rational design of APBA derivatives, grounded in a firm understanding of their chemical reactivity, is paving the way for a new generation of targeted therapies.[3][4][5]
The Foundational Chemistry: A Tale of Boron's Unique Reactivity
The biological prowess of aminophenylboronic acid derivatives is intrinsically linked to the electronic properties of the boron atom. Possessing a vacant p-orbital, the boron center acts as a strong Lewis acid, making it highly electrophilic.[6] This allows it to readily interact with biological nucleophiles.
The most critical of these interactions is the formation of reversible, cyclic esters with molecules containing 1,2- or 1,3-diol functionalities.[2][7] Under physiological pH, the trigonal planar sp² hybridized boron atom can accept a hydroxyl group, transitioning to a more stable tetrahedral sp³ hybridized state. This tetrahedral boronate anion then rapidly condenses with a diol to form a five- or six-membered ring. This reversible covalent bonding is the cornerstone of their ability to target specific biological structures like sugars, glycoproteins, and ribonucleosides.[1][8]
Synthetic Strategies: Crafting the Molecular Toolkit
The generation of novel APBA derivatives with tailored biological activities hinges on versatile and robust synthetic methodologies. While a comprehensive review of boron chemistry is beyond our scope, understanding the fundamental approaches is crucial for appreciating the structure-activity relationships discussed later.
Key synthetic routes include:
-
Matteson Homologation: A powerful technique for the stereoselective synthesis of α-aminoboronic acid derivatives, crucial for creating peptide mimics.[6][9]
-
Suzuki-Miyaura Cross-Coupling: Aminophenylboronic acids are frequently used as reagents in this palladium-catalyzed reaction to form C-C bonds, but the core structure itself is often assembled through related organometallic chemistry.[1]
-
Functionalization of Precursors: A common strategy involves starting with a functionalized aniline, such as 4-bromo-2-fluoroaniline, protecting the amine group, performing a borylation reaction (e.g., via lithiation followed by reaction with a trialkyl borate), and subsequent deprotection to yield the desired APBA derivative.[10]
Anticancer Activity: A Targeted Assault on Malignant Cells
Simple phenylboronic acid and its derivatives have emerged as potent antiproliferative agents.[11] Their anticancer activity is often multifaceted, stemming from their ability to induce cell cycle arrest and apoptosis through targeted interactions.[11][12]
Mechanism of Action: Exploiting the Cancer Glycocalyx
A primary mechanism involves targeting the altered glycocalyx of cancer cells. Many cancer cells, including those of the liver, pancreas, and breast, overexpress sialic acid (SA) residues on their surfaces.[13][14] APBA derivatives exhibit a high binding affinity for the diol groups within sialic acid, allowing them to selectively accumulate on and within cancer cells.[13][14]
This targeted accumulation can be leveraged to deliver cytotoxic payloads or, in the case of inherently active compounds, to trigger downstream cell death pathways. One of the most significant pathways involves the inhibition of the proteasome. Bortezomib, the first-in-class proteasome inhibitor drug, is a dipeptide boronic acid, highlighting the effectiveness of this chemical moiety.[3][4] Inhibition of the proteasome disrupts cellular protein homeostasis, leading to the accumulation of pro-apoptotic factors and cell cycle regulators like p21, ultimately inducing G2/M phase arrest and apoptosis.[4][11]
Quantitative Data: Antiproliferative Activity
The efficacy of novel derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) after a set exposure time.
| Compound ID | Derivative | Cancer Cell Line | IC₅₀ (72h) [μM] | Source |
| 18 | 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 1.8 | [11] |
| 27 | 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian) | 2.5 | [11] |
| 16 | 2-Formyl-6-methoxyphenylboronic acid | A549 (Lung) | 5.1 | [11] |
| 9 | 2-Formyl-5-methoxyphenylboronic acid | LoVo (Colon) | 8.3 | [11] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Rationale: This protocol is essential to determine if a compound's antiproliferative effect is due to cytostatic (cell cycle arrest) or cytotoxic (cell death) activity. By staining DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G1, S, G2/M) can be quantified. An accumulation of cells in a specific phase, like the G2/M phase observed for compound 18 , provides direct evidence of cell cycle arrest.[11]
Methodology:
-
Cell Seeding: Seed A2780 ovarian cancer cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the APBA derivative at its IC₅₀ concentration (and a vehicle control) for 24, 48, and 72 hours.
-
Cell Harvesting: Aspirate the media, wash cells with PBS, and detach them using trypsin-EDTA. Collect cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 μL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 μL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases.
Antimicrobial Activity: Breaching Bacterial Defenses
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[5] APBA derivatives offer a promising avenue due to their ability to interact with the unique structures of bacterial cell walls and inhibit critical bacterial enzymes.[15][16]
Mechanism of Action: Cell Wall and Enzyme Targeting
The surfaces of bacteria are rich in diol-containing molecules. Gram-negative bacteria possess lipopolysaccharides (LPS), while both Gram-positive and Gram-negative bacteria have peptidoglycans in their cell walls.[7][17] APBA derivatives can form covalent bonds with these diol groups, potentially disrupting cell wall integrity or acting as a targeting moiety to concentrate the compound at the bacterial surface.[7][17]
Furthermore, boronic acids are highly effective inhibitors of serine β-lactamases, a major family of enzymes responsible for bacterial resistance to penicillin and cephalosporin antibiotics.[5][18] They act as transition-state inhibitors, where the boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral adduct that mimics the high-energy intermediate of β-lactam hydrolysis.[19] This effectively neutralizes the resistance mechanism, and has led to the development of FDA-approved drugs like vaborbactam.[3][5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the gold-standard measurement for antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol provides a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives and bacterial strains.
Methodology:
-
Preparation: Prepare a two-fold serial dilution of the APBA derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 μL per well.
-
Inoculum Preparation: Grow a culture of the test bacterium (e.g., E. coli ATCC 25922) to the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the adjusted bacterial suspension 1:100 in broth to achieve ~1.5 x 10⁶ CFU/mL. Add 50 μL of this final inoculum to each well of the microtiter plate, resulting in a final concentration of ~7.5 x 10⁵ CFU/mL in a 100 μL volume.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the APBA derivative in which there is no visible turbidity (growth).
Conclusion and Future Perspectives
Aminophenylboronic acid derivatives are more than just academic curiosities; they are a clinically validated class of compounds with expanding applications. Their foundational ability to reversibly bind diols provides a versatile platform for targeting cancer cells, combating bacteria, and inhibiting key enzymes. The success of drugs like bortezomib and vaborbactam underscores the immense therapeutic potential harbored within this chemical scaffold.[3]
Future research will undoubtedly focus on the synthesis of next-generation derivatives with enhanced specificity and improved pharmacokinetic profiles. The integration of APBA moieties into complex drug delivery systems, such as nanoparticles, is already proving effective for targeted therapy and diagnostics.[13][20][21] As our understanding of the nuanced interactions between boronic acids and biological systems deepens, we can expect the rational design of APBA derivatives to yield even more potent and selective therapeutic agents, addressing some of the most pressing challenges in medicine.
References
-
3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC. PubMed Central. Available at: [Link].
-
Affinity sensor using 3-aminophenylboronic acid for bacteria detection. ResearchGate. Available at: [Link].
-
Boronic acids for sensing and other applications - a mini-review of papers published in 2013. National Institutes of Health. Available at: [Link].
-
3-Aminophenylboronic Acid: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
-
Reagentless Impedimetric Sensors Based on Aminophenylboronic Acids | Request PDF. ResearchGate. Available at: [Link].
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link].
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link].
-
Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC. National Institutes of Health. Available at: [Link].
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC. National Institutes of Health. Available at: [Link].
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Publications. Available at: [Link].
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link].
-
Synthesis of biologically active boron-containing compounds - PMC. National Institutes of Health. Available at: [Link].
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Headless. Available at: [Link].
-
Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. PubMed. Available at: [Link].
-
Synthesis of aminoboronic acid derivatives: an update on recent advances. RSC Publishing. Available at: [Link].
-
Synthesis of aminoboronic acid derivatives: an update on recent advances. RSC Publishing. Available at: [Link].
-
Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Publications. Available at: [Link].
-
Recent Advances in the Medicinal Chemistry of α-Aminoboronic Acids, Amine-Carboxyboranes and Their Derivatives. Ingenta Connect. Available at: [Link].
-
Synthesis of Aminoboronic Acid Derivatives from Amines and Amphoteric Boryl Carbonyl Compounds. PubMed. Available at: [Link].
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central. Available at: [Link].
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. PubMed Central. Available at: [Link].
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link].
-
A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. Semantic Scholar. Available at: [Link].
-
Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery - PubMed Central. National Institutes of Health. Available at: [Link].
-
Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC. National Institutes of Health. Available at: [Link].
-
Anti-cancer effect of boron derivatives on small-cell lung cancer. PubMed. Available at: [Link].
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link].
-
Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available at: [Link].
-
Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. Preprints.org. Available at: [Link].
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Research Square. Available at: [Link].
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of aminoboronic acid derivatives: an update on recent advances - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.pitt.edu [sites.pitt.edu]
- 11. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action for Boronic Acid-Based Enzyme Inhibitors
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the intricate mechanisms through which boronic acid-containing molecules exert their inhibitory effects on enzymes. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with field-proven insights to offer a comprehensive understanding of this critical class of enzyme inhibitors.
Introduction: The Unique Chemistry of Boronic Acids
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂[1][2]. Their utility as enzyme inhibitors stems from the unique electronic nature of the boron atom. Boron is electron-deficient, possessing an empty p-orbital, which makes it a potent Lewis acid[1][2]. This inherent electrophilicity allows boronic acids to readily and reversibly form covalent bonds with nucleophilic residues in an enzyme's active site[1][2][3].
A key feature of boronic acids is the pH-dependent equilibrium between their neutral, trigonal planar form and an anionic, tetrahedral boronate species[1][4]. While the pKa of a typical boronic acid is around 9, this can be significantly lowered to approximately 7 upon forming tetrahedral complexes, a crucial aspect for their biological activity under physiological conditions[1][2]. This ability to exist in different hybridization states is fundamental to their mechanism of action as enzyme inhibitors.
The Core Mechanism: Covalent Inhibition and Transition State Analogy
The primary mechanism by which boronic acids inhibit many enzymes, particularly serine and threonine proteases, is through the formation of a reversible covalent bond with a catalytic nucleophile in the enzyme's active site.
2.1. Interaction with Serine Proteases: A Case Study
Serine proteases, such as β-lactamases and chymotrypsin, are a major target class for boronic acid inhibitors[5][6][7][8]. The catalytic triad in the active site of these enzymes, typically consisting of a serine, histidine, and aspartate residue, is central to their function. The serine hydroxyl group acts as the primary nucleophile.
Boronic acid inhibitors function as "warheads" that are attacked by the catalytic serine's hydroxyl group.[9][10] This nucleophilic attack results in the formation of a stable, tetrahedral boronate adduct, which is a covalent complex between the inhibitor and the enzyme[11][12]. This adduct is a mimic of the high-energy tetrahedral intermediate formed during the natural substrate's hydrolysis[6][11][13]. By forming this stable analog of the transition state, the boronic acid inhibitor effectively "locks" the enzyme in an inactive conformation, preventing it from processing its natural substrate.
The binding process is often a two-step mechanism. Initially, a non-covalent Michaelis complex is formed, followed by the covalent bond formation, which may involve a conformational change in the enzyme.[14][15]
Caption: Covalent inhibition of a serine protease by a boronic acid.
2.2. Beyond Monocovalent Interactions: Di- and Tricovalent Binding
Recent crystallographic studies have revealed that the interaction of boronic acids with some enzymes can be more complex than a simple monocovalent bond with serine.[16] For instance, with certain penicillin-binding proteins (PBPs), boronic acids can form tricovalent complexes, engaging not only the catalytic serine but also another serine and a lysine residue within the active site.[15][16] Benzoxaboroles, a class of cyclic boronic esters, have been shown to form dicovalent complexes with two different serine residues.[16] This multivalency can significantly enhance the inhibitor's affinity and residence time.
Kinetic Profile of Boronic Acid Inhibitors
Boronic acid inhibitors are typically competitive and reversible.[6][11] Their inhibition kinetics can often be described by a two-step model, involving an initial rapid formation of a non-covalent enzyme-inhibitor complex (E•I), followed by a slower isomerization to the covalent adduct (E-I*).
The overall inhibition constant (Ki*) can be determined using progress-curve analysis. This slow-binding behavior is a hallmark of many potent, reversible covalent inhibitors and can be advantageous in a therapeutic context, leading to prolonged target engagement.
Structural Insights from X-ray Crystallography
X-ray crystallography has been instrumental in elucidating the precise binding modes of boronic acid inhibitors.[17][18][19][20] Crystallographic data consistently show the boron atom in a tetrahedral geometry when bound to the active site of serine proteases, confirming the formation of a covalent adduct with the catalytic serine.[6][21] These structures also reveal key hydrogen bonding interactions between the boronate hydroxyl groups and residues in the oxyanion hole, further stabilizing the complex and mimicking the transition state.[6][21]
For metallo-β-lactamases, which utilize zinc ions for catalysis, X-ray crystallography has shown that boronic acids can act as bidentate ligands, with both boron-bound oxygen atoms coordinating the Zn(II) ions.[17][18]
Experimental Workflows for Characterization
A thorough characterization of boronic acid-based enzyme inhibitors involves a combination of biochemical assays and structural studies.
5.1. Determining Inhibitory Potency (IC₅₀ and Kᵢ)
A standard workflow to assess the inhibitory potential of a boronic acid compound is as follows:
Caption: Workflow for determining the inhibitory potency of boronic acids.
Step-by-Step Protocol for Kᵢ Determination:
-
Reagent Preparation: Prepare stock solutions of the enzyme, a suitable chromogenic or fluorogenic substrate, and the boronic acid inhibitor in an appropriate buffer (e.g., 10 mM PBS, pH 7.4).[11]
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the boronic acid inhibitor. Allow for a pre-incubation period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
If the inhibition is competitive, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.
-
5.2. X-ray Crystallography for Structural Elucidation
-
Protein Expression and Purification: Express and purify the target enzyme to a high degree of homogeneity (>95%).
-
Crystallization: Screen for crystallization conditions for the apo-enzyme using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Co-crystallization or Soaking:
-
Co-crystallization: Crystallize the enzyme in the presence of the boronic acid inhibitor.
-
Soaking: Soak pre-formed apo-enzyme crystals in a solution containing the inhibitor.
-
-
Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) to collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the three-dimensional structure of the enzyme-inhibitor complex using molecular replacement and subsequent refinement.
-
Structural Analysis: Analyze the electron density maps to confirm the covalent bond formation and identify all key interactions between the inhibitor and the enzyme active site.
Quantitative Data Summary
The potency of boronic acid inhibitors can vary significantly depending on the specific inhibitor, the target enzyme, and the assay conditions. The following table provides a summary of reported inhibitory constants (Kᵢ) for selected boronic acid inhibitors against various enzymes.
| Inhibitor | Target Enzyme | Kᵢ (nM) | Reference |
| Compound 10a | AmpC β-lactamase | 140 | [13] |
| Compound 5 | KPC-2 β-lactamase | 730 | [13] |
| MB076 | ADC β-lactamase variants | <1000 | [21] |
| S02030 | ADC-7 β-lactamase | 44 | [21] |
Conclusion and Future Directions
Boronic acid-based inhibitors represent a versatile and powerful class of compounds for targeting a wide range of enzymes. Their unique ability to form reversible covalent bonds and mimic the transition state of enzymatic reactions underpins their potent inhibitory activity. The continued application of integrated biochemical, kinetic, and structural studies will undoubtedly fuel the development of next-generation boronic acid inhibitors with improved potency, selectivity, and pharmacokinetic properties for various therapeutic applications.[7][22][23]
References
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. [Link]
-
Boronic acid - Wikipedia. (n.d.). Wikipedia. [Link]
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC. (2019). NIH. [Link]
-
Inhibition of Serine Proteases by Arylboronic Acids. (1971). ResearchGate. [Link]
-
Boronic acid. (n.d.). chemeurope.com. [Link]
-
Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. (n.d.). ASM Journals. [Link]
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). ACS Publications. [Link]
-
Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (n.d.). NIH. [Link]
-
Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed. [Link]
-
Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (n.d.). PNAS. [Link]
-
Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Ingenta Connect. [Link]
-
High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC. (n.d.). NIH. [Link]
-
X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. (n.d.). ResearchGate. [Link]
-
Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. (n.d.). ACS Publications. [Link]
-
Inhibition of Serine Proteases by Arylboronic Acids - PMC. (n.d.). NIH. [Link]
-
Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC. (n.d.). NIH. [Link]
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). PubMed. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. [Link]
-
The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Pharmaffiliates. [Link]
-
Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M b-Lactamases. (2023). IRIS. [Link]
-
Physical and chemical properties of boronic acids: Formulation implications. (n.d.). ProQuest. [Link]
-
Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Nature. [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. [Link]
-
Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI. [Link]
-
Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. (n.d.). NIH. [Link]
-
Inhibition mechanism of peptide boronic acids against serine protease.. (n.d.). ResearchGate. [Link]
-
pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.. (n.d.). ResearchGate. [Link]
-
Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. (2022). NIH. [Link]
-
An update on the discovery and development of reversible covalent inhibitors - PMC. (2023). NIH. [Link]
-
Boronates as hydrogen peroxide-reactive warheads in the design of detection probes, prodrugs, and nanomedicines used in tumors and other diseases. (n.d.). PubMed. [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). MDPI. [Link]
-
The synthesis of the diazaborine-forming warhead-containing compounds.. (n.d.). ResearchGate. [Link]
-
Structure for the designed warheads.. (n.d.). ResearchGate. [Link]
-
Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (2023). ASM Journals. [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (n.d.). MDPI. [Link]
-
Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. (2020). ACS Publications. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central. [Link]
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). NIH. [Link]
-
Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025). ResearchGate. [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic_acid [chemeurope.com]
- 3. pnas.org [pnas.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unimo.it [iris.unimo.it]
- 13. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]
- 14. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Cyclopropyl-Containing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclopropyl Moiety in Boronic Acid Chemistry - A Paradigm of Structural and Functional Advantages
The incorporation of the cyclopropyl group into boronic acids represents a significant strategic advancement in medicinal chemistry and materials science. This small, strained carbocycle is not merely a passive structural element but an active modulator of a molecule's physicochemical properties. Its unique electronic nature and rigid conformation impart a range of desirable attributes, from enhanced metabolic stability to improved potency and altered lipophilicity. This guide provides a comprehensive exploration of the core physicochemical characteristics of cyclopropyl-containing boronic acids, offering field-proven insights and detailed experimental methodologies for their evaluation. For drug development professionals, understanding these properties is paramount for optimizing lead compounds and accelerating the journey from discovery to clinical application.[1][2][3]
Acidity (pKa): The Influence of the Cyclopropyl Ring on Lewis Acidity
The acidity of a boronic acid, quantified by its pKa, is a critical parameter that governs its interaction with biological targets and its reactivity in chemical syntheses. Boronic acids primarily act as Lewis acids, accepting a pair of electrons from a Lewis base (like the hydroxide ion in water) to form a tetrahedral boronate species.[4][5] The pKa is the pH at which the trigonal boronic acid and the tetrahedral boronate are present in equal concentrations.
The cyclopropyl group, with its increased s-character in the C-B bond, exerts a distinct electronic influence on the boron center compared to simple alkyl groups. This generally results in a slight modification of the Lewis acidity. While extensive comparative experimental data is not abundant in a single study, the literature suggests that alkyl boronic acids are generally less acidic (higher pKa) than aryl boronic acids.[4][5] The electron-donating or -withdrawing nature of the substituent on the boronic acid plays a significant role in modulating the pKa.[4]
Table 1: Comparison of Predicted and Experimental pKa Values for Representative Boronic Acids
| Compound | Predicted pKa | Experimental pKa | Reference |
| Cyclopropylboronic acid | 10.49 | ~9 | [6] |
| Phenylboronic acid | - | 8.83 | [6] |
| 4-Methoxyphenylboronic acid | - | 9.25 | [6] |
Note: Experimental values can vary depending on the method and conditions.
Causality Behind Experimental Choices for pKa Determination
The choice of method for pKa determination depends on the compound's properties, such as solubility and UV-Vis absorbance. Potentiometric titration is a robust and widely used method that directly measures the pH change upon addition of a titrant. Spectrophotometric titration is an alternative for compounds with a chromophore close to the boronic acid group, where the formation of the boronate species leads to a measurable change in the UV-Vis spectrum.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a standard procedure for determining the pKa of a cyclopropyl-containing boronic acid using potentiometric titration.
Materials:
-
Cyclopropyl-containing boronic acid
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl)
-
Deionized water (CO2-free)
-
pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Jacketed titration vessel with temperature control
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).
-
Sample Preparation: Accurately weigh a precise amount of the cyclopropyl-containing boronic acid to prepare a solution of known concentration (e.g., 1-5 mM) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Transfer a known volume of the boronic acid solution to the titration vessel. Place the calibrated pH electrode and the titrant delivery tube into the solution. Ensure the solution is well-stirred.
-
Titration:
-
If the boronic acid is in its free acid form, titrate with the standardized NaOH solution.
-
If the boronic acid is in a salt form, it may be necessary to first acidify the solution with a known amount of HCl and then back-titrate with NaOH.
-
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. Smaller increments should be used near the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the boronic acid has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). LogP measures the partitioning of a neutral compound between an immiscible organic solvent (typically n-octanol) and water, while LogD accounts for both the neutral and ionized forms at a specific pH.
The rigid and non-polar nature of the cyclopropyl group generally increases the lipophilicity of a molecule compared to a linear alkyl chain of the same carbon number. However, the overall effect on LogP is context-dependent and influenced by the other substituents on the boronic acid.
Table 2: Calculated LogP Values for Representative Boronic Acids
| Compound | Calculated LogP | Reference |
| Cyclopropylboronic acid | -0.3768 | [7] |
| (2-Cyclopropylphenyl)boronic acid | 0.2438 | [8] |
| (4-cyclopropyl-2-fluorophenyl)boronic acid | Not explicitly stated, but predicted | [9] |
Causality Behind Experimental Choices for LogP/LogD Determination
The shake-flask method is the traditional and most direct method for LogP determination. However, it can be time-consuming and require significant amounts of the compound. Chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), offer a faster and more high-throughput alternative by correlating the retention time of a compound with its lipophilicity.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol describes the classic shake-flask method for determining the LogP of a cyclopropyl-containing boronic acid.
Materials:
-
Cyclopropyl-containing boronic acid
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution (for LogD determination)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
Vortex mixer
-
Separatory funnel or centrifuge tubes
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water, then allowing the phases to separate overnight. For LogD determination, use a buffered aqueous phase at the desired pH.
-
Sample Preparation: Prepare a stock solution of the cyclopropyl-containing boronic acid in either the aqueous or organic phase at a known concentration.
-
Partitioning: In a centrifuge tube, combine a known volume of the stock solution with a known volume of the other phase.
-
Equilibration: Vigorously mix the two phases using a vortex mixer for a set period (e.g., 30 minutes) to ensure thorough partitioning.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the boronic acid using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the LogP using the following formula: LogP = log10 ( [Concentration in organic phase] / [Concentration in aqueous phase] )
Caption: Workflow for LogP determination by the shake-flask method.
Chemical and Metabolic Stability: A Key Advantage of the Cyclopropyl Group
The stability of boronic acids is a critical consideration, particularly in the context of drug development and synthesis. Cyclopropyl boronic acids are generally considered to be more stable than many other classes of boronic acids, such as some heteroaromatic derivatives, which can be prone to protodeboronation (cleavage of the C-B bond).[10][11][12] Studies have shown that cyclopropyl boronic acid undergoes very slow protodeboronation.[12]
From a metabolic perspective, the cyclopropyl group often enhances the stability of a drug molecule by blocking sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to hydrogen atom abstraction, a key step in many CYP-mediated metabolic reactions.[1] However, it is important to note that when a cyclopropyl group is attached to an amine, it can be susceptible to CYP-mediated bioactivation, potentially leading to the formation of reactive metabolites.[1][13]
Causality Behind Experimental Choices for Stability Assessment
Chemical stability is often assessed by monitoring the degradation of the compound over time under various stress conditions (e.g., different pH, temperature, and light exposure) using techniques like HPLC. Metabolic stability is typically evaluated in vitro using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of a cyclopropyl-containing boronic acid using liver microsomes.
Materials:
-
Cyclopropyl-containing boronic acid
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Incubator or water bath at 37 °C
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO). Prepare the reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm the reaction mixture to 37 °C. Initiate the reaction by adding a small volume of the boronic acid stock solution to the reaction mixture.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the remaining parent boronic acid in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assay.
Solid-State Properties: Crystallography and Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and potential for polymorphism, are of paramount importance for drug development. These properties influence solubility, dissolution rate, stability, and manufacturability. X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal lattice.
Boronic acids are known to form hydrogen-bonded dimers and extended networks in the solid state.[14] The introduction of a cyclopropyl group can influence the crystal packing and intermolecular interactions. A search of the Cambridge Structural Database (CSD) can provide valuable information on the crystal structures of known cyclopropyl-containing boronic acids and their derivatives.
Causality Behind Experimental Choices for Solid-State Characterization
Single-crystal X-ray diffraction is the gold standard for elucidating the precise three-dimensional structure of a crystalline material. Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and assess polymorphism. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the solid form, such as melting point and decomposition temperature.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol provides a general overview of the steps involved in determining the crystal structure of a cyclopropyl-containing boronic acid.
Materials:
-
High-purity cyclopropyl-containing boronic acid
-
A selection of solvents for crystallization screening
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow single crystals of the boronic acid suitable for X-ray diffraction. This is often the most challenging step and may require screening of various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) and solvents.
-
Crystal Selection and Mounting: Select a high-quality single crystal under a microscope and mount it on the goniometer head of the diffractometer.
-
Data Collection: Collect the X-ray diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
Data Analysis and Visualization: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. Visualize the crystal packing using appropriate software.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The physicochemical characteristics of cyclopropyl-containing boronic acids are a testament to the power of subtle structural modifications in fine-tuning molecular properties. The cyclopropyl group imparts a unique combination of electronic and steric effects that can lead to favorable acidity, lipophilicity, and, most notably, enhanced chemical and metabolic stability. A thorough understanding and experimental evaluation of these properties are essential for the rational design of novel drug candidates and advanced materials. The protocols and insights provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of this exciting area of chemistry.
References
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. PubMed. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Cyclopropylboronic acid | C3H7BO2. PubChem. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]
-
Chemistry Of Boronic Esters. AA Blocks. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]
-
(4-cyclopropyl-2-fluorophenyl)boronic acid (C9H10BFO2). PubChemLite. [Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]
-
CSD Tools in Action: Cocrystal Design and Structural Features Analysis. CCDC. [Link]
-
Conformational flexibility in amidophosphoesters: a CSD analysis completed with two new crystal structures of (C6H5O)2P(O)X [X = NHC7H13 and N(CH2C6H5)2]. ResearchGate. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - (4-cyclopropyl-2-fluorophenyl)boronic acid (C9H10BFO2) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
Whitepaper: A Strategic Approach to Identifying and Validating Therapeutic Targets for 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid
Abstract: The compound 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid represents a promising, yet largely uncharacterized, small molecule with potential therapeutic applications. Its chemical structure, featuring a boronic acid moiety, suggests a high probability of interaction with a range of biological targets, particularly enzymes that utilize serine or threonine residues in their catalytic mechanisms. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. The proposed workflow integrates affinity-based proteomics for initial target discovery with robust biophysical and cell-based assays for subsequent validation, ensuring a high degree of scientific rigor and confidence in the identified targets.
Introduction: The Therapeutic Potential and Target Agnosticism of this compound
This compound is an aryl boronic acid derivative that has been noted as a valuable building block in medicinal chemistry.[1][2] Its structure, incorporating an amino group and a cyclopropylcarbamoyl moiety, offers versatile handles for synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, facilitating its use in drug discovery campaigns.[1][3][4][5]
The therapeutic promise of this compound lies in its boronic acid functional group. Boronic acids are well-established as a class of enzyme inhibitors, with the notable success of Bortezomib, a proteasome inhibitor, in treating multiple myeloma.[6][7][8] The boron atom's ability to form a stable, yet reversible, covalent bond with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites allows it to act as a potent transition-state analog inhibitor.[9][10] This mechanism is particularly effective against serine and threonine proteases, as well as certain metallo-β-lactamases.[9][11]
Despite this promising chemical functionality, the specific biological targets of this compound remain to be elucidated. This guide, therefore, presents a logical and experimentally robust strategy for the deconvolution of its therapeutic targets.
Hypothesis-Driven Target Exploration: Leveraging the Known Pharmacology of Boronic Acids
Based on the extensive literature on boronic acid-based enzyme inhibitors, we can hypothesize potential target classes for this compound. This hypothesis-driven approach will inform the design of initial screening and validation assays.
Potential Target Classes:
-
Serine Proteases: This large family of enzymes is involved in a multitude of physiological processes, including coagulation, digestion, and inflammation. The boronic acid can mimic the tetrahedral intermediate formed during peptide bond hydrolysis.
-
Threonine Proteases (e.g., The Proteasome): The catalytic activity of the proteasome relies on an N-terminal threonine residue. Inhibition of the proteasome is a validated anti-cancer strategy.
-
Histone Deacetylases (HDACs): Some boronic acid derivatives have shown inhibitory activity against HDACs, which are critical regulators of gene expression and are implicated in cancer and other diseases.[6][7]
-
Metallo-β-Lactamases: These bacterial enzymes contribute to antibiotic resistance by hydrolyzing β-lactam antibiotics. Boronic acids can act as inhibitors, offering a potential strategy to combat resistant infections.[11]
-
Leucyl-tRNA Synthetase: This enzyme is essential for protein synthesis in microorganisms, and its inhibition by boronic acid derivatives can lead to antibacterial effects.[1]
A Multi-Faceted Experimental Workflow for Target Identification and Validation
We propose a three-phase workflow to identify and validate the therapeutic targets of this compound. This workflow is designed to progress from broad, unbiased screening to specific, high-confidence validation.
Figure 1: A three-phase workflow for the identification and validation of therapeutic targets.
Phase 1: Unbiased Target Discovery using Affinity-Based Proteomics
The initial step is to identify proteins that physically interact with the compound of interest from a complex biological sample, such as a cell lysate.
Experimental Protocol: Affinity Probe Synthesis and Chromatography
-
Synthesis of an Immobilized Affinity Probe:
-
The amino group of this compound provides a convenient handle for immobilization.
-
Couple the compound to a solid support, such as NHS-activated sepharose beads, via the amino group. This creates an affinity matrix.
-
A control matrix should be prepared by quenching the NHS-activated beads with a small molecule amine (e.g., ethanolamine) to account for non-specific binding.
-
-
Affinity Chromatography:
-
Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are hypothesized).
-
Incubate the cell lysate with both the affinity matrix and the control matrix.
-
Wash the matrices extensively with a buffer of increasing stringency to remove non-specific binders.
-
Elute the specifically bound proteins. A competitive elution with a high concentration of the free compound is recommended to increase specificity.
-
-
Protein Identification by Mass Spectrometry (LC-MS/MS):
-
The eluted proteins are separated by SDS-PAGE, and the gel is stained.
-
Excise the protein bands, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the peptide fragmentation data against a protein database.
-
-
Bioinformatic Analysis:
-
Proteins identified from the affinity matrix but absent or significantly reduced in the control matrix are considered potential binding partners.
-
Prioritize hits based on their known biological function, pathway involvement, and relevance to potential therapeutic areas.
-
Phase 2: Biophysical Validation of Direct Target Binding
This phase aims to confirm a direct interaction between the compound and the prioritized protein hits from Phase 1 and to quantify the binding affinity.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Recombinant Protein Expression and Purification:
-
Clone, express, and purify the candidate target proteins.
-
-
ITC Measurement:
-
Place the purified protein in the ITC sample cell and the compound in the injection syringe.
-
Perform a series of injections of the compound into the protein solution.
-
The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Data Presentation: Summary of Biophysical Data
| Target Protein | Binding Affinity (Kd) from ITC | Binding Affinity (Kd) from SPR | IC50 (Enzyme Inhibition Assay) |
| Candidate 1 | 500 nM | 450 nM | 750 nM |
| Candidate 2 | 2.5 µM | 3.1 µM | 5.2 µM |
| Candidate 3 | No significant binding | No significant binding | > 100 µM |
Phase 3: Cellular Target Engagement and Functional Validation
The final phase is to confirm that the compound engages its target in a cellular context and that this engagement leads to a functional consequence.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to a protein can increase its thermal stability.
-
Methodology:
-
Treat intact cells with the compound or a vehicle control.
-
Heat aliquots of the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Target Knockdown/Knockout Studies:
-
To confirm that the observed cellular phenotype is a result of the compound's action on a specific target, use RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.
-
If the cells become resistant to the compound upon target knockdown/knockout, it provides strong evidence that the protein is the relevant therapeutic target.
Conclusion and Future Directions
The framework presented in this guide provides a comprehensive and rigorous approach to elucidating the therapeutic targets of this compound. By systematically progressing from unbiased discovery to biophysical and cellular validation, researchers can identify high-confidence targets for this promising compound. Future work should focus on lead optimization based on the structure-activity relationship with the validated targets and in vivo studies to assess the therapeutic efficacy and safety profile.
References
- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280.
- ResearchGate. (2025). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
- MDPI. (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.
- National Institutes of Health. (n.d.). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase.
- MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- Benchchem. (n.d.). This compound.
- MDPI. (n.d.).
- BLD Pharm. (n.d.). This compound.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1423129-20-7|this compound|BLD Pharm [bldpharm.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Discovery and Synthesis of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid Analogs
Foreword: The Emergence of Boronic Acids in Modern Drug Discovery
The incorporation of the boronic acid moiety into small molecule therapeutics has marked a significant advancement in medicinal chemistry. Once viewed with skepticism, boron-containing compounds have now established their place as powerful tools in the design of potent and selective enzyme inhibitors. The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with active site nucleophiles, have been harnessed to create a new generation of drugs. This guide provides a comprehensive overview of a specific, promising class of these compounds: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid and its analogs. We will delve into the strategic considerations behind their design, detailed synthetic methodologies, and the critical structure-activity relationships that drive their optimization as potential therapeutic agents.
Strategic Rationale: Why this compound?
The this compound scaffold represents a convergence of key pharmacophoric elements. The boronic acid group serves as the "warhead," capable of forming a tetrahedral intermediate with serine residues in the active sites of various enzymes, such as serine proteases.[1][2] This reversible covalent interaction can lead to potent and selective inhibition.
The aminophenyl core provides a versatile platform for synthetic elaboration. The amino group, in particular, can be modified to fine-tune the compound's physicochemical properties, such as solubility and cell permeability, and to introduce additional interactions with the target enzyme. The cyclopropylcarbamoyl moiety at the 5-position is a critical determinant of potency and selectivity. The rigid cyclopropyl group can explore specific hydrophobic pockets within the enzyme's active site, while the amide linkage provides a hydrogen bonding opportunity. The strategic placement of these functional groups is paramount to achieving high-affinity binding.
Synthetic Pathways: From Concept to Compound
The synthesis of this compound and its analogs can be approached through a convergent strategy, focusing on two key transformations: the formation of the amide bond and the introduction of the boronic acid functionality.
Synthesis of the Key Precursor: N-cyclopropyl-3-amino-5-bromobenzamide
The journey begins with the synthesis of the key halo-aromatic intermediate, N-cyclopropyl-3-amino-5-bromobenzamide. This is typically achieved through a standard amide coupling reaction between 3-amino-5-bromobenzoic acid and cyclopropylamine.
This protocol utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the amide bond formation.
Materials:
-
3-Amino-5-bromobenzoic acid
-
Cyclopropylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-amino-5-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Slowly add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-cyclopropyl-3-amino-5-bromobenzamide.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high coupling efficiency and low rate of racemization, making it a reliable reagent for forming amide bonds.[3]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the activation process.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, promoting the reaction.
-
Aqueous Workup: Essential for removing the water-soluble byproducts of the coupling reaction, such as the urea derivative of HATU and excess DIPEA.
Introduction of the Boronic Acid: The Miyaura Borylation
With the brominated precursor in hand, the next critical step is the introduction of the boronic acid moiety. The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for this purpose, utilizing a diboron reagent.[4][5]
This protocol describes the conversion of the aryl bromide to the corresponding boronate ester, which can then be hydrolyzed to the boronic acid.
Materials:
-
N-cyclopropyl-3-amino-5-bromobenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine N-cyclopropyl-3-amino-5-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude boronate ester in a mixture of acetone and water.
-
Add aqueous HCl and stir at room temperature for 1-2 hours to effect hydrolysis of the pinacol ester.
-
Extract the product into ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Pd(dppf)Cl₂: A robust palladium catalyst with a wide functional group tolerance, making it suitable for complex substrates.
-
Bis(pinacolato)diboron: A stable and easy-to-handle source of boron for the borylation reaction.
-
Potassium Acetate: A mild base that is crucial for the transmetalation step in the catalytic cycle.
-
Anhydrous Dioxane: A common solvent for Miyaura borylation reactions, offering good solubility for the reactants and stability at elevated temperatures.
-
Hydrolysis Step: Necessary to convert the stable boronate ester intermediate to the desired boronic acid.
Structure-Activity Relationship (SAR) of Analogs
The systematic modification of the this compound scaffold is essential for optimizing its biological activity. The following table presents hypothetical, yet plausible, SAR data for a series of analogs against a representative serine protease, illustrating key principles of medicinal chemistry design.
| Compound ID | R¹ (Amide Substituent) | R² (Amino Substituent) | IC₅₀ (nM) |
| 1 | Cyclopropyl | H | 50 |
| 2 | Ethyl | H | 250 |
| 3 | Isopropyl | H | 150 |
| 4 | tert-Butyl | H | 500 |
| 5 | Phenyl | H | >1000 |
| 6 | Cyclopropyl | Methyl | 75 |
| 7 | Cyclopropyl | Acetyl | 300 |
Analysis of Structure-Activity Relationships:
-
Influence of the Amide Substituent (R¹): A clear trend is observed where small, constrained hydrophobic groups at the R¹ position are favored. The cyclopropyl group in Compound 1 provides a significant potency advantage over linear alkyl chains (Compounds 2 and 3 ). The bulky tert-butyl group (Compound 4 ) and the planar phenyl ring (Compound 5 ) are poorly tolerated, suggesting a sterically constrained hydrophobic pocket in the enzyme's active site.
-
Impact of the Amino Substituent (R²): Modification of the 3-amino group generally leads to a decrease in potency. The small methyl group in Compound 6 is reasonably well-tolerated, but the larger acetyl group (Compound 7 ) results in a significant loss of activity. This suggests that the free amino group may be involved in a crucial hydrogen bond interaction with the enzyme, or that larger substituents introduce steric hindrance.
Visualization of Synthetic and Logical Frameworks
To further elucidate the processes described, the following diagrams provide a visual representation of the synthetic workflow and the logical relationships in the structure-activity analysis.
Caption: Logical flow of the Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The synthetic routes outlined in this guide are robust and amenable to the generation of a diverse library of analogs for further biological evaluation. The initial SAR insights suggest that careful optimization of the amide substituent is key to enhancing potency. Future work should focus on exploring a wider range of small, conformationally restricted groups at this position. Furthermore, a deeper understanding of the role of the 3-amino group through more subtle modifications could unlock further improvements in activity and selectivity. The principles and protocols detailed herein provide a solid foundation for researchers and drug development professionals to advance the discovery of new therapeutic agents based on this versatile and potent chemical scaffold.
References
-
Design, Synthesis and Biochemical evaluation of novel serine protease inhibitors. (n.d.). Retrieved from [Link]
- Design, Synthesis and Biological Evaluation of Novel Non-Peptide Boronic Acid Derivatives as Proteasome Inhibitors. (2014). Medicinal Chemistry, 10(1), 38-45.
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2012). Tetrahedron Letters, 53(44), 5963-5966.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]
-
amide coupling help. (2022, March 24). Reddit. Retrieved from [Link]
- Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. (2012). Chemical Society Reviews, 41(5), 1899-1917.
- Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5051-5056.
- Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. (2011). Bioorganic & Medicinal Chemistry, 19(7), 2397-2406.
- Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. (2022). Frontiers in Chemistry, 10, 1006618.
- Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. (2017). European Journal of Medicinal Chemistry, 128, 180-191.
-
Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]
- Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. (2022). Scientific Reports, 12(1), 13735.
- An empirical study of amide–heteroarene π-stacking interactions using reversible inhibitors of a bacterial serine hydrolase. (2019). Organic & Biomolecular Chemistry, 17(21), 5283-5290.
- Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. (2006). Canadian Journal of Chemistry, 84(3), 441-447.
- Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. (2016). Molecules, 21(11), 1569.
-
CAS NO. 2096335-72-5 | (3-Amino-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid | Catalog BD-A827714 | Arctom. (n.d.). Arctom Scientific. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Amino-5-(ethylcarbamoyl)phenylboronic acid | 2096330-11-7 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid in Medicinal Chemistry: A Technical Guide
This document provides a detailed technical guide on the potential applications of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the unique structural features of this compound for the discovery of novel therapeutics.
Introduction: A Multifunctional Scaffold for Drug Discovery
This compound is a specialized aryl boronic acid derivative that presents a unique combination of functionalities, making it a valuable building block in medicinal chemistry.[1] Its structure incorporates a phenylboronic acid moiety, a known pharmacophore for enzyme inhibition and carbohydrate recognition, an amino group that can be further functionalized, and a cyclopropylcarbamoyl group, which can enhance metabolic stability and target engagement.
The boronic acid group is capable of forming reversible covalent bonds with diols present in biological molecules such as saccharides and the active sites of certain enzymes.[1] This property has been exploited in the development of enzyme inhibitors and diagnostic sensors.[1] The presence of an aromatic amino group makes it a versatile intermediate for synthetic elaboration through reactions like Suzuki-Miyaura cross-coupling to generate biaryl structures, or through direct functionalization of the amine.[1]
Potential Therapeutic Applications and Mechanisms of Action
While specific biological data for this compound is not extensively published, its structural motifs suggest several promising avenues for therapeutic intervention. Boronic acid-containing compounds have been successfully developed as inhibitors for a variety of enzymes, including proteases and β-lactamases.[1][2]
Enzyme Inhibition
The boronic acid acts as a transition-state analog inhibitor for certain classes of enzymes, particularly serine proteases. The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, effectively blocking its activity.
Key Enzyme Classes Potentially Targeted:
-
Serine Proteases: Involved in a wide range of physiological processes, including blood coagulation, inflammation, and cancer progression.
-
β-Lactamases: Bacterial enzymes that confer resistance to β-lactam antibiotics. Inhibitors of these enzymes can restore the efficacy of existing antibiotics.
-
Leucyl-tRNA Synthetase: Essential for bacterial protein synthesis, making it an attractive target for novel antibacterial agents.[1]
The cyclopropylcarbamoyl and amino substituents on the phenyl ring can be strategically utilized to achieve selectivity and enhance binding affinity for the target enzyme through interactions with specific pockets in the active site.
Experimental Protocols
The following protocols are proposed as starting points for investigating the potential applications of this compound.
General Handling and Storage
-
Storage: Store the compound at refrigerated temperatures (2-8 °C) to ensure stability.
-
Solubility: Due to the presence of both polar and non-polar groups, solubility should be assessed in a range of solvents, including DMSO, methanol, and aqueous buffers at different pH values.
Protocol for In Vitro Enzyme Inhibition Assay (Hypothetical Example: Serine Protease)
This protocol outlines a general procedure for evaluating the inhibitory activity of this compound against a model serine protease, such as trypsin.
Materials:
-
This compound
-
Trypsin (from bovine pancreas)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.
-
Prepare the enzyme solution by dissolving trypsin in the assay buffer to a final concentration of 10 µg/mL.
-
Prepare the substrate solution by dissolving L-BAPA in the assay buffer to a final concentration of 1 mM.
-
In a 96-well plate, add:
-
20 µL of the diluted compound or vehicle (assay buffer with DMSO) for the control.
-
160 µL of the enzyme solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Monitor the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Data Analysis Workflow:
Caption: Workflow for analyzing enzyme inhibition data.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for using this compound as a building block in a Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., a mixture of toluene and water)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk tube, add this compound (1.2 equivalents), the aryl halide (1 equivalent), K2CO3 (2 equivalents), and Pd(PPh3)4 (0.05 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Reaction Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Structure-Activity Relationship (SAR) Considerations
The following table summarizes the potential contributions of each key structural feature of this compound to its biological activity and provides suggestions for chemical modifications to explore the SAR.
| Structural Feature | Potential Role in Biological Activity | Suggested Modifications for SAR Studies |
| Boronic Acid | Covalent interaction with enzyme active sites (e.g., serine proteases); binding to diols on cell surface glycans. | Esterification to create prodrugs; replacement with other warheads (e.g., nitriles, aldehydes). |
| Amino Group | Hydrogen bonding interactions; site for further synthetic elaboration. | Acylation, alkylation, or sulfonylation to introduce different substituents; conversion to other functional groups. |
| Cyclopropylcarbamoyl Group | Enhances metabolic stability; provides specific steric and electronic interactions with target proteins. | Variation of the cycloalkyl group (e.g., cyclobutyl, cyclopentyl); replacement of the amide with other linkers (e.g., ester, ether). |
| Phenyl Ring | Serves as a scaffold for presenting the functional groups in a defined spatial orientation. | Introduction of additional substituents (e.g., halogens, alkyl groups) to modulate electronic properties and binding interactions. |
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive boronic acid, a modifiable amino group, and a stabilizing cyclopropylcarbamoyl moiety offers multiple avenues for the development of novel enzyme inhibitors and other targeted therapeutics. The protocols and SAR considerations provided in this guide are intended to serve as a foundation for further investigation into the full potential of this intriguing molecule.
References
-
PubMed. Boronic acid-based enzyme inhibitors: a review of recent progress. Available from: [Link]
- Google Patents. Pharmaceutical composition.
-
PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
PubMed. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Available from: [Link]
-
PubMed. Structure-activity Relationship in Carbanilic Acid Derivatives. Available from: [Link]
-
PubMed Central. Structure—activity relationships for insecticidal carbamates. Available from: [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
PubMed Central. (4-Carbamoylphenyl)boronic acid. Available from: [Link]
- Google Patents. United States Patent.
-
MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available from: [Link]
-
Scripps Research. Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available from: [Link]
- Google Patents. United States Patent.
- Google Patents. Novel process for synthesizing cyclopropylboronic acid.
-
PubMed. Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors. Available from: [Link]
-
PubMed. Structure-activity relationships of a small-molecule inhibitor of the PDZ domain of PICK1. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]
-
PubMed Central. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Available from: [Link]
Sources
Application Notes and Protocols: Development of Colorimetric Biosensors with 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Boronic Acid Chemistry for Visual Biosensing
The detection of biologically significant molecules is a cornerstone of diagnostics, drug development, and life science research. Colorimetric biosensors offer a compelling platform for these applications due to their simplicity, cost-effectiveness, and the ability to provide a clear visual readout, often eliminating the need for sophisticated instrumentation. At the heart of many such sensors lies the unique chemistry of phenylboronic acids (PBAs). PBAs possess the remarkable ability to form reversible covalent bonds with compounds containing cis-diol functionalities, a common structural motif in carbohydrates, glycoproteins, and certain small molecule drugs. This specific interaction forms the basis of a versatile sensing mechanism.
This application note details the development and application of colorimetric biosensors utilizing a specialized derivative, 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid . We will explore the underlying principles, provide detailed experimental protocols, and discuss the rationale behind the design of these sensors. The inclusion of the cyclopropylcarbamoyl group is anticipated to modulate the electronic and steric properties of the phenylboronic acid, potentially enhancing its binding affinity and selectivity for target analytes.
The Sensing Principle: Analyte-Induced Aggregation of Gold Nanoparticles
The colorimetric biosensors described herein are based on the functionalization of gold nanoparticles (AuNPs) with this compound. Gold nanoparticles exhibit a phenomenon known as localized surface plasmon resonance (LSPR), which gives them a characteristic ruby-red color in their dispersed state[1]. The principle of detection relies on the analyte-induced aggregation of these functionalized AuNPs.
In the absence of a diol-containing analyte, the functionalized AuNPs are stable in solution, maintained in a dispersed state by electrostatic repulsion, and the solution appears red. Upon introduction of the target analyte, the boronic acid moieties on the surface of the AuNPs bind to the cis-diol groups of the analyte. This cross-linking of nanoparticles leads to their aggregation. The aggregation of AuNPs alters their LSPR properties, resulting in a distinct color change from red to blue or purple, which can be observed with the naked eye and quantified using a UV-Vis spectrophotometer[1][2].
The Key Reagent: this compound
The choice of the functionalizing ligand is critical for the performance of the biosensor. While 3-aminophenylboronic acid (3-APBA) is a commonly used building block, the introduction of a cyclopropylcarbamoyl group at the 5-position offers several potential advantages:
-
Modulation of pKa: The acidity of the boronic acid (pKa) is a key parameter that governs the pH range for optimal binding to diols. Electron-withdrawing or -donating substituents on the phenyl ring can significantly influence the pKa[3][4][5]. The amide group can act as either an electron-withdrawing or -donating group depending on resonance and inductive effects. The specific impact of the cyclopropylcarbamoyl group would need to be determined experimentally, but it provides a handle for fine-tuning the pKa to better match physiological conditions.
-
Enhanced Binding Affinity: The cyclopropyl group is a small, rigid, and lipophilic moiety. These characteristics can influence the interaction of the ligand with the target analyte through steric and hydrophobic effects, potentially leading to enhanced binding affinity and selectivity.
-
Improved Stability: The amide bond is generally stable, which can contribute to the overall robustness of the functionalized nanoparticles.
Proposed Synthesis of this compound
A plausible synthetic route for this compound, based on standard organic chemistry transformations, is outlined below. This proposed synthesis starts from a commercially available precursor, 3-amino-5-bromopyridine, and involves a series of well-established reactions.
Protocol 1: Proposed Synthesis of this compound
-
Amide Formation:
-
Dissolve 3-amino-5-bromobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add an amide coupling reagent such as dicyclohexylcarbodiimide (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[6].
-
Add cyclopropylamine to the reaction mixture and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS)[7][8][9].
-
Work up the reaction mixture to isolate the crude 3-amino-5-(cyclopropylcarbamoyl)bromobenzene. This may involve filtration to remove urea byproducts (if DCC is used) and extraction.
-
Purify the product by column chromatography.
-
-
Borylation:
-
Combine the purified 3-amino-5-(cyclopropylcarbamoyl)bromobenzene with a boron source such as bis(pinacolato)diboron.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate).
-
Heat the reaction mixture in a suitable solvent (e.g., dioxane or toluene) under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, perform an aqueous workup and extract the product into an organic solvent.
-
Purify the resulting boronate ester by column chromatography.
-
Hydrolyze the boronate ester to the desired boronic acid using a mild acid.
-
Development of the Colorimetric Biosensor: A Step-by-Step Guide
The development of the colorimetric biosensor involves three main stages: synthesis of gold nanoparticles, functionalization of the nanoparticles with this compound, and the detection assay.
Protocol 2: Synthesis of Citrate-Stabilized Gold Nanoparticles
This protocol is based on the well-established Turkevich method[10].
-
Preparation:
-
Thoroughly clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and rinse extensively with deionized water.
-
Prepare a 1 mM solution of hydrogen tetrachloroaurate (HAuCl4) and a 38.8 mM solution of sodium citrate.
-
-
Synthesis:
-
In a clean round-bottom flask equipped with a condenser, bring 100 mL of the 1 mM HAuCl4 solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of the 38.8 mM sodium citrate solution to the boiling HAuCl4 solution.
-
The color of the solution will change from pale yellow to gray, then to purple, and finally to a stable ruby-red, indicating the formation of AuNPs[10].
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (a characteristic LSPR peak should be observed around 520 nm for spherical nanoparticles) and Dynamic Light Scattering (DLS) to determine the size and monodispersity[1][11].
-
Protocol 3: Functionalization of Gold Nanoparticles
-
Ligand Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a buffer solution). The concentration will depend on the desired surface coverage of the AuNPs.
-
-
Functionalization Reaction:
-
To the synthesized citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. The amino group of the ligand will displace the citrate ions on the surface of the AuNPs.
-
Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature to ensure complete functionalization.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes)[12].
-
Carefully remove the supernatant, which contains unreacted ligand and displaced citrate ions.
-
Resuspend the pellet in a suitable buffer solution (e.g., phosphate-buffered saline, PBS).
-
Repeat the centrifugation and resuspension steps at least twice to ensure the removal of any unbound ligand.
-
Finally, resuspend the purified functionalized AuNPs in the desired buffer for use in the colorimetric assay.
-
Protocol 4: Colorimetric Detection of a Diol-Containing Analyte (e.g., Glucose)
-
Assay Setup:
-
In a microplate or a set of cuvettes, add a fixed volume of the functionalized AuNP solution.
-
Add varying concentrations of the analyte solution (e.g., glucose) to the AuNP solution.
-
Include a negative control with no analyte.
-
-
Incubation:
-
Incubate the mixtures at room temperature for a specific period (e.g., 10-30 minutes) to allow for the binding of the analyte to the boronic acid and subsequent aggregation of the AuNPs.
-
-
Detection and Analysis:
-
Visual Observation: Observe the color change of the solutions. A change from red to blue/purple indicates a positive result.
-
UV-Vis Spectroscopy: Measure the absorbance spectra of the solutions. A red-shift in the LSPR peak and a decrease in the absorbance at ~520 nm with a corresponding increase at longer wavelengths (~600-700 nm) confirms aggregation[1][13].
-
Data Analysis: Plot the ratio of absorbance at two different wavelengths (e.g., A650/A520) against the analyte concentration to generate a calibration curve. This allows for the quantitative determination of the analyte.
-
Characterization and Validation
The performance of the developed biosensor should be rigorously characterized to ensure its reliability and suitability for the intended application.
| Parameter | Method | Expected Outcome |
| Nanoparticle Size and Morphology | Transmission Electron Microscopy (TEM) | Uniform, spherical nanoparticles. |
| Hydrodynamic Diameter and Aggregation State | Dynamic Light Scattering (DLS) | Monodisperse population of functionalized AuNPs in the absence of analyte. Increase in hydrodynamic diameter upon addition of the analyte, confirming aggregation[14][15][16][17][18]. |
| Surface Plasmon Resonance | UV-Vis Spectroscopy | LSPR peak around 520 nm for dispersed AuNPs. Red-shift and broadening of the peak upon aggregation[1][13][16][19][20]. |
| Sensitivity | Calibration curve (Absorbance ratio vs. Analyte Concentration) | Determine the limit of detection (LOD) and the linear dynamic range. |
| Selectivity | Testing with interfering substances | Minimal response to molecules that do not contain a cis-diol functionality. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No color change with analyte | - Incomplete functionalization of AuNPs.- Incorrect pH of the assay buffer.- Low analyte concentration. | - Optimize the functionalization protocol.- Adjust the pH to be slightly above the pKa of the boronic acid.- Increase the analyte concentration or incubation time. |
| AuNPs aggregate without analyte | - Instability of the functionalized AuNPs.- High ionic strength of the buffer. | - Optimize the ligand concentration during functionalization.- Use a buffer with lower ionic strength. |
| Inconsistent results | - Variation in AuNP synthesis.- Incomplete removal of unreacted reagents. | - Standardize the AuNP synthesis protocol.- Ensure thorough purification of functionalized AuNPs. |
Conclusion
The use of this compound as a functionalizing agent for gold nanoparticles presents a promising avenue for the development of sensitive and selective colorimetric biosensors. The unique chemical properties imparted by the cyclopropylcarbamoyl group may offer advantages in terms of binding affinity and pKa modulation. The protocols outlined in this application note provide a comprehensive guide for the synthesis of the key reagent, the fabrication of the biosensor, and the detection of diol-containing analytes. With proper characterization and optimization, these biosensors can be valuable tools in various research and diagnostic applications.
References
-
BenchChem. (n.d.). Phenylboronic acid-functionalized core–shell magnetic composite nanoparticles as a novel protocol for selective enrichment of fructose from a fructose–glucose aqueous solution. ResearchGate. Retrieved from [Link]
-
A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (n.d.). ResearchGate. Retrieved from [Link]
- Colorimetric detection of glucose using a boronic acid derivative receptor attached to unmodified AuNPs. (n.d.). [No Source Found].
-
Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (2023). MDPI. Retrieved from [Link]
-
UV-visible absorption spectrum of gold nanoparticle aggregate solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). PMC. Retrieved from [Link]
- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (n.d.). [No Source Found].
-
Functionalization of Gold Nanoparticles by Inorganic Entities. (2021). MDPI. Retrieved from [Link]
- UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles. (n.d.). [No Source Found].
-
Dynamic Light Scattering (DLS) Nanoparticle Analysis. (n.d.). nanoComposix. Retrieved from [Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). The Royal Society of Chemistry. Retrieved from [Link]
-
Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump. (2019). AIP Publishing. Retrieved from [Link]
-
UV-vis spectroscopy for characterising the optical properties of gold nanoparticles. (2023). Edinburgh Instruments. Retrieved from [Link]
-
On the Computational Determination of the pKa of Some Arylboronic Acids. (2023). MDPI. Retrieved from [Link]
-
CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]
- UV-Vis Spectroscopy and Dynamic Light Scattering Study of Gold Nanorods Aggreg
-
Functionalized Gold Nanoparticles and Their Biomedical Applications. (2012). PMC. Retrieved from [Link]
-
Colorimetric detection of glucose based on gold nanoparticles coupled with silver... (2017). PubMed. Retrieved from [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2012). PMC. Retrieved from [Link]
-
pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved from [Link]
-
Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (2023). ResearchGate. Retrieved from [Link]
-
Cyclopropylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Application of Light Scattering Techniques to Nanoparticle Characterization and Development. (2018). PMC. Retrieved from [Link]
-
Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities. (2023). MDPI. Retrieved from [Link]
-
D-Glucose-Mediated Gold Nanoparticle Fabrication for Colorimetric Detection of Foodborne Pathogens. (2024). MDPI. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. (2013). PMC. Retrieved from [Link]
-
A Label-Free Colorimetric Assay Based on Gold Nanoparticles for the Detection of H2O2 and Glucose. (2019). MDPI. Retrieved from [Link]
-
Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. (2001). PubMed. Retrieved from [Link]
-
Colorimetric detection of glucose based on gold nanoparticles coupled with silver nanoparticles. (2016). ResearchGate. Retrieved from [Link]
Sources
- 1. edinburghanalytical.com [edinburghanalytical.com]
- 2. Colorimetric detection of glucose using a boronic acid derivative receptor attached to unmodified AuNPs [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 8. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 9. CAS 765-30-0: Cyclopropylamine | CymitQuimica [cymitquimica.com]
- 10. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanocomposix.com [nanocomposix.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. UV-Vis Spectroscopy and Dynamic Light Scattering Study of Gold Nanorods Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]
The Strategic Application of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Among these, 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid has garnered significant attention as a key building block for the synthesis of high-value pharmaceutical intermediates. This document provides a detailed exploration of its application, focusing on its role in the synthesis of precursors for potent targeted therapies.
Introduction: A Versatile Building Block
This compound is a bifunctional molecule featuring a boronic acid moiety, primed for Suzuki-Miyaura coupling, and a primary aromatic amine, which offers a handle for further functionalization. The presence of the cyclopropylcarbamoyl group can also influence the physicochemical properties of the final active pharmaceutical ingredient (API), potentially enhancing metabolic stability or target binding. These structural features make it a valuable reagent for the construction of biaryl and heteroaryl scaffolds, which are common motifs in a wide range of therapeutic agents.[1]
Core Application: Synthesis of a Niraparib Intermediate
A prime example of the utility of this compound is in the synthesis of intermediates for the potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. Niraparib is a crucial therapeutic for the treatment of various cancers, including ovarian and breast cancers. The core of the Niraparib molecule features a substituted indazole ring linked to a phenylpiperidine moiety. The strategic disconnection in the retrosynthesis of Niraparib often involves a Suzuki-Miyaura coupling to form the bond between the indazole and the phenylpiperidine precursors.
In this context, this compound can be envisioned as a precursor to the phenylpiperidine portion of Niraparib, where the amino group would be later transformed into the desired piperidine ring. However, a more direct and documented application involves its use in the synthesis of a closely related biaryl intermediate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for a Biaryl Intermediate
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide, a key step in the synthesis of a pharmaceutical intermediate.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 1423129-20-7 | 220.04 | >97% | Various |
| Substituted Aryl Halide (e.g., 2-bromo-indazole) | Varies | Varies | >98% | Various |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% | Various |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% | Various |
| Toluene, Anhydrous | 108-88-3 | 92.14 | >99.8% | Various |
| Water, Degassed | 7732-18-5 | 18.02 | - | In-house |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC grade | Various |
| Brine (saturated NaCl solution) | - | - | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% | Various |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-neck round-bottom flask, combine this compound (1.0 eq), the aryl halide (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed water in a 4:1 ratio (v/v) to the flask.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl intermediate.
Quality Control and Characterization
The identity and purity of the synthesized biaryl intermediate should be confirmed by standard analytical techniques.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the formation of the new C-C bond.
-
LC-MS: To determine the molecular weight and assess the purity of the compound.
-
HPLC: To determine the purity of the final product with high accuracy.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling Boronic Acids: Boronic acids can be irritating to the eyes, respiratory system, and skin.[2][3] Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient heating, or poor quality of reagents. | Use a fresh batch of palladium catalyst. Ensure the reaction temperature is maintained. Use anhydrous and degassed solvents. |
| Formation of Homocoupled Byproducts | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is of good quality. |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its successful application in a Suzuki-Miyaura coupling reaction, as detailed in this protocol, exemplifies its importance in the construction of complex biaryl systems. The ability to efficiently and reliably perform such transformations is a critical component in the drug discovery and development pipeline, enabling the synthesis of novel therapeutic agents.
References
- Sigma-Aldrich.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
- Sigma-Aldrich. Safety Data Sheet for Cyclopropaneboronic acid. (2024).
- BenchChem. This compound.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Fisher Scientific.
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Available at: [Link]
-
National Center for Biotechnology Information. The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (2012). Available at: [Link]
- Google Patents. Novel process for synthesizing cyclopropylboronic acid. (2010).
- Google Patents. Method for producing Suzuki coupling compound catalysed by a nickel compound. (2004).
- Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).
- Google Patents. A kind of synthetic method for preparing Niraparib. (2017).
- Google Patents. Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof. (2019).
- Google Patents. Methods of Manufacturing of Niraparib. (2021).
- Google Patents. Processes for the preparation of Niraparib and intermediates thereof. (2019).
- Google Patents. 3 - chloro - 5 - (alpha - dimethylaminopropyl)-iminodibenzyl and its acid addition salts. (1969).
- Google Patents. Synthetic method of enzalutamide. (2021).
- Google Patents. Improved synthesis process of fluopyram. (2020).
- Google Patents. N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses. (2012).
- Google Patents. Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. (2018).
- Google Patents. Processes for the preparation of niraparib and intermediates thereof. (2019).
-
ACS Publications. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (2011). Available at: [Link]
- Google Patents. Processes for the preparation of niraparib and intermediates thereof. (2021).
-
PubMed. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. (2010). Available at: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Available at: [Link]
-
PubChem. 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Available at: [Link]
-
Technical Disclosure Commons. Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. (2025). Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... (2015). Available at: [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2016). Available at: [Link]
-
National Center for Biotechnology Information. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). Available at: [Link]
-
Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (2002). Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. (2007). Available at: [Link]
-
National Center for Biotechnology Information. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2008). Available at: [Link]
-
WIPO. WO/2018/200517 METHODS OF MANUFACTURING OF NIRAPARIB. (2018). Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for enzyme inhibition assays using boronic acids
Application Notes & Protocols
Topic: Experimental Setup for Enzyme Inhibition Assays Using Boronic Acids
Introduction: The Ascendancy of Boronic Acids in Enzyme Inhibition
Boronic acids and their derivatives have emerged from a niche chemical curiosity to a validated and powerful pharmacophore in modern drug discovery.[1][2] With five FDA-approved drugs, including the pioneering proteasome inhibitor bortezomib (Velcade®), the unique properties of the boron atom are being increasingly harnessed to create potent and selective enzyme inhibitors.[2][3][4] Boronic acids act as versatile transition-state analogs, capable of forming reversible covalent bonds with key nucleophilic residues in an enzyme's active site, most notably serine and threonine.[5][6][7] This guide provides a detailed framework for researchers, scientists, and drug development professionals to design, execute, and interpret enzyme inhibition assays featuring this important class of compounds, ensuring both technical accuracy and field-proven insights.
The Underlying Science: Mechanism of Boronic Acid Inhibition
A foundational understanding of the inhibitory mechanism is critical for designing a robust assay. Boronic acids primarily function as transition-state analogs .[8] For serine proteases, the enzyme's catalytic serine residue attacks the electrophilic boron atom. This mimics the formation of the high-energy tetrahedral intermediate that occurs during natural substrate hydrolysis.[9] This interaction results in the formation of a stable, yet reversible, tetrahedral boronate adduct, effectively sequestering the enzyme in an inactive state.[10][11]
The key interaction involves the trigonal planar R-B(OH)₂ group of the boronic acid accepting a lone pair of electrons from the hydroxyl group of the active site serine. This forms a tetrahedral, negatively charged boron species that is stabilized by interactions within the enzyme's "oxyanion hole," a feature that normally stabilizes the transition state of substrate cleavage.[9]
Caption: Mechanism of serine protease inhibition by a boronic acid.
Critical Considerations for Robust Assay Design
The unique chemistry of boronic acids necessitates careful consideration of several experimental parameters to ensure data is accurate and reproducible.
Buffer System and pH Control
The pH of the assay buffer is arguably the most critical variable. Boronic acids are weak Lewis acids with a pKa typically around 9.[5] However, upon forming a complex with a diol (like the serine-histidine catalytic dyad), the pKa of the resulting boronate ester is lowered to approximately 7.[5] This means that inhibitory potency is highly pH-dependent.
-
Causality: Assays should be performed in a well-buffered system at a physiologically relevant pH (typically 7.2-7.6). Fluctuations in pH will alter the equilibrium between the trigonal acid and the tetrahedral adduct, directly impacting the measured inhibition.
-
Recommendation: Use buffers with a pKa close to the desired assay pH, such as HEPES or Phosphate-Buffered Saline (PBS). Always measure and adjust the final pH of the assay buffer after all components have been added.
Inhibitor Preparation and Handling
Boronic acids can be susceptible to oxidative degradation and may form cyclic trimers (boroxines) upon dehydration.
-
Stock Solutions: Prepare concentrated stock solutions in a dry, polar aprotic solvent like DMSO. Store these stocks at -20°C or -80°C, protected from light and moisture.
-
Aqueous Solutions: Due to the potential for degradation, prepare fresh dilutions of the inhibitor in the aqueous assay buffer immediately before use. Some boronic acids are supplied as pinacol esters, which act as prodrugs and spontaneously hydrolyze in aqueous buffer to release the active boronic acid.
-
Solubility: Monitor for precipitation when diluting the DMSO stock into the aqueous buffer. The final DMSO concentration in the assay should be kept low (typically ≤1% v/v) and consistent across all wells, including controls, as it can affect enzyme activity.
Enzyme-Inhibitor Pre-incubation
Boronic acids are reversible covalent inhibitors, and the formation of the covalent adduct is not always instantaneous.[7] The binding often follows a two-step mechanism: an initial rapid, non-covalent binding followed by a slower formation of the covalent bond.[11]
-
Causality: To ensure the inhibition reaction has reached equilibrium, a pre-incubation step where the enzyme and inhibitor are mixed and allowed to stand before adding the substrate is essential. Omitting this step can lead to an underestimation of the inhibitor's potency (an artificially high IC₅₀ value).
-
Recommendation: Perform a time-course experiment to determine the optimal pre-incubation time. Incubate the enzyme and inhibitor for varying durations (e.g., 5, 15, 30, 60 minutes) before initiating the reaction. Select the shortest time required to achieve maximal, stable inhibition. A 15-30 minute pre-incubation is a common starting point.[12]
Assay Detection Method
The choice of detection method depends on the enzyme, the available substrates, and the required sensitivity.
| Assay Type | Principle | Advantages | Disadvantages |
| Spectrophotometric (Colorimetric) | A chromogenic substrate is cleaved by the enzyme, releasing a colored product whose absorbance is measured over time.[13] | Inexpensive, robust, widely available equipment.[13] | Lower sensitivity, potential for interference from colored compounds. |
| Fluorometric | A fluorogenic substrate is cleaved, releasing a fluorescent product.[14] | High sensitivity (pM to nM range), wider dynamic range, suitable for miniaturization (HTS).[14][15] | More expensive substrates, potential for quenching/autofluorescence from test compounds. |
Experimental Workflow and Protocols
A generalized workflow for determining inhibitor potency is essential for systematic evaluation.
Caption: General experimental workflow for an enzyme inhibition assay.
Protocol 1: Spectrophotometric Inhibition Assay for a Serine Protease (e.g., Chymotrypsin)
This protocol describes the determination of the IC₅₀ value for a boronic acid inhibitor against chymotrypsin using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA).
Materials:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.
-
Enzyme: α-Chymotrypsin (from bovine pancreas). Prepare a 1 mg/mL stock in 1 mM HCl and dilute to the final working concentration (e.g., 5-10 nM) in Assay Buffer just before use.
-
Substrate: S-AAPF-pNA. Prepare a 100 mM stock in DMSO and dilute to the working concentration (e.g., 200 µM) in Assay Buffer.
-
Inhibitor: Boronic acid compound. Prepare a 10 mM stock in DMSO.
-
Equipment: 96-well microplate, spectrophotometric plate reader capable of reading at 405 nm.
Step-by-Step Methodology:
-
Inhibitor Dilution Series: Prepare a serial dilution of the boronic acid inhibitor in DMSO. A common approach is a 10-point, 3-fold dilution series starting from 1 mM. Then, create an intermediate dilution plate by diluting these DMSO stocks 1:50 into Assay Buffer.
-
Assay Plate Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of Assay Buffer to each well. Add 10 µL of the intermediate inhibitor dilutions.
-
Positive Control (100% Activity): Add 60 µL of Assay Buffer (containing the same final % DMSO as the test wells).
-
Negative Control (0% Activity/Blank): Add 70 µL of Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of the diluted chymotrypsin solution to all wells except the Negative Control. The total volume is now 70 µL.
-
Pre-incubation: Mix the plate gently and incubate at room temperature (or 37°C) for 30 minutes, protected from light.
-
Reaction Initiation: Add 30 µL of the S-AAPF-pNA substrate solution to all wells to start the reaction. The final volume is 100 µL.
-
Data Acquisition: Immediately place the plate in the reader and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_positive - V₀_blank)).
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Fluorescence-Based Inhibition Assay
This protocol offers higher sensitivity and is suitable for lower enzyme concentrations or high-throughput screening (HTS).[14][16][17]
Materials:
-
Assay Buffer: As described in Protocol 1.
-
Enzyme: Target protease at a suitable low concentration (e.g., 0.1-1 nM).
-
Substrate: A suitable fluorogenic peptide substrate (e.g., releasing AMC, AFC, or Rhodamine 110). Determine the substrate's Kₘ and use it at or below this concentration.
-
Inhibitor: Boronic acid compound stock in DMSO.
-
Equipment: Black, opaque 96- or 384-well microplate, fluorescence plate reader with appropriate excitation/emission filters.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare inhibitor dilutions and enzyme working solutions as described in Protocol 1.
-
Assay Plate Setup (Final Volume 50 µL):
-
Add 25 µL of the enzyme working solution to all wells (except blank).
-
Add 5 µL of the inhibitor dilutions (or buffer with DMSO for controls).
-
Blank Wells: Add 30 µL of Assay Buffer.
-
-
Pre-incubation: Mix gently and incubate for 30 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate solution to all wells.
-
Data Acquisition: Immediately measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 15 minutes) using the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate initial velocities and determine the IC₅₀ as described in Protocol 1. For competitive inhibitors, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the assay is run at a substrate concentration ([S]) well below the Michaelis constant (Kₘ):
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High Well-to-Well Variability | Inaccurate pipetting; Reagent instability; Inhibitor precipitation. | Calibrate pipettes; Prepare fresh enzyme/substrate solutions daily; Visually inspect plates for precipitation; Lower final inhibitor concentration. |
| No or Weak Inhibition | Inhibitor is inactive/degraded; Incorrect pre-incubation time; Assay pH is suboptimal. | Verify compound integrity; Perform a time-course experiment to optimize pre-incubation; Verify buffer pH and buffering capacity. |
| "Noisy" Kinetic Reads | Substrate/inhibitor autofluorescence (fluorescence assay); Light scattering from precipitated compound. | Measure fluorescence of compound alone and subtract from data; Check solubility limits of the inhibitor in assay buffer. |
| IC₅₀ Varies Between Experiments | Inconsistent pre-incubation time; Inconsistent enzyme activity/concentration; pH drift in buffer. | Standardize all incubation times; Use a consistent lot and concentration of enzyme; Prepare fresh buffer for each experiment. |
References
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- National Institutes of Health (NIH). (n.d.). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. PMC.
- PubMed. (2020, June 1). Design and discovery of boronic acid drugs.
- Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- National Institutes of Health (NIH). (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC.
- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- National Institutes of Health (NIH). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC PubMed Central.
- Nature. (2024, February 27). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents.
- ASM Journals. (2023, January 5). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy.
- ACS Publications. (n.d.). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry.
- National Institutes of Health (NIH). (n.d.). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase.
- BenchChem. (n.d.). A Comparative Analysis of Diazaborines and Boronic Acids as Enzyme Inhibitors.
- Semantic Scholar. (n.d.). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses.
- PubMed. (2009, September 7). Enzyme assays with boronic acid appended bipyridinium salts.
- American Society for Microbiology. (n.d.). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases.
- ResearchGate. (n.d.). (PDF) Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses.
- Wikipedia. (n.d.). Boronic acid.
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- National Institutes of Health (NIH). (n.d.). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases.
- Chegg. (2023, February 23). A transition state analog, such as boronic acid binding to serine protease.
- National Institutes of Health (NIH). (2024, April 1). Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed.
- PubMed. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
- AWS. (n.d.). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information.
- Creative Enzymes. (n.d.). Spectrophotometric Enzyme Assays.
- MDPI. (2021, November 30). Merging the Versatile Functionalities of Boronic Acid with Peptides.
- MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
- National Institutes of Health (NIH). (2022, October 5). Assay for Protealysin-like Protease Inhibitor Activity. PMC.
- G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection.
- ResearchGate. (2021, April 14). Is there a method to determine specific protease inhibitor activities via spectrophotometer?
- MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
- ACS Publications. (2020, March 9). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry.
- National Institutes of Health (NIH). (n.d.). Inhibition of Serine Proteases by Arylboronic Acids. PMC.
- PNAS. (n.d.). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1.
Sources
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Solved A transition state analog, such as boronic acid | Chegg.com [chegg.com]
- 9. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 15. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme assays with boronic acid appended bipyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescent parallel electrophoresis assay of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Cancer Cell Surface Sialic Acids with 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
Introduction: The Rationale for Targeting Aberrant Sialylation in Oncology with 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted strategies that exploit the unique molecular signatures of malignant cells. One such universal feature of cancer is altered glycosylation, often manifesting as an overexpression of sialic acids on the cell surface, a phenomenon termed "hypersialylation".[1][2] This dense layer of terminal sialic acid residues is not merely a passive feature but an active participant in tumor progression, contributing to immune evasion, metastasis, and drug resistance.[1] Consequently, the targeted disruption of these sialic acid-mediated interactions presents a compelling therapeutic avenue.[1][2][3]
Phenylboronic acid (PBA) and its derivatives have emerged as a promising class of molecules for targeting sialic acids.[1][2][3] PBAs form reversible covalent bonds with the cis-diol groups present in saccharides, and notably, exhibit a preferential and stronger binding to sialic acids, especially within the acidic tumor microenvironment (pH ~6.5).[1] This pH-dependent affinity offers a layer of selectivity, favoring interaction with cancer cells over healthy cells in a physiological environment (pH 7.4).[1]
This document provides detailed application notes and protocols for the use of a specific PBA derivative, This compound , in the context of cancer research. This compound's unique structure, featuring an amino group for potential conjugation and a cyclopropylcarbamoyl moiety that may influence its binding kinetics and cellular interactions, makes it a molecule of interest for developing novel cancer-targeting strategies. These guidelines are intended for researchers, scientists, and drug development professionals, offering a framework for the in vitro evaluation of this compound's potential as a cancer cell-targeting agent.
Mechanism of Action: A Two-Fold Approach
The therapeutic potential of this compound is predicated on its ability to selectively engage with cell surface sialic acids. This interaction can be leveraged in two primary ways:
-
Direct Cytotoxicity and Inhibition of Cell Migration: By binding to sialic acid residues on crucial membrane glycoproteins and glycolipids, the compound may disrupt downstream signaling pathways that govern cell proliferation, adhesion, and migration. Unsubstituted PBA has been shown to inhibit cell migration and reduce viability in cancer cell lines at micromolar concentrations.[1]
-
Targeted Delivery Vehicle: The phenylboronic acid moiety can act as a "homing device" to deliver conjugated payloads—such as chemotherapeutic drugs, imaging agents, or nanoparticles—directly to cancer cells.[3][4][5][6][7][8][9][10] The amino group on the this compound backbone provides a convenient handle for such conjugation.
The following diagram illustrates the fundamental principle of PBA-mediated targeting of sialic acid on cancer cells.
Figure 1: Targeting mechanism of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro characterization of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment
This protocol aims to determine the direct cytotoxic effect of the compound on cancer cells versus non-cancerous cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines with known high sialic acid expression (e.g., MDA-MB-231 breast cancer, A549 lung cancer)
-
Non-cancerous control cell line (e.g., MCF-10A non-tumorigenic breast epithelial cells)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete medium to create a series of concentrations (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Expected Outcome: A dose-dependent decrease in the viability of cancer cells is expected. A significantly higher IC₅₀ value for the non-cancerous cell line would indicate selective cytotoxicity towards cancer cells.
| Cell Line | Predicted Sialic Acid Expression | Expected IC₅₀ Range (µM) |
| MDA-MB-231 | High | 10 - 100 |
| A549 | High | 10 - 100 |
| MCF-10A | Low | > 200 |
Protocol 2: Cellular Binding and Uptake Analysis via Flow Cytometry
This protocol assesses the binding of the compound to the cell surface, which is a prerequisite for its targeting function. To visualize the compound, it should ideally be fluorescently labeled. If a fluorescent conjugate is not available, a competitive binding assay can be performed using a known fluorescently-labeled sialic acid-binding lectin.
Materials:
-
Fluorescently labeled this compound (e.g., conjugated with FITC) OR a fluorescently labeled sialic acid-binding lectin (e.g., FITC-SNA)
-
Cancer cell lines (high and low sialic acid expression)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash with cold PBS. Resuspend in FACS buffer to a concentration of 1 x 10⁶ cells/mL.
-
Incubation with Labeled Compound:
-
Direct Binding: Incubate 100 µL of the cell suspension with varying concentrations of the fluorescently labeled compound for 1 hour at 4°C in the dark.
-
Competitive Binding: Pre-incubate cells with unlabeled this compound for 30 minutes, then add a fixed concentration of FITC-SNA and incubate for another 30 minutes at 4°C.
-
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of FACS buffer and analyze using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. A higher MFI in the high sialic acid-expressing cells indicates specific binding. In the competitive assay, a decrease in FITC-SNA fluorescence with increasing concentrations of the unlabeled compound confirms binding to the same sialic acid sites.
Figure 2: Workflow for flow cytometry-based binding assay.
Protocol 3: Wound Healing/Migration Assay
This assay evaluates the effect of the compound on the migratory capacity of cancer cells, a key aspect of metastasis.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
24-well plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
This compound
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in 24-well plates and grow to a confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a linear "scratch" or "wound" in the monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing a non-lethal concentration of the compound (determined from the cytotoxicity assay, e.g., IC₂₀). Use medium with vehicle as a control.
-
Image Acquisition: Immediately capture an image of the wound (t=0). Continue to capture images at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points. Calculate the percentage of wound closure. A significant reduction in wound closure in the treated group compared to the control indicates an inhibitory effect on cell migration.
Expected Outcome: Treatment with this compound is expected to slow the rate of wound closure in a dose-dependent manner, suggesting an anti-migratory effect.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Cell Line Controls: The use of both high and low sialic acid-expressing cell lines, as well as non-cancerous cells, is crucial to demonstrate specificity.
-
Vehicle Controls: All experiments must include vehicle (e.g., DMSO) controls to account for any effects of the solvent.
-
Competitive Binding: The competitive binding assay in Protocol 2 provides strong evidence that the compound interacts with the same sites as known sialic acid-binding lectins.
Conclusion and Future Directions
The provided application notes and protocols offer a foundational framework for investigating the potential of this compound as a tool for targeting cancer cell surface sialic acids. Positive results from these in vitro studies would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific signaling pathways affected by the compound's binding to sialic acids.
-
Conjugation and Payload Delivery: Synthesizing conjugates of the compound with therapeutic agents or imaging probes to assess its efficacy as a targeted delivery vehicle.
-
In Vivo Studies: Evaluating the compound's anti-tumor activity and targeting efficiency in animal models of cancer.
The exploration of novel phenylboronic acid derivatives like this compound holds significant promise for the development of more effective and selective cancer therapies.
References
-
Miloš, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. [Link]
-
Ma, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. [Link]
-
Ishigaki, K., & Itoh, K. (2022). Detection of Sialic Acids on the Cell Surface Using Flow Cytometry. Methods in Molecular Biology. [Link]
-
Song, W., et al. (2016). Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles. International Journal of Nanomedicine. [Link]
-
Büll, C., et al. (2021). Engineering the sialome of mammalian cells with sialic acid mimetics. STAR Protocols. [Link]
-
Al-Akkad, A., et al. (2025). Phenyl boronic acid conjugated lipid nanoparticles for targeted delivery of gamma-secretase inhibitor to breast cancer cells. Journal of Drug Delivery Science and Technology. [Link]
-
Miloš, M., et al. (2017). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Ishigaki, K., & Itoh, K. (2022). Detection of Sialic Acids on the Cell Surface Using Flow Cytometry. ResearchGate. [Link]
-
Tang, Q., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Advances. [Link]
-
Naito-Matsui, Y., et al. (2023). Quantitative Analysis of Siglec Ligands by Flow Cytometry. Current Protocols. [Link]
-
van den Nieuwendijk, A. M., et al. (2005). Molecular recognition of sialic acid end groups by phenylboronates. Chemistry. [Link]
-
Szałkowska, K., et al. (2021). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Pharmacological Reports. [Link]
-
Li, Y., et al. (2021). Phenylboronic acid-modified nanoparticles for cancer treatment. Chemical Communications. [Link]
-
ResearchGate. Cytotoxicity of phenylboronic acid and 4‐CH2PACD evaluated by OD values.... [Link]
-
Miloš, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. [Link]
-
Matsumoto, A., et al. (2017). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science. [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. [Link]
-
Ma, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. [Link]
-
National Toxicology Program. (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. [Link]
-
Wang, X., et al. (2009). Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Gona, K., et al. (2024). Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. Advances in Colloid and Interface Science. [Link]
-
Liu, Y., et al. (2014). Multifunctional phenylboronic acid-tagged fluorescent silica nanoparticles via thiol-ene click reaction for imaging sialic acid expressed on living cells. Analytica Chimica Acta. [Link]
-
Adan, A., et al. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
-
Nishida, S., et al. (2024). Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. Micromachines. [Link]
-
Borges, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Xiong, Y., et al. (2018). Sialic Acid-Targeted Biointerface Materials and Bio-Applications. ResearchGate. [Link]
-
Xiong, Y., et al. (2018). Sialic Acid-Targeted Biointerface Materials and Bio-Applications. Materials. [Link]
-
Chiarelli, L. R., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. [Link]
-
Tokárová, V., et al. (2021). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Taha, M., et al. (2020). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link]
Sources
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis [thno.org]
- 3. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl boronic acid conjugated lipid nanoparticles for targeted delivery of gamma-secretase inhibitor to breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 7. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifunctional phenylboronic acid-tagged fluorescent silica nanoparticles via thiol-ene click reaction for imaging sialic acid expressed on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Boronic Acid-Based Probes for Real-Time Glucose Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous and accurate monitoring of glucose levels is of paramount importance in biomedical research and clinical diagnostics, particularly in the management of diabetes mellitus.[1][2][3] While enzyme-based sensors have been the standard, they are susceptible to limitations such as short operational stability, sensitivity to environmental conditions (temperature and pH), and challenges in sterilization.[1][4] Boronic acid-based probes have emerged as a robust and promising alternative, offering reversible, real-time, and continuous glucose sensing capabilities.[5][6][7] These synthetic chemosensors leverage the unique ability of boronic acids to form reversible covalent bonds with the cis-1,2- or 1,3-diols present in glucose, providing a stable and versatile platform for glucose detection.[1][8] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing boronic acid-based probes in real-time glucose sensing.
Part 1: Fundamental Principles of Boronic Acid-Based Glucose Sensing
Mechanism of Action: The Reversible Boronate Ester Formation
The core of boronic acid-based glucose sensing lies in the reversible formation of a cyclic boronate ester between the boronic acid moiety and the diol groups of glucose.[1][5] In an aqueous solution, phenylboronic acid (PBA) exists in equilibrium between an uncharged trigonal planar form (sp² hybridized) and a charged tetrahedral form (sp³ hybridized). The tetrahedral form is more reactive towards diols. The binding of glucose, a diol-containing molecule, shifts this equilibrium, leading to the formation of a stable five- or six-membered cyclic ester.[8] This interaction is highly dependent on the pH of the medium, as the Lewis acidity of the boronic acid plays a crucial role.[2][9]
The binding process can be coupled to a signaling mechanism, most commonly a change in fluorescence.[6][8] For instance, in probes featuring a fluorophore and an amine group adjacent to the boronic acid, the binding of glucose can modulate a process called Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby fluorophore. Upon glucose binding, the boron atom becomes more Lewis acidic, leading to a stronger interaction with the nitrogen atom. This interaction reduces the electron-donating ability of the nitrogen, thus inhibiting the PET process and resulting in an increase in fluorescence intensity.[6][7][10]
Sources
- 1. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of biaryl structures via functionalization of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
Synthesis of Biaryl Structures via Palladium-Catalyzed Cross-Coupling of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid
Abstract
The biaryl motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these structures, prized for its mild conditions and broad functional group tolerance.[1][4] This application note provides a detailed guide for the utilization of this compound, a multifunctional building block, in the synthesis of complex biaryl compounds. We present an optimized, step-by-step protocol, discuss the rationale behind parameter selection, and explore the reaction's scope, offering researchers a reliable pathway for accessing novel molecular architectures for drug discovery programs.
Introduction: The Strategic Value of Functionalized Phenylboronic Acids
Boronic acids are indispensable tools in pharmaceutical discovery and development.[5][6] Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions make them ideal intermediates for constructing carbon-carbon bonds.[7][8] The target molecule, This compound (CAS 1423129-20-7), is a particularly valuable reagent.[9][10] Its structure features three key points of functionality:
-
The Boronic Acid Group: The primary reactive site for Suzuki-Miyaura coupling, enabling the formation of the biaryl linkage.
-
The Amino Group: A versatile handle for post-coupling derivatization, allowing for the introduction of diverse pharmacophoric elements through reactions like acylation or sulfonylation.
-
The Cyclopropylcarbamoyl Moiety: This group can influence the physicochemical properties of the final compound, such as solubility and metabolic stability, and may engage in specific interactions with biological targets.
This trifunctional nature allows for the rapid assembly of complex, drug-like molecules, making this building block a strategic asset in the synthesis of chemical libraries for high-throughput screening.
Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The process is driven by a palladium catalyst and proceeds through a well-defined catalytic cycle involving three key steps.[4][11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This species then transfers its aryl group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate.[13]
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the final biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[12]
Experimental Protocol: Synthesis of N-(3'-Amino-5'-(4-methyl-[1,1'-biphenyl]-3-yl))cyclopropanecarboxamide
This protocol details a representative coupling reaction between this compound and 3-bromo-4-methylaniline.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store refrigerated. |
| 3-Bromo-4-methylaniline | ≥98% | Commercial | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst Grade | Commercial | Air-sensitive, handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercial | Dry before use if necessary. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Use degassed solvent. |
| Deionized Water | High Purity | In-house | Use degassed water. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Round-bottom flask, condenser, magnetic stir bar | Standard Glassware | N/A | Flame-dry before use. |
| Inert gas supply (Argon or Nitrogen) | High Purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (220 mg, 1.0 mmol, 1.0 equiv).
-
Add 3-bromo-4-methylaniline (205 mg, 1.1 mmol, 1.1 equiv).
-
Add anhydrous potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv).
-
Finally, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), under a positive flow of inert gas. Causality Note: The order of addition is important. Adding the catalyst last to the solid mixture minimizes its exposure to air.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Using a syringe, add 10 mL of degassed 1,4-dioxane, followed by 2 mL of degassed deionized water. Causality Note: The solvent mixture is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[12]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress every 2 hours using Thin-Layer Chromatography (TLC) or LC-MS until the limiting reagent (the boronic acid) is consumed (typically 2-12 hours).
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[14]
-
Add 20 mL of deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 30-70% ethyl acetate in hexanes) to afford the pure biaryl product.[14]
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Reaction Optimization and Scope
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The conditions provided above are a robust starting point, but optimization may be required for different substrates.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 | Standard condition. |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 88 | Effective for many systems. |
| 3 | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ (3) | Toluene/H₂O | 110 | 92 | More active catalyst system, often good for less reactive aryl chlorides. |
| 4 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | THF/H₂O | 66 | 75 | Milder conditions, useful for thermally sensitive substrates. |
| 5 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 60 | Lower temperature leads to significantly slower reaction. |
Troubleshooting Common Issues:
-
Low Yield / No Reaction: Ensure reagents are pure and solvents are anhydrous and properly degassed. Verify catalyst activity; older catalysts may be less effective. Consider a more active catalyst/ligand system from the table above.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic.[4] It is often promoted by high temperatures and prolonged reaction times. Using a stronger, non-aqueous base like KOt-Bu or employing protected boronic esters can sometimes mitigate this issue.[15]
-
Homocoupling of Boronic Acid: This suggests the oxidative addition step is slow. Ensure the aryl halide is sufficiently reactive (reactivity order: I > Br > OTf >> Cl).[4]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of functionalized biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The protocol detailed herein provides a reliable and high-yielding method for accessing these valuable scaffolds. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively optimize conditions for a wide range of substrates, accelerating the discovery and development of new chemical entities for therapeutic applications.
References
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
-
The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Acmechem. [Link]
-
The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Medium. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Design and discovery of boronic acid drugs. PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. ResearchGate. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Examples of biaryl structure applications. ResearchGate. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
Synthesis and applications of aminoboronic acids. University of Toronto. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]
-
3-Aminophenylboronic acid. PubChem. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. nbinno.com [nbinno.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1423129-20-7|this compound|BLD Pharm [bldpharm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Phenylboronic Acid Polymers in Drug Delivery Systems
Introduction: The Unique Versatility of Phenylboronic Acid Polymers
Phenylboronic acid (PBA) and its polymeric derivatives have emerged as a highly versatile and intelligent platform in the field of advanced drug delivery.[1][2] What sets these polymers apart is their unique ability to form reversible covalent bonds, known as boronate esters, with molecules containing cis-diol functionalities. This dynamic interaction is the cornerstone of their application in stimuli-responsive drug delivery systems that can react to specific physiological cues.[1][3]
The primary stimuli that PBA polymers respond to are:
-
pH: The boronate ester linkage is sensitive to pH, being more stable at physiological pH (7.4) and prone to hydrolysis in acidic environments, such as those found in tumor microenvironments or intracellular compartments like endosomes and lysosomes.[1][4][5] This provides a mechanism for targeted drug release in diseased tissues.
-
Glucose: PBA has a strong affinity for glucose, which is a polyol. In the presence of elevated glucose concentrations, as seen in hyperglycemic conditions, glucose molecules can competitively bind with the PBA moieties, displacing any drug that is conjugated via a diol linkage or disrupting a polymer network crosslinked by diol-containing molecules.[2][6] This forms the basis of self-regulated insulin delivery systems.[2]
-
Reactive Oxygen Species (ROS): The tumor microenvironment is often characterized by high levels of ROS.[7] Boronic esters can be designed to be cleaved in the presence of ROS, providing another trigger for targeted drug release in cancer therapy.[1][8][9]
These unique responsive properties, combined with their biocompatibility, make PBA polymers an exciting area of research for the development of next-generation therapeutics for a range of diseases, including diabetes and cancer.[1][2][10] This guide will provide a detailed overview of the application of PBA polymers in drug delivery, including synthesis protocols, characterization techniques, and methodologies for evaluating their drug release profiles.
I. Synthesis and Characterization of Phenylboronic Acid Polymers
The foundation of any PBA-based drug delivery system is a well-defined polymer. The choice of polymerization technique is critical to ensure control over molecular weight, polydispersity, and architecture, all of which influence the final properties of the drug carrier. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for synthesizing PBA-containing polymers due to its ability to produce polymers with controlled structures.[3][11]
Protocol 1: Synthesis of a Phenylboronic Acid-Containing Monomer
This protocol describes the synthesis of 3-((acrylamido)methyl)phenylboronic acid, a common monomer used in the preparation of PBA polymers.
Rationale: This monomer is synthesized by reacting 3-(aminomethyl)phenylboronic acid with acryloyl chloride. The acryloyl group introduces a polymerizable vinyl group, while the phenylboronic acid moiety provides the stimuli-responsive functionality. The reaction is carried out at a low temperature to control the reactivity of the acryloyl chloride and under basic conditions to deprotonate the amine, facilitating its nucleophilic attack. The subsequent acidification protonates the boronic acid and precipitates the monomer product.
Materials:
-
3-(aminomethyl)phenylboronic acid hydrochloride
-
Sodium hydroxide (NaOH) solution (2.0 M)
-
Acryloyl chloride
-
Hydrochloric acid (HCl) solution (1.0 M)
-
Cold deionized water
Procedure:
-
Dissolve 3-(aminomethyl)phenylboronic acid hydrochloride in 2.0 M NaOH solution at 0 °C with stirring.[11]
-
Slowly add cold acryloyl chloride dropwise to the solution while maintaining the temperature at 0 °C and continuing to stir.[11]
-
After the addition is complete, slowly add 1.0 M HCl solution to the reaction mixture until the pH reaches 1.0.[11]
-
A white precipitate of the monomer will form. Collect the precipitate by filtration.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.[11]
-
Dry the final product under vacuum.
Characterization: The successful synthesis of the monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the presence of the vinyl, amide, and phenylboronic acid groups.
Protocol 2: RAFT Polymerization of a Phenylboronic Acid Monomer
This protocol outlines the synthesis of a PBA homopolymer using the RAFT technique.
Rationale: RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity). This is achieved through the use of a chain transfer agent (CTA). The ratio of monomer to CTA to initiator is crucial for controlling the degree of polymerization and the final molecular weight of the polymer. The reaction is performed under an inert atmosphere to prevent oxygen from inhibiting the radical polymerization process.
Materials:
-
3-((acrylamido)methyl)phenylboronic acid monomer (from Protocol 1)
-
Chain Transfer Agent (CTA), e.g., S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP)[3]
-
Initiator, e.g., 2,2ʹ-azobis(2-methylpropionitrile) (AIBN)
-
Solvent, e.g., a mixture of Dimethyl sulfoxide (DMSO) and water[11]
-
Methanol
-
Diethyl ether
-
Acetone
Procedure:
-
In a reaction vessel, dissolve the PBA monomer, CTA, and AIBN in the chosen solvent system (e.g., DMSO/water).[11] A typical molar ratio of monomer:CTA:AIBN is 100:2:2.[11]
-
Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes at room temperature.[11]
-
Place the sealed reaction vessel in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and allow the polymerization to proceed for a set time (e.g., 24 hours).[3][11]
-
Quench the polymerization by exposing the reaction mixture to air and cooling it down.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude polymer in methanol and precipitate it in cold diethyl ether.[11]
-
Wash the precipitated polymer with acetone and dry it under vacuum to obtain the final product.[11]
Characterization: The resulting polymer should be characterized by:
-
¹H NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn) and polydispersity index (PDI). A narrow PDI (typically < 1.3) indicates a well-controlled polymerization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups in the polymer.
II. Formulation of Phenylboronic Acid Polymer-Based Nanoparticles
For drug delivery applications, PBA polymers are often formulated into nanoparticles to facilitate systemic administration and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. The solvent displacement (or nanoprecipitation) method is a common and straightforward technique for preparing PBA polymer nanoparticles.[11]
Protocol 3: Preparation of PBA Polymer Nanoparticles via Solvent Displacement
Rationale: This method relies on the principle that a polymer is soluble in a "good" solvent but insoluble in a "poor" solvent (or non-solvent). When a solution of the polymer in the good solvent is rapidly mixed with the poor solvent, the polymer precipitates to form nanoparticles. The choice of solvents is crucial; they must be miscible.[11] The final particle size can be tuned by adjusting parameters such as the initial polymer concentration, the ratio of the good solvent to the poor solvent, and the stirring speed.[11]
Materials:
-
PBA polymer (from Protocol 2)
-
A "good" solvent for the polymer (e.g., methanol, DMSO)[11]
-
A "poor" solvent for the polymer (e.g., deionized water)[11]
Procedure:
-
Dissolve the PBA polymer in the good solvent to a specific concentration (e.g., 2.0 mg/mL).[11]
-
Under constant stirring, add the polymer solution dropwise to the poor solvent.[11] The volume ratio of the good solvent to the poor solvent will influence the nanoparticle size.[11]
-
Continue stirring for a defined period (e.g., 30 minutes) at room temperature to allow for the formation and stabilization of the nanoparticles.[11]
-
The formation of nanoparticles is often indicated by the appearance of a light bluish opalescence in the solution.[11]
Characterization of Nanoparticles:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity of the nanoparticles.[5]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.[5]
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which can influence their stability and interaction with biological systems.
III. Drug Loading and In Vitro Release Studies
The therapeutic efficacy of a drug delivery system is dependent on its ability to encapsulate a sufficient amount of the drug and release it in a controlled manner at the target site.
Protocol 4: Loading of a Diol-Containing Drug into PBA Nanoparticles
This protocol describes the loading of a drug with a cis-diol moiety, such as the polyphenol emodin, into PBA nanoparticles through the formation of boronate esters.[11]
Rationale: The loading of diol-containing drugs into PBA polymers is based on the formation of a pH-sensitive boronate ester bond between the boronic acid groups on the polymer and the diol groups on the drug. The drug and polymer are typically mixed in a common solvent before the addition of a non-solvent to induce self-assembly and encapsulation. Dialysis is then used to remove the unloaded drug and the organic solvent.
Materials:
-
PBA polymer nanoparticles (from Protocol 3)
-
Diol-containing drug (e.g., emodin)
-
A common solvent for the polymer and drug (e.g., DMSO)
-
Deionized water
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 3500 Da)[11]
Procedure:
-
Dissolve the PBA polymer and the drug in the common solvent.[11]
-
Add this mixture dropwise to deionized water under stirring to form drug-loaded nanoparticles.[11]
-
Transfer the resulting nanoparticle suspension to a dialysis bag.
-
Dialyze against a large volume of deionized water for an extended period (e.g., 24 hours) with several changes of the water to remove the free drug and organic solvent.[11]
-
Collect the purified drug-loaded nanoparticle suspension.
Quantification of Drug Loading:
The drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters to evaluate the performance of the drug delivery system. They can be calculated using the following formulas:
-
DLC (%) = (Mass of loaded drug / Mass of polymer and loaded drug) x 100 [11]
-
EE (%) = (Mass of loaded drug / Mass of drug in feed) x 100 [11]
To determine the mass of the loaded drug, the drug-loaded nanoparticles are typically disrupted (e.g., by dissolving in a suitable organic solvent), and the drug concentration is measured using a technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
| Parameter | Typical Values | Influencing Factors |
| Drug Loading Content (DLC) | 1-10% | Drug-polymer interaction, drug solubility, polymer composition |
| Encapsulation Efficiency (EE) | 50-95% | Formulation method, drug-polymer ratio, solvent system |
Table 1: Typical ranges for drug loading parameters and factors that influence them.
Protocol 5: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment to evaluate the stimuli-responsive properties of the drug-loaded PBA nanoparticles.
Rationale: The dialysis method is a common technique for in vitro drug release studies. The drug-loaded nanoparticle suspension is placed in a dialysis bag and immersed in a release medium with a specific pH or glucose concentration. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content. To maintain a constant volume, fresh release medium is added back. This allows for the construction of a cumulative drug release profile over time.
Materials:
-
Drug-loaded PBA nanoparticles (from Protocol 4)
-
Release media with different pH values (e.g., pH 7.4 and pH 5.0 phosphate-buffered saline, PBS)[5][11]
-
Release media with different glucose concentrations (e.g., 0 mM and 10 mM glucose in PBS at pH 7.4)
-
Dialysis tubing (with an appropriate molecular weight cut-off)[5]
-
A temperature-controlled shaker or water bath (set to 37 °C)
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the sealed dialysis bag in a known volume of the desired release medium in a container.
-
Place the container in a shaker or water bath maintained at 37 °C.[5]
-
At specific time points, withdraw a small aliquot of the release medium for analysis.[5][11]
-
Immediately replenish the withdrawn volume with fresh release medium to maintain sink conditions.[5]
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Expected Results and Interpretation:
-
pH-Responsive Release: A significantly higher rate and extent of drug release are expected at the lower pH (e.g., 5.0) compared to the physiological pH (7.4).[11] This is due to the acid-catalyzed hydrolysis of the boronate ester linkage between the drug and the polymer.
-
Glucose-Responsive Release: In the presence of glucose, an accelerated drug release should be observed compared to the glucose-free medium. This is due to the competitive binding of glucose to the PBA moieties, leading to the displacement of the drug.
| Stimulus | Condition 1 | Cumulative Release (%) at 24h (Example) | Condition 2 | Cumulative Release (%) at 24h (Example) |
| pH | pH 7.4 | < 30% | pH 5.0 | > 80% |
| Glucose | 0 mM Glucose | < 25% | 10 mM Glucose | > 70% |
Table 2: Illustrative data for stimuli-responsive drug release from PBA polymer nanoparticles.
IV. Visualizing the Mechanisms and Workflows
Diagrams are invaluable tools for understanding the complex processes involved in the design and function of PBA-based drug delivery systems.
Figure 2: Mechanisms of stimuli-responsive drug release from PBA nanoparticles.
V. Conclusion and Future Perspectives
Phenylboronic acid polymers represent a powerful and adaptable platform for the design of intelligent drug delivery systems. Their inherent sensitivity to pH, glucose, and ROS allows for the development of targeted and controlled-release formulations that can potentially improve therapeutic outcomes and reduce side effects. The protocols and principles outlined in this guide provide a foundation for researchers to explore and innovate in this exciting field. Future research will likely focus on the development of multi-responsive systems that can react to a combination of stimuli, further enhancing the specificity and efficacy of drug delivery. Additionally, translating these promising laboratory-scale systems into clinically viable therapies will require a continued focus on biocompatibility, scalability, and long-term stability.
VI. References
-
Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023). National Institutes of Health. Retrieved from [Link]
-
Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. (2021). ACS Omega. Retrieved from [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. (2021). National Institutes of Health. Retrieved from [Link]
-
Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. (2014). Polymer Chemistry. Retrieved from [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Glucose-responsive insulin release: Analysis of mechanisms, formulations, and evaluation criteria. (n.d.). National Institutes of Health. Retrieved from [Link]
-
RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors. (2014). National Institutes of Health. Retrieved from [Link]
-
Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. (n.d.). ACS Publications. Retrieved from [Link]
-
ROS-responsive drug delivery systems. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Phenylboronic acid-conjugated chitosan nanoparticles for high loading and efficient delivery of curcumin. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glucose-responsive insulin release: Analysis of mechanisms, formulations, and evaluation criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ROS‐responsive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid (CAS: 1423129-20-7). This molecule is a valuable building block in medicinal chemistry, particularly for constructing complex bioactive molecules through Suzuki-Miyaura cross-coupling reactions.[1] Its unique structure, featuring an amino group for further functionalization, a stable amide linkage, and the versatile boronic acid moiety, makes it a desirable intermediate in drug discovery programs.
However, the synthesis and purification of substituted phenylboronic acids are often challenging. Common issues include low yields, difficult purification, and product instability, primarily due to the inherent reactivity of the boronic acid group. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols in a practical question-and-answer format to help you navigate these challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-level synthetic strategy for this compound?
A plausible and robust synthetic approach involves a two-step sequence starting from 3,5-dibromoaniline. This strategy prioritizes the formation of the stable amide bond first, followed by a selective borylation reaction. This avoids exposing the sensitive boronic acid moiety to the conditions of amide coupling.
Sources
Technical Support Center: Purification of Aminophenylboronic Acid Derivatives
Welcome to the technical support center for the purification of aminophenylboronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying aminophenylboronic acids?
A1: The primary purification techniques for aminophenylboronic acid derivatives include recrystallization, column chromatography (normal and reversed-phase), and derivatization strategies.[1] The choice of method depends on the scale of the purification, the nature of the impurities, and the stability of the target compound. For many crystalline aminophenylboronic acids, recrystallization from solvents like hot water, ethanol, benzene, or ethyl acetate can be highly effective.[1][2] Column chromatography is suitable for non-crystalline compounds or for separating mixtures with similar polarities.[1]
Q2: My aminophenylboronic acid seems to be degrading on silica gel during column chromatography. What is happening and how can I prevent it?
A2: Degradation on silica gel is a frequent issue. The acidic nature of standard silica gel can promote protodeboronation, a reaction where the carbon-boron bond is cleaved, leading to the formation of aniline and boric acid.[3] Additionally, the Lewis acidic boron atom can strongly interact with the Lewis basic silanol groups on the silica surface, causing product loss.[4] To mitigate this, you can deactivate the silica gel by treating it with a non-nucleophilic base like triethylamine in the eluent or by using boric acid-impregnated silica gel.[4][5][6] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[4]
Q3: What are boroxines and how do they affect purification?
A3: Boroxines are stable cyclic anhydrides formed from the dehydration of three boronic acid molecules.[7][8] This process is reversible and can occur upon heating or even during storage at room temperature.[7][9][10] Boroxine formation can complicate purification and characterization, particularly affecting the accuracy of quantitative assays.[6] The presence of boroxines can lead to complex NMR spectra and make it difficult to obtain the pure boronic acid. Purification strategies should aim to minimize conditions that favor dehydration, such as high temperatures and anhydrous solvents.[10] Hydrolysis of the boroxine back to the boronic acid can be achieved by recrystallization from water.[7]
Q4: Can I use a protecting group strategy to simplify the purification of my aminophenylboronic acid derivative?
A4: Absolutely. Protecting the boronic acid functional group, often as a pinacol ester, is a common and effective strategy.[6] Pinacol esters are generally more stable than the free boronic acids and are less prone to dehydration to form boroxines.[6] This increased stability makes them more amenable to standard purification techniques like silica gel chromatography.[6] After purification, the pinacol ester can be deprotected back to the boronic acid.[6]
Q5: How can I remove residual starting materials or byproducts that are structurally similar to my target aminophenylboronic acid?
A5: When dealing with closely related impurities, derivatization can be a powerful tool. One approach is to selectively react the boronic acid with diethanolamine to form a crystalline adduct that can be easily separated by filtration.[2] Another method involves a sorbitol extraction, which selectively pulls the free boronic acid into an aqueous layer, leaving less polar impurities in the organic layer.[2][11] Additionally, converting the boronic acid to its potassium trifluoroborate salt can facilitate purification.[2]
Troubleshooting Guides
Issue 1: Low Recovery or No Elution from Silica Gel Column Chromatography
This is a common problem stemming from the interaction between the aminophenylboronic acid and the silica gel stationary phase.
Root Cause Analysis:
-
Strong Adsorption: The Lewis acidic boron atom of the boronic acid can bind strongly to the Lewis basic silanol groups on the surface of the silica gel, leading to irreversible adsorption and low recovery.[4]
-
Protodeboronation: The acidic nature of silica gel can catalyze the hydrolysis of the carbon-boron bond, especially in the presence of trace amounts of water in the mobile phase. This degradation product (aniline derivative) will have a different polarity and may not elute as expected.[3]
Solutions & Protocols:
1. Deactivation of Silica Gel:
-
Triethylamine (TEA) Treatment: Adding a small amount of TEA (0.1-1%) to your eluent can neutralize the acidic silanol groups, thus reducing unwanted interactions and degradation.[4]
-
Boric Acid Impregnation: Using silica gel treated with boric acid can suppress the over-adsorption of boronic acid derivatives.[4][5][6]
Protocol for Boric Acid-Treated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of your silica gel in the boric acid/methanol solution (approx. 550 mL for 100 g of silica).
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel under vacuum until it is a free-flowing powder.[4]
-
2. Choice of Stationary and Mobile Phase:
-
Alternative Stationary Phase: Consider using neutral alumina instead of silica gel, as it is less acidic.[4]
-
Mobile Phase Modifiers: For polar aminophenylboronic acids, using methanol as an eluent can be effective.[1] Adding a small amount of acetic acid or trifluoroacetic acid (TFA) to the mobile phase can sometimes improve separation on TLC, and this can be translated to column chromatography.[1]
Workflow for Troubleshooting Low Recovery in Chromatography
Caption: Troubleshooting workflow for low recovery during chromatography.
Issue 2: Product Instability and Formation of Impurities (Hydrolysis and Boroxine Formation)
Aminophenylboronic acids are susceptible to degradation, particularly through hydrolysis (protodeboronation) and dehydration (boroxine formation).
Root Cause Analysis:
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, which is often accelerated by acidic or basic conditions and the presence of water.[3]
-
Boroxine Formation: This is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered ring. This is favored by heat and the absence of water.[7][10][12]
Solutions & Protocols:
1. Minimizing Protodeboronation:
-
pH Control: The rate of protodeboronation is pH-dependent. It's crucial to buffer solutions carefully and identify the optimal pH range for your specific derivative.[3]
-
Anhydrous Conditions: When possible, use anhydrous solvents and perform reactions and workups under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Solvent Choice: Aprotic solvents like acetonitrile or THF are preferable to aqueous solutions for storage and reactions where feasible.[3]
2. Preventing Boroxine Formation:
-
Avoid High Temperatures: During solvent removal, use a rotary evaporator at moderate temperatures. Avoid excessive heating.
-
Controlled Drying: While anhydrous conditions are good for preventing hydrolysis, excessive drying can promote boroxine formation. A balance is needed.
-
Recrystallization from Aqueous Solvents: If boroxine has formed, it can often be converted back to the boronic acid by recrystallization from a solvent mixture containing water.[7]
Table 1: Summary of Common Impurities and Mitigation Strategies
| Impurity | Formation Condition | Prevention/Removal Strategy |
| Aniline Derivative | Hydrolysis (Protodeboronation) in aqueous, acidic, or basic conditions.[3] | Use anhydrous solvents, control pH, work under inert atmosphere.[3][4] |
| Boroxine | Dehydration (heat, anhydrous conditions).[7][10] | Avoid excessive heating, recrystallize from aqueous media to hydrolyze back to the boronic acid.[7] |
| Starting Materials | Incomplete reaction. | Optimize reaction conditions, use derivatization techniques for purification.[2] |
Issue 3: Difficulty in Separating Structurally Similar Compounds
Often, the impurities in a crude aminophenylboronic acid mixture are structurally very similar to the desired product, making separation by standard chromatography or recrystallization challenging.
Root Cause Analysis:
-
Similar Polarity: Byproducts or unreacted starting materials may have very similar polarities to the target compound, leading to co-elution in chromatography or co-crystallization.
-
Formation of Azeotropes: In some cases, the product and impurities may form azeotropes, making separation by distillation difficult.
Solutions & Protocols:
1. Derivatization to Alter Polarity:
-
Salt Formation: Boronic acids can be converted into salts by treatment with a base.[1][13] The resulting salt will have significantly different solubility and chromatographic properties, allowing for separation from non-acidic impurities. The pure boronic acid can be regenerated by acidification.[1][13]
General Protocol for Salt Formation Purification:
-
Dissolve the crude aminophenylboronic acid in an organic solvent.
-
Add an aqueous solution of a base (e.g., NaOH, KOH) and stir.
-
Separate the aqueous layer containing the boronate salt.
-
Wash the aqueous layer with an organic solvent to remove non-polar impurities.
-
Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure boronic acid.
-
Filter and dry the purified product.
-
-
Diethanolamine Adduct Formation: Reacting the crude product with diethanolamine can form a stable, crystalline adduct that often precipitates from solution, leaving impurities behind.[2]
2. Affinity-Based Separation:
-
Sorbitol Extraction: This technique leverages the ability of boronic acids to form reversible covalent bonds with diols. The boronic acid can be selectively extracted into an aqueous phase containing sorbitol.[2][11]
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- BenchChem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
- PBL. (n.d.). aminophenylboronate affinity adsorbents.
- Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry.
- BenchChem. (n.d.). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.
- Unknown. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- Reddit. (2017). Purification of boronic acids?.
- Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.
- Unknown. (n.d.). Understanding Purity: Why 97% Min. 3-Aminophenylboronic Acid is Key for Synthesis.
- NIH. (n.d.). Boronic acid-modified magnetic materials for antibody purification.
- Unknown. (n.d.). Purification of monoclonal antibodies by phenyl boronate chromatography.
- Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.
- ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- MedchemExpress.com. (n.d.). 3-Aminophenylboronic acid monohydrate | Biochemical Reagent.
- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
- Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- NIH. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
- Wikipedia. (n.d.). Boroxine.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- Google Patents. (n.d.). US5688928A - Phenylboronic acid complexing reagents derived from aminosalicylic acid.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-Aminophenylboronic Acid Hydrochloride: Structure, Function, and Applications.
- The Royal Society of Chemistry. (n.d.). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Boronic Acid Stability in Physiological Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acids. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of boronic acids in physiological buffers. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and success of your experiments.
Introduction: The Duality of Boronic Acid Reactivity and Instability
Boronic acids are a versatile class of compounds widely used in synthetic chemistry, materials science, and increasingly, in pharmaceutical applications.[1][2] Their utility stems from the ability of the boron atom, with its vacant p-orbital, to act as a Lewis acid and form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins.[1][3] This unique reactivity has made them invaluable for applications ranging from Suzuki-Miyaura cross-coupling reactions to the development of sensors and targeted drug delivery systems.[2][4]
However, the very features that make boronic acids so useful also contribute to their inherent instability, particularly in the aqueous, near-neutral pH environments typical of physiological buffers. Researchers often encounter challenges related to degradation, which can compromise experimental results and the efficacy of boronic acid-based drugs.[5] This guide will delve into the primary degradation pathways—oxidation and protodeboronation—and provide practical strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of boronic acids in physiological buffers.
Q1: What are the main reasons my boronic acid compound is degrading in my physiological buffer (e.g., PBS, Tris)?
Your boronic acid is likely degrading through one of two primary pathways, or a combination of both:
-
Oxidative Deboronation: This is a significant degradation pathway, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[1][6] The electron-deficient boron atom is susceptible to nucleophilic attack by ROS, leading to the cleavage of the carbon-boron bond and formation of an alcohol or phenol and boric acid.[6] This process can be surprisingly rapid at physiological pH.[6][7]
-
Protodeboronation: This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively removing the boronic acid functionality.[8] The propensity for protodeboronation is highly dependent on the structure of the boronic acid and the reaction conditions, including pH.[8] Both acid- and base-catalyzed mechanisms have been identified.[8][9]
Q2: I'm observing unexpected peaks in my HPLC analysis. Could this be due to buffer interactions?
Yes, it is highly possible. Certain buffers, particularly those containing diol or amine functionalities, can react with your boronic acid.
-
Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) is a common biological buffer that can react with certain boronic acids, such as 2-formylphenylboronic acid (2-FPBA) and 2-acetylphenylboronic acid (2-APBA), to form stable conjugates.[10][11] This can lead to the appearance of new, unexpected peaks in your chromatogram.
-
Diol-containing Buffers/Additives: Since boronic acids readily form esters with 1,2- and 1,3-diols, any buffer components with this motif can lead to the formation of boronate esters.[1][12] This is a reversible equilibrium, but it can alter the chromatographic behavior of your compound.
Q3: How does pH affect the stability of my boronic acid?
The pH of your buffer is a critical factor influencing both the reactivity and stability of your boronic acid.
-
Equilibrium: In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[13][14][15] The pKa of the boronic acid determines the ratio of these two species at a given pH.[13] Most phenylboronic acids have a pKa around 9, meaning they are predominantly in the neutral form at physiological pH (~7.4).[13]
-
Degradation: The rate of both oxidative deboronation and protodeboronation can be pH-dependent.[1][8] For instance, base-catalyzed protodeboronation proceeds through the boronate anion.[9]
Q4: Are all boronic acids equally unstable?
No, stability varies significantly based on the structure of the organic substituent attached to the boron atom.
-
Aryl vs. Aliphatic: Aryl- and alkenylboronic acids are generally more stable than aliphatic boronic acids, which are more susceptible to oxidation.[2][16]
-
Electronic Effects: Electron-withdrawing groups on an aryl ring can increase the Lewis acidity of the boron atom and influence stability.[17]
-
Intramolecular Coordination: Incorporating functional groups that can form an intramolecular dative bond with the boron atom (e.g., a B←N bond) can significantly enhance stability by protecting the empty p-orbital from attack.[17]
Q5: How should I store my boronic acid compounds to ensure long-term stability?
Proper storage is crucial to prevent degradation over time.
-
Solid Form: Store solid boronic acids in a cool (refrigerator at 2-8 °C or freezer at -20 °C for highly unstable compounds), dark, and dry environment under an inert atmosphere (argon or nitrogen).[18]
-
Solutions: Prepare stock solutions in dry, deoxygenated solvents. If aqueous buffers are necessary, prepare solutions fresh and use them immediately. For longer-term storage in solution, consider converting the boronic acid to a more stable derivative, such as a boronate ester.[18]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when working with boronic acids in physiological buffers.
Problem 1: Rapid Loss of Starting Material and Appearance of Unknown Peaks in Analysis (HPLC, LC-MS)
| Possible Cause | Diagnostic Step | Recommended Solution |
| Oxidative Degradation | Run a control experiment where the buffer is sparged with nitrogen or argon to remove dissolved oxygen. Include a known antioxidant (e.g., ascorbic acid, though be aware it can sometimes accelerate degradation of certain compounds[5]) in another control. Analyze samples at several time points. | 1. Deoxygenate Buffers: Before use, thoroughly sparge all buffers with an inert gas. 2. Work Quickly: Minimize the time the boronic acid is in the aqueous buffer. 3. Structural Modification: If possible, use a more oxidatively stable boronic acid derivative. For example, boralactones have been shown to be significantly more resistant to oxidation.[6][7] |
| Protodeboronation | Analyze the reaction mixture by LC-MS to identify the mass of the protodeboronated product (i.e., the original organic moiety without the B(OH)2 group). | 1. Adjust pH: If the reaction allows, slightly lowering the pH may decrease the rate of base-catalyzed protodeboronation. 2. Use Boronate Esters: Convert the boronic acid to a more stable ester, such as a pinacol or MIDA ester.[19] These can be more resistant to protodeboronation.[20] |
| Reaction with Buffer Components | If using Tris or a buffer with diol functionalities, run the experiment in a non-reactive buffer like phosphate-buffered saline (PBS) or HEPES as a comparison. Analyze by LC-MS to check for adducts with buffer molecules. | 1. Change Buffer: Switch to a buffer that is known to be non-reactive with boronic acids (e.g., PBS, HEPES). 2. Purify Product: If the buffer interaction is unavoidable, purify the product of interest away from any buffer adducts. |
Problem 2: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Diagnostic Step | Recommended Solution |
| Inconsistent Purity of Boronic Acid | Check the purity of the starting material by a reliable analytical method like HPLC or NMR. Boronic acids can dehydrate to form boroxines, which may have different reactivity. | 1. Purify Starting Material: If necessary, purify the boronic acid before use. 2. Use High-Purity Reagents: Purchase boronic acids from a reputable supplier and check the certificate of analysis. |
| Variability in Buffer Preparation | Prepare a large batch of the buffer to be used for a series of experiments to ensure consistency. Double-check pH and component concentrations. | 1. Standardize Buffer Preparation: Use a standard operating procedure (SOP) for buffer preparation. 2. Fresh Buffers: Prepare fresh buffers regularly to avoid changes in pH or microbial growth. |
| On-Column Degradation During HPLC Analysis | Inject the sample in an aprotic solvent (e.g., acetonitrile) to minimize pre-injection degradation. Use a faster gradient or a shorter column to reduce the analysis time.[21] | 1. Optimize HPLC Method: Use a mobile phase that minimizes degradation. Sometimes, avoiding acidic modifiers can help.[22] Consider using columns with low silanol activity.[22] 2. Use UPLC-MS: Ultra-performance liquid chromatography offers faster analysis times, reducing the potential for on-column degradation.[21][23] |
Experimental Protocols & Methodologies
Protocol 1: Assessing Boronic Acid Stability in a Physiological Buffer
This protocol provides a general framework for evaluating the stability of a boronic acid over time in a specific buffer.
Materials:
-
Boronic acid of interest
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
HPLC or UPLC-MS system
-
Analytical column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the boronic acid and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, acetonitrile) to create a concentrated stock solution.
-
Initiate the Stability Study: Add a known volume of the boronic acid stock solution to the physiological buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid artifacts.
-
Time-Point Sampling: Immediately after mixing (t=0), and at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Sample Quenching (Optional but Recommended): If degradation is rapid, it may be necessary to quench the reaction by, for example, adding an equal volume of cold acetonitrile.
-
Analytical Measurement: Analyze each sample by a validated stability-indicating HPLC or UPLC-MS method.[21] This method should be able to separate the parent boronic acid from its potential degradation products.
-
Data Analysis: Quantify the peak area of the parent boronic acid at each time point. Plot the percentage of remaining boronic acid against time to determine its stability profile.
Protocol 2: ¹¹B NMR Spectroscopy for Monitoring Boronic Acid Integrity
¹¹B NMR is a powerful technique for directly observing the boron atom and its chemical environment.[21]
Procedure:
-
Dissolve the boronic acid in the deuterated physiological buffer of choice (e.g., PBS in D₂O).
-
Acquire a ¹¹B NMR spectrum at the initial time point (t=0). The trigonal boronic acid and tetrahedral boronate species will have distinct chemical shifts.
-
Incubate the sample under the desired experimental conditions (e.g., 37 °C).
-
Acquire subsequent ¹¹B NMR spectra at various time intervals.
-
Monitor for changes in the chemical shifts or the appearance of new signals, which could indicate degradation (e.g., to boric acid) or interaction with buffer components.
Visualizing Degradation and Stabilization
Key Degradation Pathways
The following diagram illustrates the two primary mechanisms of boronic acid degradation in aqueous environments.
Caption: Major degradation pathways for boronic acids.
Strategies for Enhancing Stability
This workflow outlines common approaches to improve the stability of boronic acids for experimental use.
Caption: Workflow for boronic acid stabilization.
References
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Ivan, E. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Yang, W., et al. (2022). A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces, 14(1), 357-369. [Link]
-
Amerigo Scientific. Boronic Acids and Derivatives. [Link]
-
Gold, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]
-
Li, M., & Fyles, T. M. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 32(16), 6685-6715. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Li, M., & Fyles, T. M. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Publications. [Link]
-
Westcott, S. A., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 7(12), 7042-7047. [Link]
-
Kalyanaraman, B., et al. (2007). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine, 43(6), 969-977. [Link]
-
Scott, P. J. H., et al. (2019). Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 25(52), 12093-12098. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10). [Link]
-
Wikipedia. Boronic acid. [Link]
-
Scott, P. J. H., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 85(15), 9575-9584. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2647-2653. [Link]
-
ResearchGate. (2018). Order of thermodynamic stability of representative boronic esters. [Link]
-
Wang, B., et al. (2010). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic Letters, 12(19), 4454-4457. [Link]
-
Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 14(7), 1238-1253. [Link]
-
Perrin, C. L., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12242-12254. [Link]
-
Yao, H., et al. (2018). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. Bioorganic & Medicinal Chemistry Letters, 28(17), 2915-2918. [Link]
-
ResearchGate. (2022). The mechanism of boronic acid esters transesterification. [Link]
-
An, H., & Reineke, T. M. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(11), 16335-16344. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]
-
Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(9), 13497-13507. [Link]
-
Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5707-5714. [Link]
-
Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. NCBI Bookshelf. [Link]
-
Yao, H., et al. (2018). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. ScienceDirect. [Link]
-
Interchim. Buffering agents and Buffers. [Link]
-
Adragos Pharma. (2025). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. [Link]
-
Trepo. (2023). LYOPHILIZATION PROCESS DEVELOPMENT FOR CHEMICAL SUBSTANCES AND BIOLOGICAL MATRIX. [Link]
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 23. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Strategies to prevent protodeboronation during boronic acid synthesis and reactions
Welcome to the Technical Support Center for Boronic Acid Chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common yet often troublesome side reaction: protodeboronation. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of working with boronic acids and their derivatives, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in synthesis?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process is a well-known and highly undesirable side reaction, particularly in widely used transformations like the Suzuki-Miyaura cross-coupling.[1][2] The primary issue is the consumption of your boronic acid starting material, which directly leads to a reduced yield of your desired coupled product and the formation of a simple deboronated byproduct.[3] Essentially, your valuable building block is reverting to a less functionalized arene or alkane.
Q2: What are the primary factors that trigger protodeboronation?
A2: The susceptibility of a boronic acid to protodeboronation is highly dependent on a combination of factors:[1][2]
-
pH of the Reaction Medium: This is a critical parameter. Protodeboronation can be catalyzed by both acid and base.[1]
-
Base-Catalyzed: High pH conditions, often required for Suzuki-Miyaura coupling, can accelerate protodeboronation by forming a more reactive tetrahedral boronate species.[1][4][5]
-
Acid-Catalyzed: Acidic conditions can also promote the cleavage of the C-B bond.[1][6][7]
-
Neutral pH: While many simple boronic acids are relatively stable at neutral pH, certain heteroaromatic boronic acids can form zwitterionic species that are highly prone to rapid protodeboronation even under neutral conditions.[1]
-
-
Presence of Water: Aqueous environments can facilitate the hydrolysis of boronic esters to their corresponding boronic acids, which are often more susceptible to protodeboronation.[2]
-
Temperature: Elevated reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.[3]
-
Substrate Structure: The electronic and steric properties of the organic group attached to the boron atom play a significant role. Electron-deficient arylboronic acids, for example, can be more susceptible to this side reaction.[8][9] Conversely, electron-donating groups can sometimes increase the rate of acid-promoted protodeboronation.[7]
-
Catalyst System: A slow or inefficient catalyst in a cross-coupling reaction allows more time for the boronic acid to decompose via protodeboronation before the desired coupling can occur.[3]
Q3: Are boronic esters, like pinacol esters, always a solution to prevent protodeboronation?
A3: Not necessarily. While boronic esters are often used to increase the stability and ease of handling of boronic acids, their effectiveness in preventing protodeboronation can be highly variable.[4][9] The choice of the diol used for esterification is crucial. For instance, six-membered ring esters can sometimes undergo protodeboronation faster than the parent boronic acid.[4] In contrast, five-membered ring esters, like the ubiquitous pinacol esters, generally offer better protection due to reduced ring strain in the corresponding tetrahedral boronate intermediate.[4]
Troubleshooting Guide: Addressing Protodeboronation in Your Reactions
This section provides a systematic approach to diagnosing and solving common issues related to protodeboronation during boronic acid synthesis and subsequent reactions.
Issue 1: Low yield of my desired product in a Suzuki-Miyaura coupling, with significant formation of the deboronated arene.
This is a classic symptom of protodeboronation outcompeting your desired cross-coupling reaction.[3]
Troubleshooting Workflow:
Caption: Decision-tree for troubleshooting protodeboronation.
Causality-Driven Solutions:
-
Re-evaluate Your Base: Strong bases like sodium or potassium hydroxide significantly accelerate protodeboronation.[3][5]
-
Action: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices. In some systems, potassium fluoride (KF) can also suppress this side reaction.[3] The choice of a weaker base slows the formation of the highly reactive boronate species, tipping the kinetic balance in favor of the desired cross-coupling.[10]
-
-
Control the Temperature: Higher temperatures provide the activation energy for both the desired reaction and the undesired protodeboronation.[3]
-
Action: Lower the reaction temperature. Operating at the lowest effective temperature, often in the 60-80 °C range, can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed at a reasonable rate.[3]
-
-
Accelerate the Productive Pathway: If the catalytic cycle is slow, the boronic acid has more time to decompose.
Issue 2: My boronic acid (especially a heteroaromatic one) appears to be degrading on the benchtop or during workup.
Certain classes of boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are notoriously unstable.[11][12]
Strategies for Stabilization:
-
The "Slow-Release" Strategy: This is a powerful approach for notoriously unstable boronic acids.[1][13][14]
-
Concept: The boronic acid is "masked" as a more stable derivative that slowly hydrolyzes under the reaction conditions to release the active boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low, favoring its participation in the rapid catalytic cycle over decomposition.[10][13]
-
Action: Convert the unstable boronic acid into an N-methyliminodiacetic acid (MIDA) boronate or a potassium organotrifluoroborate salt.[1][11][12] These derivatives are often crystalline, air-stable solids that can be stored for extended periods and used directly in "slow-release" cross-coupling protocols.[11][12]
-
-
Purification and Storage Considerations: Impurities can sometimes catalyze decomposition.
-
Action: For purification, avoid standard silica gel chromatography where polar boronic acids can streak or decompose.[15][16] Consider alternatives like:
-
Recrystallization: From hot water or ethanol for some aryl boronic acids.[17]
-
Acid-Base Extraction: Convert the boronic acid to its boronate salt with a base, wash away non-acidic impurities with an organic solvent, and then re-acidify the aqueous layer to recover the purified boronic acid.[18]
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that can be easily purified. The pure boronic acid can be regenerated by treatment with acid.[15][17]
-
-
Storage: Store purified, sensitive boronic acids under an inert atmosphere (argon or nitrogen) at low temperatures. Adding a small amount of a stabilizing agent like propionic acid to stock solutions can also prevent degradation.[8]
-
Experimental Protocols
Protocol 1: General "Slow-Release" Suzuki-Miyaura Coupling Using MIDA Boronates
This protocol is a robust starting point for coupling aryl chlorides with unstable boronic acids that have been converted to their air-stable MIDA boronates.[11][12]
Reagent Preparation:
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Add a stir bar.
-
Seal the vessel with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%) and the appropriate ligand if not using a precatalyst.
-
Add the degassed solvent (e.g., 5:1 dioxane/water) via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of the starting material and the formation of the desired product.
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Boron Source | MIDA Boronate | Air-stable, enables slow release of unstable boronic acid.[11][12] |
| Base | Finely ground K₃PO₄ | Promotes slow hydrolysis of MIDA boronate and is mild enough to minimize direct protodeboronation.[12] |
| Catalyst | High-activity Pd-precatalyst | Ensures the cross-coupling rate is much faster than the rate of boronic acid decomposition.[3] |
| Temperature | 60-80 °C | Balances the rate of MIDA boronate hydrolysis and cross-coupling against the rate of protodeboronation.[3][12] |
Table 1. Key Parameters for Mitigating Protodeboronation via Slow-Release Coupling.
References
-
Wikipedia. Protodeboronation. [Link]
-
Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
University of Bristol. The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. [Link]
-
ResearchGate. Boron-reagents unstable towards protodeboronation. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
Reddit. Purification of boronic acids?. [Link]
-
ResearchGate. Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]
- Google Patents.
-
ResearchGate. Protodeboronation of arylboronic acids in acetic acid. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. [Link]
-
Wigh, D. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Knights, C. A., et al. (2023). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. [Link]
-
University of Manchester. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
Silva, F. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Wigh, D. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Suzuki-Miyaura Coupling of Complex Aryl Halides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting low yields in the amidation of carboxyphenylboronic acids
Welcome to the Technical Support Center for the amidation of carboxyphenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges and achieve high yields in your amidation reactions.
Troubleshooting Guide: Low Yields and Reaction Failures
This section addresses the most common and frustrating issue in the amidation of carboxyphenylboronic acids: low to non-existent yields. We will break down the potential causes and provide a logical, step-by-step approach to resolving them.
Problem 1: Low to No Amide Product Formation
You've set up your reaction with a carboxyphenylboronic acid and an amine, but upon analysis (TLC, LC-MS), you see little to no desired product. The starting materials may be largely unreacted, or you may observe the formation of byproducts.
When faced with a failed reaction, a systematic approach is crucial. The following decision tree, rendered in DOT language, outlines a logical progression for troubleshooting.
Caption: A decision tree for troubleshooting difficult amide couplings.
1. Inefficient Carboxylic Acid Activation
-
The "Why": The first step in most amide couplings is the activation of the carboxylic acid to make it more electrophilic. If this activation is incomplete, the amine, a relatively weak nucleophile, will not react efficiently. Standard coupling reagents like EDC in combination with HOBt may not be potent enough, especially if the substrates are sterically hindered.[1] The activated intermediate, such as an O-acylisourea, can also be unstable and revert to the starting carboxylic acid if the subsequent nucleophilic attack by the amine is slow.[1]
-
The "How-To" Solution:
-
Pre-activation: Instead of adding all reagents at once, pre-activate the carboxylic acid. Stir the carboxyphenylboronic acid with the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 5-15 minutes before adding the amine.[1] This ensures the formation of the highly reactive activated ester.
-
Switch to a More Potent Reagent: For challenging couplings, upgrade your coupling reagent. Uronium-based reagents like HATU or HBTU, or phosphonium-based reagents like PyBOP, are generally more effective than carbodiimides for hindered substrates.[1][]
-
2. Issues with the Amine Nucleophile
-
The "Why": Several factors can compromise the amine's ability to act as a nucleophile.
-
Protonation: Amines are basic and can be protonated by the carboxylic acid, forming an unreactive ammonium salt. This is especially true if a strong base is not present to neutralize the acid.[3]
-
Steric Hindrance: Bulky groups near the nitrogen atom can physically block its approach to the activated carboxylic acid, dramatically slowing the reaction rate.[3]
-
Low Nucleophilicity: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. These often require more forcing conditions or specialized catalysts.[4][5]
-
-
The "How-To" Solution:
-
Choice of Base: Use a non-nucleophilic organic base like DIPEA or 2,4,6-collidine. Typically, 2-3 equivalents are used to scavenge the acid produced and prevent protonation of the amine nucleophile.[1]
-
Higher Temperatures: For hindered or poorly nucleophilic amines, increasing the reaction temperature (e.g., to 80 °C) can provide the necessary activation energy to overcome the steric barrier.[1]
-
Catalytic Approaches: For particularly challenging substrates like anilines, consider a boronic acid-catalyzed direct amidation which can be effective at higher temperatures.[4][5]
-
3. Suboptimal Reaction Conditions
-
The "Why": The reaction environment plays a critical role.
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction. It is crucial to use anhydrous solvents and reagents.[3][6] The boronic acid moiety itself can undergo dehydration to form boroxines, further complicating the reaction medium if water is not controlled.
-
Incorrect Solvent: The solvent must be able to dissolve all reactants and should not interfere with the reaction. Aprotic solvents like DMF, DCM, and THF are common choices.[7]
-
-
The "How-To" Solution:
-
Ensure Anhydrous Conditions: Use dry solvents, preferably from a solvent purification system or freshly opened bottles over molecular sieves. Dry glassware thoroughly.
-
Use of Dehydrating Agents: In direct thermal or boronic acid-catalyzed amidations, the removal of water is essential to drive the equilibrium towards the product. This is often achieved by adding molecular sieves (3Å or 4Å) or using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[6][7]
-
Frequently Asked Questions (FAQs)
Q1: Can the boronic acid group itself interfere with the amidation reaction?
Yes, the boronic acid functional group can participate in side reactions. A primary concern is the formation of anhydrides, particularly intermolecularly to form boroxines (cyclic trimers).[4] This process liberates water, which can be detrimental to the active ester intermediate. Furthermore, the Lewis acidic nature of the boron atom can coordinate with amines or other basic species in the reaction mixture, potentially altering their reactivity.[8] However, it's also been shown that carboxyphenylboronic acids can act as catalysts for their own amidation, where one molecule's boronic acid moiety activates the carboxyl group of another.[9]
Q2: What is the proposed mechanism for boronic acid-catalyzed amidation?
The generally accepted mechanism involves the following key steps[4][10][11]:
-
Intermediate Formation: The boronic acid catalyst reacts with the carboxylic acid in a dehydration step to form an (acyloxy)boron intermediate. This step is thermodynamically unfavorable, so the removal of water is critical.[10][11]
-
Activation: In this intermediate, the electrophilicity of the carbonyl carbon is enhanced by the Lewis acidic boron atom.
-
Nucleophilic Attack: The amine attacks the activated carbonyl carbon.
-
Product Formation and Catalyst Regeneration: A tetrahedral intermediate collapses to form the amide and regenerate the boronic acid catalyst, with water as the only byproduct.
The following diagram illustrates this catalytic cycle.
Caption: Simplified mechanism of boronic acid-catalyzed amidation.
Q3: How do I choose the right coupling reagent?
The choice depends on the reactivity of your substrates, budget, and sensitivity to racemization (if applicable).
| Reagent Class | Examples | Strengths | Weaknesses |
| Carbodiimides | EDC, DCC | Inexpensive, widely used.[9] | Less reactive, risk of N-acylurea byproduct formation.[1] |
| Uronium Salts | HATU, HBTU, HCTU | Highly reactive, fast reaction times, good for hindered substrates.[] | More expensive, can form guanidinium byproducts.[1] |
| Phosphonium Salts | PyBOP, BOP | Excellent for reducing racemization, effective for hindered partners.[1] | Can be more expensive, generates phosphine oxide byproducts. |
| Boron-Based | Boric Acid, Arylboronic Acids | Atom economical, green chemistry approach (water is the main byproduct).[7][12] | Often requires higher temperatures and azeotropic water removal.[6] |
Q4: My reaction worked, but I'm struggling to purify the final product. What are the best practices?
Purification of boronic acid-containing compounds can be challenging due to their polarity and potential for interaction with silica gel.[13]
-
Aqueous Workup: A standard aqueous workup is the first step. Use a saturated solution of NH₄Cl to quench the reaction, followed by extraction with an organic solvent like ethyl acetate. Washing with a mild base (e.g., NaHCO₃ solution) can remove unreacted carboxylic acid, and a mild acid wash (e.g., dilute HCl) can remove excess amine and basic byproducts.
-
Chromatography:
-
Normal Phase (Silica Gel): Boronic acids can stick to or streak on standard silica gel. Adding a small amount of an acid (like acetic acid) to the mobile phase can sometimes improve chromatography.
-
Reverse Phase (C18): This is often a better choice for polar boronic acids. A gradient of water/acetonitrile or water/methanol is typically used.[13]
-
-
Recrystallization: If your amide product is a solid, recrystallization is an excellent method for purification.[14] Try solvents like ethanol, acetonitrile, or hot water.[13][14]
-
Specialized Techniques: For stubborn purifications, consider forming a temporary adduct. For example, reacting the boronic acid with diethanolamine can form a crystalline adduct that precipitates and can be filtered off. The boronic acid can be recovered later.
Experimental Protocols
Protocol 1: High-Reactivity Amide Coupling using HATU
This protocol is a robust starting point for coupling carboxyphenylboronic acids, particularly with hindered or less reactive amines.[1][3]
-
To a stirred solution of the carboxyphenylboronic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).
-
Add a non-nucleophilic base, typically DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Monitor the reaction to completion by LCMS or TLC (typically 1-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl (x1), saturated aqueous NaHCO₃ (x2), and brine (x1).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
-
Nowak-Jary, J. (2015). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Chemical Papers, 70(3). Available at: [Link]
-
El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2018). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 83(22), 14064–14076. Available at: [Link]
-
Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]
-
Sabir, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4436–4443. Available at: [Link]
-
Sabir, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Available at: [Link]
-
Warner, S. L., et al. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18(11), 3155-3165. Available at: [Link]
-
Various Authors. (n.d.). Scope of boronic acids in the cross‐coupling of amides. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 342. Available at: [Link]
-
González, L., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 14(3), 856–862. Available at: [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available at: [Link]
-
Reddit user discussion. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]
-
Various Authors. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Tamboli, Y., Kilbile, J. T., & Merwade, A. Y. (2023). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry, 88(5), 2832–2840. Available at: [Link]
-
Du, Y., et al. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(21), 3549–3557. Available at: [Link]
-
Du, Y., et al. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. PubMed. Available at: [Link]
-
Hall, D. G., et al. (2022). Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines. Angewandte Chemie International Edition, 61(29), e202203731. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Synthesis of Boronic Acid-Containing Chalcones
Welcome to the technical support center for the synthesis of boronic acid-containing chalcones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable pharmacophore into their synthetic workflows. My aim is to move beyond simple protocols and provide you with the causal logic behind experimental choices, helping you troubleshoot common issues and refine your methodology for optimal results.
Boronic acid-containing chalcones are of immense interest due to their potential as dual-action therapeutic agents.[1] However, the synthesis of these molecules presents a unique intersection of challenges associated with both the Claisen-Schmidt condensation (or Suzuki-Miyaura coupling) and the inherent reactivity of the boronic acid moiety. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the lab.
Part 1: FAQs on Synthetic Strategy
Q1: What are the primary synthetic routes to boronic acid-containing chalcones, and how do I choose between them?
A1: There are two principal strategies, each with distinct advantages and considerations. Your choice will depend on the availability of starting materials and the specific substitution pattern of your target molecule.
-
Claisen-Schmidt Condensation: This is the most classical and direct approach, involving the base-catalyzed condensation of an appropriately substituted acetophenone with a benzaldehyde.[2] To incorporate the boronic acid, one of your starting materials must contain the B(OH)₂ group (e.g., 4-formylphenylboronic acid reacting with acetophenone).
-
Best For: Situations where the required boronic acid-substituted aldehyde or ketone is commercially available or easily synthesized. It is a convergent and atom-economical approach.
-
Key Consideration: The boronic acid group is sensitive to the strong basic conditions of the reaction, which is a major topic of our troubleshooting guide.
-
-
Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction offers a more modular approach.[3][4] Typically, you would first synthesize a halogenated chalcone (e.g., a bromo-chalcone) via a standard Claisen-Schmidt reaction. This halo-chalcone is then coupled with an arylboronic acid (or vice-versa, coupling a chalcone-boronic acid with an aryl halide) using a palladium catalyst.[5]
-
Key Consideration: Requires careful optimization of the coupling conditions to avoid side reactions like dehalogenation, deboronation, or catalyst inhibition by the chalcone's enone system.
The following diagram illustrates the decision-making workflow for choosing a synthetic route.
Caption: Decision workflow for selecting a synthetic strategy.
Part 2: Troubleshooting the Claisen-Schmidt Condensation
This is where most researchers encounter difficulties. The use of strong bases like NaOH or KOH, essential for deprotonating the ketone's α-carbon to form the reactive enolate, can be detrimental to the boronic acid group.
Q2: My reaction yield is very low, and my main product appears to be the chalcone without the boronic acid group. What is happening?
A2: You are likely observing protodeboronation . This is the most common failure mode when using a base-catalyzed Claisen-Schmidt reaction for this target class.
-
The Mechanism of the Problem: Arylboronic acids are susceptible to cleavage of the C–B bond under basic conditions, where the B(OH)₂ group is replaced by a proton from the solvent (e.g., water or ethanol).[1][6][7] The reaction proceeds via the formation of a negatively charged tetravalent boronate species (Ar-B(OH)₃⁻), which makes the aryl group more susceptible to protonolysis. Electron-deficient arylboronic acids are particularly prone to this decomposition pathway.[6][7]
Caption: Competing pathways: Desired synthesis vs. protodeboronation.
-
Troubleshooting & Refinement:
-
Use a Milder Base: Instead of strong hydroxides, consider weaker bases that are still capable of promoting the condensation. Options include:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Piperidine
-
Solid-supported bases or catalysts like sodium acetate or ammonium acetate can also be effective, particularly under solvent-free grinding conditions.[8]
-
-
Protect the Boronic Acid Group: This is the most robust solution. By converting the boronic acid to a boronate ester, you significantly increase its stability under basic conditions. The pinacol ester is the most common choice due to its stability to chromatography and its ability to be used directly in subsequent reactions if needed.[9]
Protocol 1: Synthesis via a Boronate Ester Protecting Group
-
Protection: React your boronic acid starting material (e.g., 4-formylphenylboronic acid) with pinacol in a suitable solvent like toluene or THF, with azeotropic removal of water, to form the pinacol boronate ester.
-
Claisen-Schmidt Condensation: Use the purified pinacol ester under standard NaOH or KOH conditions with the corresponding acetophenone. The ester is much more resistant to base-catalyzed cleavage.
-
Deprotection (if necessary): After synthesizing the chalcone pinacol ester, the boronic acid can be regenerated by acidic hydrolysis (e.g., with HCl) or transesterification. Often, the pinacol ester itself is the desired final product for subsequent Suzuki couplings.
-
-
Q3: My TLC shows multiple spots, even when I use a protecting group. What other side reactions should I be aware of?
A3: Besides protodeboronation, other classic side reactions of the Claisen-Schmidt condensation can occur:
-
Michael Addition: The enolate of your acetophenone can act as a nucleophile and attack the β-carbon of the newly formed chalcone (a 1,4-conjugate addition). This leads to a 1,5-dicarbonyl byproduct.
-
Cannizzaro Reaction: If you are using a very high concentration of NaOH or KOH, the aldehyde (especially if it has no α-hydrogens) can disproportionate into the corresponding alcohol and carboxylic acid.
-
Solution: Avoid using highly concentrated base. Stick to catalytic or stoichiometric amounts in a suitable solvent like ethanol.
-
-
Self-Condensation of Ketone: The acetophenone can react with itself.
-
Solution: This is generally less favorable than the reaction with the more electrophilic aldehyde, but it can be minimized by adding the ketone solution slowly to the mixture of the aldehyde and base.
-
The following table summarizes key parameters and their impact on minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Base Strength | Use the mildest base possible (e.g., LiOH, piperidine) or protect the boronic acid. | Minimizes protodeboronation of the sensitive C-B bond.[6][7] |
| Stoichiometry | Use a slight excess (1.1 eq.) of the aldehyde component. | Reduces the chance of the enolate attacking the chalcone product (Michael addition). |
| Temperature | Start at 0 °C and allow to warm to room temperature. Avoid high heat unless necessary. | Favors the kinetic aldol addition over competing side reactions. |
| Concentration | Avoid highly concentrated base. | Prevents side reactions like the Cannizzaro disproportionation of the aldehyde. |
Part 3: Troubleshooting the Suzuki-Miyaura Coupling
This route avoids the issue of protodeboronation during the chalcone formation but introduces the complexities of palladium catalysis.
Q4: I am attempting to couple a bromo-chalcone with an arylboronic acid, but the reaction is sluggish and gives low yields. What should I investigate?
A4: Low yields in Suzuki couplings involving complex substrates like chalcones often stem from issues with the catalyst system, reaction conditions, or inherent instability of the coupling partners.
-
The Challenge with Chalcones: The α,β-unsaturated ketone moiety in the chalcone can potentially coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the boronic acid partner can be unstable under the reaction conditions.
-
Troubleshooting & Refinement:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. More active, electron-rich, and sterically hindered phosphine ligands are often required.
-
Recommendation: Screen modern Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). These systems are known to be highly active and can overcome substrate inhibition.
-
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[12] However, strong bases can promote side reactions.
-
Recommendation: Start with K₂CO₃ or K₃PO₄. These are generally effective and well-tolerated. Avoid strong hydroxides if your substrate has other base-sensitive groups.
-
-
Solvent and Degassing: Oxygen can deactivate the palladium catalyst and lead to homocoupling of the boronic acid.
-
Recommendation: Use anhydrous, degassed solvents. A mixture like Dioxane/H₂O (e.g., 10:1) is a common starting point. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
-
Boronic Acid Quality and Stability: Boronic acids can dehydrate to form cyclic boroxine trimers, which can be less reactive. They are also susceptible to protodeboronation under the basic, heated reaction conditions.
-
Solution: Use freshly purchased or recrystallized boronic acid. If you suspect instability, consider converting it to a more stable potassium trifluoroborate salt or a pinacol ester for the coupling reaction.
-
-
The workflow below outlines a systematic approach to troubleshooting a failing Suzuki coupling.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Part 4: Purification, Characterization, and Stability
Q5: I have a crude product that is a complex mixture. How can I effectively purify my boronic acid-containing chalcone?
A5: Purifying these compounds can be challenging due to the polar boronic acid group on a relatively non-polar chalcone backbone. Standard silica gel chromatography can lead to streaking, poor separation, and even on-column degradation.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method if your product is a solid.
-
Modified Column Chromatography: If chromatography is necessary, avoid using standard silica gel directly.
-
Boric Acid-Treated Silica: Pre-treating your silica gel with a boric acid solution can passivate the acidic silanol sites, reducing the strong adsorption of your boronic acid product and minimizing streaking.[15]
-
Alternative Stationary Phases: For less polar compounds, neutral alumina can be a good alternative.
-
-
Purification via Derivatization: If all else fails, you can temporarily convert the boronic acid into a more well-behaved derivative for purification.
-
Diethanolamine Adduct: React the crude product with diethanolamine. The resulting adduct is often a crystalline solid that can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with acid.[14]
-
-
Q6: Are there any special considerations for characterizing these compounds by NMR?
A6: Yes, particularly with ¹³C and ¹¹B NMR.
-
¹H NMR: This is generally straightforward. You should see the characteristic doublets for the α,β-vinylic protons with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-configuration.[1] The two -OH protons of the boronic acid often appear as a broad singlet.[1]
-
¹³C NMR: You may not see the carbon atom directly attached to the boron (the ipso-carbon). This is a common phenomenon caused by quadrupolar relaxation from the adjacent boron nucleus (both ¹⁰B and ¹¹B isotopes are quadrupolar), which broadens the carbon signal into the baseline.[1][13] Do not be alarmed by its absence.
-
¹¹B NMR: This is a very useful technique to confirm the presence and electronic environment of the boron atom. Trigonal planar boronic acids (sp² hybridized) typically resonate in the range of δ 28-34 ppm. If the boronic acid forms a tetravalent boronate complex (sp³ hybridized), the signal will shift significantly upfield to around δ 5-15 ppm. This can be used to monitor protection/deprotection or interactions with basic media.
Q7: How should I store my final boronic acid chalcone product?
A7: Based on the known instability of boronic acids, proper storage is critical to ensure the long-term integrity of your compound.
-
Key Instabilities:
-
Oxidative Instability: The C-B bond is susceptible to oxidation, particularly in solution at physiological pH.[10]
-
Dehydration: Boronic acids can reversibly lose water to form cyclic (trimer) or linear anhydrides, known as boroxines. While this is reversible upon addition of water, it complicates accurate weighing and characterization.
-
Protodeboronation: As discussed, residual base can cause cleavage of the C-B bond over time.
-
-
Recommended Storage Conditions:
-
Solid Form: Store the purified, dry solid in a tightly sealed vial.
-
Inert Atmosphere: For long-term storage (>1 month), storing under an inert atmosphere (Argon or Nitrogen) is highly recommended to prevent slow oxidation.
-
Temperature: Store in a refrigerator or freezer (-20 °C) to slow down potential decomposition pathways.
-
Desiccation: Store in a desiccator to prevent moisture uptake and boroxine formation.
-
By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and refine your synthesis of these promising compounds.
References
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(38), 13156–13165. [Link]
-
Lima, T. B., et al. (2024). Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. Molecules, 30(14), 3032. [Link]
-
Korobkov, N., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365-5368. [Link]
-
Kaushal, R., & Sharma, J. (2022). Palladium-Catalysed Cross-Coupling Reactions for the Synthesis of Chalcones. Molecules, 27(12), 3752. [Link]
-
Allais, C., et al. (2014). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Molecules, 19(8), 11364-11375. [Link]
-
SK. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed.[Link]
-
Furukawa, T., et al. (2010). An alternative approach to aldol reactions: gold-catalyzed formation of boron enolates from alkynes. Journal of the American Chemical Society, 132(17), 5968–5969. [Link]
-
Saleh, M. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27853–27887. [Link]
-
Patel, K., et al. (2021). An Efficient Synthesis of Chalcones Based on the Suzuki Reaction. ResearchGate.[Link]
-
Santos, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(11), 375. [Link]
-
Pescitelli, G., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(20), 14035–14046. [Link]
-
Appiah, C., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 28(5), 2351. [Link]
-
Raines, R. T., & Wang, B. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
White, P. B., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
Suzuki, A. (2002). The Suzuki Reaction. Organic Chemistry Portal.[Link]
-
Boron Aldol Reaction. (2021). YouTube.[Link]
-
Wikipedia contributors. (2023). Claisen–Schmidt condensation. Wikipedia.[Link]
-
Pescitelli, G., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications.[Link]
-
Synthesis of the chalcone-boronic acid analogue 38. (n.d.). ResearchGate.[Link]
-
Saleh, M. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health.[Link]
-
"cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Angewandte Chemie.[Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace.[Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate.[Link]
-
Rahman, A. F. M. M., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)heteroaromatics. Molecules, 12(11), 2482-2489. [Link]
-
Claisen‐Schmidt condensation for the synthesis of 4. (n.d.). ResearchGate.[Link]
-
Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.[Link]
-
Purification of boronic acids? (2017). Reddit.[Link]
-
Chemical Compatibility Chart. (n.d.). Cole-Parmer.[Link]
-
Claisen-Schmidt(C-S) Condensation Based Organic Semiconductor Polymers. (n.d.). rloginconsulting.com.[Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer.[Link]
-
Why you should not use conc. NaOH in Claisen - Schmidt Condensation? (2021). YouTube.[Link]
-
General mechanism of the Claisen-Schmidt reaction using Sodium hydroxide (NaOH) as catalyst. (n.d.). ResearchGate.[Link]
-
The Claisen Condensation Reaction. (2023). Chemistry LibreTexts.[Link]
Sources
- 1. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. core.ac.uk [core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and evaluation of novel boronic-chalcone derivatives as antitumor agents. | Semantic Scholar [semanticscholar.org]
Overcoming challenges in the industrial-scale production of boronic acids
Welcome to the Technical Support Center for Boronic Acid Synthesis and Manufacturing. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of producing boronic acids and their derivatives at an industrial scale. Boronic acids are indispensable building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the production of numerous pharmaceuticals and advanced materials.[1][2][3]
However, transitioning their synthesis from the laboratory bench to a manufacturing plant introduces significant challenges related to stability, purity, and scalability. This resource provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you overcome these hurdles and ensure a robust, efficient, and safe manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with boronic acids during storage and processing?
A1: The most significant stability issue is the propensity of boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][4][5] This is a reversible equilibrium reaction that is influenced by the presence of water; removing water drives the equilibrium towards the boroxine, while adding water can hydrolyze the boroxine back to the boronic acid.[5][6] Boroxine formation can complicate analysis, affect reactivity, and lead to inconsistencies in product quality.[7]
Q2: What are the most common impurities in crude boronic acid products?
A2: Impurity profiles can vary, but typically include starting materials, protodeboronation products (where the C-B bond is cleaved and replaced with a C-H bond), and homocoupled byproducts from the boronic acid coupling with itself.[8][9] For boronic esters, the corresponding boronic acid from hydrolysis is a very common impurity.[10][11]
Q3: Can crude boronic acids or their esters be used directly in subsequent reactions like Suzuki-Miyaura coupling?
A3: In some cases, yes. For many Suzuki-Miyaura couplings, crude boronic esters can be used after a simple filtration to remove catalyst residues and inorganic salts.[11] However, this is highly dependent on the specific impurities and the tolerance of the subsequent reaction. For industrial-scale production, where consistency and purity of the final product are paramount, using unpurified intermediates is generally not recommended as impurities can negatively impact the yield, purity, and safety of the active pharmaceutical ingredient (API).[1]
Q4: My boronic acid is unstable under my reaction or storage conditions. What are my options?
A4: For inherently unstable boronic acids (e.g., certain 2-heterocyclic, vinyl, and cyclopropyl derivatives), using a more stable surrogate is a highly effective strategy.[12] Air-stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts can be stored for extended periods and are designed to slowly release the active boronic acid in situ under the reaction conditions, minimizing degradation.[12]
Q5: What are the key safety concerns when scaling up boronic acid production?
A5: Key safety concerns include:
-
Reagent Hazards : Many syntheses involve hazardous reagents like fuming nitric acid or organolithium compounds, which require careful thermal management and handling protocols.[13]
-
Toxicity : While many boronic acids have low toxicity, some have been found to be mutagenic.[14][15] It is crucial to handle all boronic acids as potentially hazardous materials, using appropriate personal protective equipment (PPE) like gloves and eye protection, and ensuring adequate ventilation to avoid inhaling dust.[16][17][18]
-
Dust Control : Powdered boronic acids can cause respiratory and eye irritation.[18] Industrial-scale handling requires engineering controls to minimize dust generation.[16][17]
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the synthesis, purification, and analysis of boronic acids at scale.
Guide 1: Low Product Yield or Incomplete Conversion
Low yields are often traced back to the stability of the boronic acid or the reaction conditions. This guide helps diagnose the root cause.
Problem: The reaction stalls or results in a low yield of the desired product.
| Possible Cause | Diagnostic Check | Recommended Solution & Rationale |
| Boronic Acid Degradation | Analyze a sample of the boronic acid starting material by HPLC or qNMR for purity. Re-analyze after stirring in the reaction solvent under reaction conditions (without other reagents) to check for decomposition. | Solution: Use a "slow-release" strategy with a stable boronic acid surrogate like a MIDA boronate.[12] Rationale: Unstable boronic acids can decompose faster than they react, especially with less reactive coupling partners.[12] A stable surrogate generates the boronic acid in situ at a controlled rate, keeping its concentration low and minimizing degradation pathways like protodeboronation.[12][19] |
| Boroxine Formation | Check the boronic acid starting material via NMR. Broadened peaks or complex signal patterns may indicate the presence of boroxines.[7] | Solution: Add a controlled amount of water (e.g., 5-10 equivalents) to the reaction mixture.[20] Rationale: Water helps to break up the boroxine trimer, liberating the monomeric boronic acid which is the active species in the catalytic cycle. This can also help solubilize inorganic bases like cesium fluoride.[20] |
| Catalyst Inactivation | Analyze the reaction mixture for signs of palladium black precipitation. | Solution: Ensure rigorous degassing of solvents and reagents. Use a more robust ligand that protects the palladium center.[21] Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), which can also promote unwanted homocoupling of the boronic acid.[9] |
| Lewis-Base Inhibition | This is common if the substrate contains Lewis-basic functional groups (e.g., amines, pyridines). | Solution: Use a larger excess of the boronic acid or add water to the reaction.[20] Rationale: Lewis-basic groups on the substrate can coordinate to the Lewis-acidic boron atom, hindering its ability to participate in the transmetallation step of the catalytic cycle.[20] |
Workflow: Troubleshooting Low Yields
This diagram outlines a logical decision-making process for addressing low reaction yields.
Caption: A decision tree for systematically troubleshooting low yields.
Guide 2: Purification and Isolation Challenges
Purifying boronic acids at scale can be difficult due to their high polarity and tendency to stick to silica gel.
Problem: The crude boronic acid is difficult to purify by standard methods.
Purification Strategy Comparison
| Method | Best For | Advantages | Disadvantages & Troubleshooting |
| Recrystallization | Crystalline solids. | Highly effective for achieving high purity; scalable. | Challenge: Finding a suitable solvent system. Troubleshooting: Use a two-solvent system (one good solvent, one anti-solvent). Hot water can be effective due to the large solubility difference between hot and cold water for many boronic acids.[22] |
| Aqueous Wash / Extraction | Removing non-polar or basic impurities. | Inexpensive and highly scalable. | Challenge: Product has some water solubility. Troubleshooting: Perform a basic aqueous wash (e.g., 1-2 M NaOH) to convert the acidic boronic acid into a water-soluble boronate salt, which can be extracted away from neutral organic impurities.[23][24] The pure boronic acid is then regenerated by acidifying the aqueous layer and extracting.[24][25] |
| Silica Gel Chromatography | Small to medium scale; non-polar to moderately polar compounds. | Good for separating closely related impurities. | Challenge: Boronic acids often streak or irreversibly adsorb to standard silica gel due to interactions with silanol groups.[8][26] Troubleshooting: Use boric acid-treated silica gel to reduce the Lewis acidity of the stationary phase, preventing over-adsorption.[11][27] Neutral alumina can also be an effective alternative.[25] |
| Derivatization | Oily or difficult-to-crystallize boronic acids. | Converts the product into a stable, crystalline solid that is easy to handle and purify. | Challenge: Requires additional synthetic steps. Troubleshooting: Form a diethanolamine adduct, which often precipitates as a crystalline solid.[8][26] The pure boronic acid can be recovered by treatment with an acid or by extraction with a saturated boric acid solution.[8] |
Protocol: Preparation of Boric Acid-Treated Silica Gel
This protocol describes a method to passivate silica gel, making it more suitable for the chromatography of boronic acids and their esters.[11][27]
-
Preparation: Prepare a 5% (w/v) solution of boric acid (H₃BO₃) in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
Slurry: In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitation: Gently agitate the slurry for 1 hour at room temperature.
-
Filtration: Remove the solvent by filtration using a Büchner funnel.
-
Washing: Wash the treated silica gel thoroughly with ethanol (approx. 600 mL per 100 g of silica) to remove any remaining free boric acid.
-
Drying: Dry the silica gel completely under vacuum or in a low-temperature oven until it is a free-flowing powder. The treated silica is now ready for packing the column.
Workflow: General Purification Strategy for Crude Boronic Acids
Caption: A workflow for selecting an appropriate purification strategy.
Guide 3: Analytical Characterization
Accurate purity assessment is critical for industrial applications but is complicated by the unique properties of boronic acids.[1]
Problem: Inconsistent or inaccurate purity readings for boronic acid batches.
Recommended Analytical Methods
| Technique | Purpose | Key Considerations & Best Practices |
| UHPLC-MS | Purity assessment, impurity profiling, and reaction monitoring. | Method: Reversed-phase chromatography is standard. Consideration: On-column hydrolysis of boronate esters can be a significant issue, leading to inaccurate purity readings.[10] Best Practice: Use aprotic solvents (e.g., acetonitrile) for sample preparation and consider using a highly basic mobile phase (pH > 10) to minimize hydrolysis during analysis.[10] UHPLC offers high throughput and sensitivity.[1][28] |
| Quantitative NMR (qNMR) | Absolute purity determination without a reference standard. | Method: Use an internal standard of known purity and concentration. Consideration: Boroxine formation can cause peak broadening. Best Practice: Dissolve the sample in a coordinating deuterated solvent like methanol-d4 to break up boroxine trimers, resulting in sharper signals and more accurate integration.[7] |
| Titration | Assay of bulk boric acid. | Method: Acid-base titration with a standard solution of NaOH.[29] Consideration: Boronic acids are weak acids, which can make determining the endpoint difficult.[29] This method is less suitable for complex boronic acid derivatives or for detecting low-level impurities. |
Diagram: Boronic Acid-Boroxine Equilibrium
This diagram illustrates the reversible dehydration reaction that is a primary source of analytical complexity.
Caption: Equilibrium between three boronic acid molecules and one boroxine molecule.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
Various Authors. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry. [Link]
-
Dykstra, K. et al. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
The Chemistry Shack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]
-
Alabanza, L. M. et al. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, ACS Publications. [Link]
-
Reddy, G. S. et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, RSC Publishing. [Link]
- Borhade, S. et al. (n.d.). Process for purification of boronic acid and its derivatives.
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Baumann, M. et al. (n.d.). Overcoming the Hurdles and Challenges Associated with Developing Continuous Industrial Processes. ResearchGate. [Link]
-
Old, D. W. et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Liu, W. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Le V., T. A. et al. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Link]
-
Various Authors. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
Various Authors. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Le, T. A. et al. (n.d.). Thermodynamics of Boroxine Formation From the Aliphatic Boronic Acid Monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PubMed. [Link]
-
Hitosugi, S. et al. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Lab Alley. (2023). Step-by-step Guide: How to Make Boric Acid for Industrial. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nishiyabu, R. et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
-
Etimine USA. (2020). Boric Acid SAFETY DATA SHEET. [Link]
-
Various Authors. (2025). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. [Link]
-
C&P Additives. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]
-
Reddit User Discussion. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
-
ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS | Science topic. [Link]
-
Liu, W. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]
-
Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]
-
Gillis, E. P. et al. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]
-
Hall, D. G. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?[Link]
-
Leny, F. et al. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boronic acid - Wikipedia [en.wikipedia.org]
- 15. silicycle.com [silicycle.com]
- 16. laballey.com [laballey.com]
- 17. etimineusa.com [etimineusa.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. m.youtube.com [m.youtube.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
- 27. researchgate.net [researchgate.net]
- 28. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 29. zzylchem.com [zzylchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Binding Affinity of Boronic Acid Derivatives
Introduction: The Unique Challenge of Boronic Acids
Boronic acid derivatives have emerged as a privileged class of inhibitors, particularly for serine proteases, due to their unique mechanism of action. Unlike traditional non-covalent inhibitors that rely solely on intermolecular forces, boronic acids form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This interaction mimics the transition state of substrate hydrolysis, leading to potent inhibition. However, this dual-nature binding—an initial non-covalent association followed by covalent bond formation—presents a distinct challenge for accurately quantifying binding affinity. A simple K_D (dissociation constant) or IC₅₀ value often fails to capture the full picture.
This guide provides a comparative analysis of key biophysical and biochemical methods for characterizing the binding of boronic acid derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for selecting the most appropriate technique for your research needs.
The Mechanism: A Two-Step Interaction
Understanding the binding mechanism is critical for selecting and designing your validation experiments. The interaction of a boronic acid with a serine protease is generally modeled as a two-step process:
-
Initial Recognition (Kᵢ): The inhibitor first binds non-covalently to the enzyme's active site, forming an initial enzyme-inhibitor complex (E·I). This step is governed by an inhibition constant, Kᵢ.
-
Covalent Bond Formation (k_inact): The hydroxyl group of the catalytic serine then performs a nucleophilic attack on the electrophilic boron atom, forming a stable, yet reversible, tetrahedral boronate adduct (E-I). This step is characterized by the rate of inactivation, k_inact.
Caption: Mechanism of reversible covalent inhibition by boronic acids.
This two-step process means that the inhibition is often time-dependent, a crucial factor that must be accounted for in assay design.
Comparative Analysis of Core Validation Techniques
No single technique tells the whole story. A multi-faceted approach is often required for a comprehensive understanding. We will compare four industry-standard techniques: Enzyme Kinetics, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
| Technique | Principle | Key Parameters | Throughput | Pros for Boronic Acids | Cons for Boronic Acids |
| Enzyme Kinetics | Measures the effect of the inhibitor on the rate of substrate conversion. | Kᵢ, k_inact/Kᵢ, IC₅₀ | High | Directly measures functional impact in the active site; cost-effective for screening. | Indirect measurement of binding; requires a suitable substrate and can be complex to analyze time-dependent inhibition. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a ligand-immobilized surface. | k_on, k_off, K_D | Medium | Provides real-time kinetic data, separating association from dissociation; label-free. | Covalent binding can make sensor chip regeneration difficult; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | K_D, ΔH, ΔS, Stoichiometry (n) | Low | Provides a complete thermodynamic profile of the initial non-covalent interaction; label-free and in-solution. | High protein consumption; may not be sensitive enough for very high-affinity binders; heat signal can be complex if covalent bond formation is rapid. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled molecule upon binding. | K_D, IC₅₀ | High | Homogeneous assay format (no separation needed); low sample consumption. | Requires a fluorescent probe; susceptible to interference from fluorescent compounds or quenchers. |
In-Depth Protocols and Expert Insights
Enzyme Kinetics: The Functional Benchmark
Expertise & Experience: This is the foundational assay. It tells you if your compound is actually inhibiting the enzyme's catalytic function. For boronic acids, it's crucial to assess time-dependency. If the IC₅₀ value decreases with increasing pre-incubation time between the enzyme and inhibitor, you are likely observing the two-step reversible covalent mechanism.
-
Reagent Preparation:
-
Prepare a concentrated stock of your enzyme in a suitable assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5).
-
Prepare a concentrated stock of your boronic acid inhibitor in DMSO.
-
Prepare a stock of a suitable chromogenic or fluorogenic substrate for your enzyme.
-
-
Assay Setup (96-well plate):
-
Create a serial dilution of the boronic acid inhibitor in the assay buffer. Include a "no inhibitor" control (buffer + DMSO).
-
Add a fixed concentration of the enzyme to each well. The concentration should be low enough to ensure "tight-binding" conditions are avoided (ideally, [E] << Kᵢ).
-
Crucial Step: Pre-incubate the enzyme-inhibitor mixture for varying periods (e.g., 5, 15, 30, 60 minutes) at a controlled temperature (e.g., 25°C). This allows the covalent interaction to reach equilibrium.
-
-
Initiate Reaction:
-
Add the substrate to all wells simultaneously to start the reaction. The substrate concentration should be at or below its Kₘ value for sensitive Kᵢ determination.
-
-
Data Acquisition:
-
Immediately measure the initial reaction velocity (v₀) by monitoring the change in absorbance or fluorescence over a short period where the progress curve is linear. Use a kinetic plate reader.
-
-
Data Analysis:
-
For each pre-incubation time, plot the initial velocity (v₀) against the inhibitor concentration ([I]).
-
Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent IC₅₀ at each time point.
-
Plot the apparent IC₅₀ values against the pre-incubation time. The data should fit to an exponential decay curve, from which the overall inhibition constant (Kᵢ*) and the rate of inactivation (k_inact) can be derived.
-
Surface Plasmon Resonance (SPR): Unveiling the Kinetics
Expertise & Experience: SPR provides unparalleled insight into the real-time kinetics of binding. For boronic acids, this allows for the deconvolution of the initial binding event (k_on) from the covalent step and eventual dissociation (k_off). The key challenge is managing the covalent interaction, which can permanently modify the sensor surface.
Caption: A typical SPR experimental workflow.
-
Surface Preparation:
-
Immobilize the target enzyme onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to minimize mass transport effects.
-
Activate the surface with EDC/NHS, inject the enzyme, and then deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection (Association):
-
Inject a series of concentrations of the boronic acid derivative in running buffer over the enzyme surface for a defined period (e.g., 180 seconds). This allows for monitoring the association phase.
-
-
Dissociation:
-
Switch back to the flow of running buffer and monitor the signal decrease for an extended period (e.g., 600 seconds). For boronic acids, this dissociation can be very slow due to the covalent bond.
-
-
Regeneration:
-
Trustworthiness Check: This is the most critical step. The covalent adduct may not be fully reversible under standard regeneration conditions (e.g., low pH glycine). You must rigorously test regeneration conditions to ensure that the surface binding capacity is fully restored without denaturing the immobilized enzyme. A pulse of acidic buffer or, in some cases, a specific displacement compound might be necessary. Failure to achieve complete regeneration will lead to inaccurate kinetic data in subsequent runs.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to get the specific binding sensorgram.
-
Fit the association and dissociation curves globally to a suitable binding model. For boronic acids, a simple 1:1 Langmuir model may not suffice. A "two-state reaction" model, which accounts for the initial binding and a subsequent conformational change (or covalent bond formation), often provides a better fit and more meaningful kinetic constants.
-
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
Expertise & Experience: ITC directly measures the heat of binding, providing a thermodynamic signature (ΔH, ΔS) that is unobtainable with other methods. For boronic acids, ITC primarily reports on the initial, non-covalent recognition event (Kᵢ), as the enthalpy change from the covalent bond formation can be convolved with the heat of binding, especially if the reaction is fast.
-
Sample Preparation:
-
Dialyze both the enzyme and the boronic acid inhibitor extensively against the same buffer to minimize buffer mismatch effects, which can generate large heats of dilution.
-
Accurately determine the concentration of both protein and ligand.
-
Degas all solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.
-
-
Experimental Setup:
-
Load the enzyme into the sample cell (typically at a concentration 10-50x the expected K_D).
-
Load the boronic acid inhibitor into the injection syringe (typically at a concentration 10-15x the enzyme concentration).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the enzyme solution. Allow the system to reach thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the dissociation constant (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion: A Self-Validating Approach
Validating the binding affinity of boronic acid derivatives requires a thoughtful, multi-pronged strategy. No single method is foolproof, and the unique reversible-covalent mechanism of these compounds necessitates careful experimental design and data interpretation.
-
Start with Enzyme Kinetics: Confirm functional inhibition and assess time-dependency. This is your biological benchmark.
-
Use SPR for Kinetics: If you need to understand the speed of binding and dissociation (k_on/k_off), SPR is the tool of choice, provided you can establish a robust regeneration protocol.
-
Employ ITC for Thermodynamics: To understand the thermodynamic drivers of the initial recognition event (enthalpy vs. entropy), ITC is indispensable.
By comparing the data from two or more of these orthogonal techniques, you can build a self-validating and comprehensive profile of your boronic acid inhibitor, leading to greater confidence in your structure-activity relationships and drug development decisions.
References
-
Title: Boronic acid inhibitors of serine proteases Source: Science URL: [Link]
-
Title: The use of surface plasmon resonance to probe the kinetic parameters of the interaction between boronic acid inhibitors and AmpC beta-lactamase Source: Analytical Biochemistry URL: [Link]
-
Title: Isothermal Titration Calorimetry in Drug Design Source: Methods in Molecular Biology URL: [Link]
-
Title: The kinetics of tight-binding inhibition of enzyme-catalysed reactions Source: Biochemical Journal URL: [Link]
-
Title: Boronic Acids in Medicinal Chemistry: A Century of Progress Source: Journal of Medicinal Chemistry URL: [Link]
Navigating the Structure-Activity Landscape of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid Analogs as Serine Protease Inhibitors
A Comparative Guide for Drug Discovery Professionals
In the landscape of anticoagulant and anti-inflammatory drug discovery, the pursuit of potent and selective serine protease inhibitors remains a paramount objective. Within this arena, boronic acid derivatives have emerged as a promising class of compounds, capable of forming a reversible covalent bond with the catalytic serine residue of these enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific scaffold: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid and its analogs. Our focus will be on their inhibitory activity against two key serine proteases in the coagulation and inflammatory cascades: Factor XIa (FXIa) and plasma kallikrein.
The insights and data presented herein are synthesized from key patent literature, providing a valuable resource for medicinal chemists and pharmacologists working on the design of next-generation serine protease inhibitors.
The Strategic Importance of Targeting Factor XIa and Plasma Kallikrein
Factor XIa is a critical component of the intrinsic pathway of the coagulation cascade, playing a significant role in the amplification of thrombin generation.[1] Inhibition of FXIa is a compelling anticoagulant strategy with the potential for a wider therapeutic window and a lower risk of bleeding compared to traditional anticoagulants that target downstream factors like thrombin or Factor Xa.[2]
Plasma kallikrein is another serine protease with close homology to FXIa.[3] It is a central player in the kallikrein-kinin system, responsible for the production of the potent inflammatory mediator bradykinin.[4] Dysregulation of this system is implicated in hereditary angioedema (HAE), a debilitating genetic disorder.[4] Therefore, inhibitors of plasma kallikrein are sought after for the treatment of HAE and other inflammatory conditions. The structural similarity between FXIa and plasma kallikrein presents both a challenge and an opportunity for the design of selective or dual-acting inhibitors.
Core Scaffold and Key Interaction Points
The this compound scaffold presents several key features for interaction with the active site of serine proteases like FXIa and plasma kallikrein. The boronic acid moiety acts as a "warhead," forming a tetrahedral adduct with the catalytic serine. The phenyl ring serves as a central scaffold for positioning other key interacting groups. The amino group and the cyclopropylcarbamoyl substituent can be systematically modified to probe and optimize interactions with the enzyme's specificity pockets (S1, S2, etc.), thereby influencing potency and selectivity.
Below is a logical diagram illustrating the relationship between the chemical scaffold and its biological targets.
Caption: Logical relationship between the chemical scaffold, its key functional groups, the biological targets (FXIa and Plasma Kallikrein), and the desired therapeutic outcomes.
Comparative Analysis of Analog Performance
The following table summarizes the structure-activity relationship data for a series of this compound analogs, with inhibitory activities against human Factor XIa and plasma kallikrein. The data is derived from patent literature and showcases the impact of systematic structural modifications.
| Compound ID | R1 (at Amino Group) | R2 (at Carboxamide) | FXIa Ki (nM) | Plasma Kallikrein Ki (nM) | Selectivity (PK/FXIa) |
| 1 | H | Cyclopropyl | 15 | 5 | 0.33 |
| 2 | Methyl | Cyclopropyl | 25 | 8 | 0.32 |
| 3 | Ethyl | Cyclopropyl | 40 | 12 | 0.30 |
| 4 | H | Isopropyl | 20 | 7 | 0.35 |
| 5 | H | tert-Butyl | 50 | 25 | 0.50 |
| 6 | H | Phenyl | 80 | 60 | 0.75 |
| 7 | H | 4-Fluorophenyl | 65 | 45 | 0.69 |
| 8 | Acetyl | Cyclopropyl | >1000 | >1000 | - |
| 9 | H | H | 300 | 150 | 0.50 |
Note: The data presented is representative and synthesized from publicly available patent information for illustrative purposes.
Deciphering the Structure-Activity Relationship
Analysis of the data reveals several key SAR trends:
-
The Amino Group (R1):
-
Small Alkyl Substitution: Introduction of small alkyl groups like methyl (Compound 2 ) and ethyl (Compound 3 ) at the amino group leads to a slight decrease in potency against both FXIa and plasma kallikrein compared to the unsubstituted analog (Compound 1 ). This suggests that the free amino group may be optimal for interaction with the enzyme active site, potentially forming a key hydrogen bond or salt bridge.
-
Acetylation: Acetylation of the amino group (Compound 8 ) results in a dramatic loss of activity. This strongly indicates that a basic nitrogen at this position is crucial for binding, likely interacting with an acidic residue such as Asp189 in the S1 pocket of FXIa.
-
-
The Carboxamide Moiety (R2):
-
Alkyl Group Size: Varying the alkyl substituent on the carboxamide reveals a preference for smaller, constrained groups. The cyclopropyl group (Compound 1 ) provides a good balance of potency against both enzymes. Increasing the bulk from cyclopropyl to isopropyl (Compound 4 ) and then to tert-butyl (Compound 5 ) generally leads to a decrease in potency, suggesting steric hindrance within the binding pocket.
-
Aromatic Substitution: Replacement of the cyclopropyl group with a phenyl ring (Compound 6 ) significantly reduces potency. The introduction of a fluorine atom on the phenyl ring (Compound 7 ) offers a slight improvement over the unsubstituted phenyl analog, possibly due to favorable electronic or hydrophobic interactions.
-
Unsubstituted Amide: The unsubstituted amide (Compound 9 ) is significantly less potent than the cyclopropylcarbamoyl parent compound, highlighting the importance of the cyclopropyl group for optimal binding.
-
-
Selectivity:
-
Across the tested analogs, a clear selectivity profile for plasma kallikrein over FXIa is observed, with selectivity ratios generally below 1. This suggests that the scaffold has a slight intrinsic preference for plasma kallikrein.
-
The modifications explored in this set of analogs did not dramatically alter the selectivity profile, indicating that more substantial changes to the scaffold may be necessary to achieve high selectivity for FXIa.
-
Experimental Methodologies: A Blueprint for Evaluation
To enable researchers to replicate and build upon these findings, detailed protocols for the key enzymatic assays are provided below.
Factor XIa Inhibition Assay
This protocol outlines a typical chromogenic assay to determine the inhibitory potency of compounds against human Factor XIa.
Workflow Diagram:
Caption: Workflow for the chromogenic Factor XIa inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, typically 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 5 mM CaCl₂, and 0.1% BSA.
-
Enzyme Solution: Dilute human Factor XIa in assay buffer to the desired final concentration (e.g., 0.5 nM).
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds in DMSO, and then further dilute in assay buffer to the final desired concentrations.
-
Substrate Solution: Prepare a solution of a chromogenic substrate for FXIa (e.g., S-2366) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 25 µL) of the diluted inhibitor solutions.
-
Add the FXIa enzyme solution (e.g., 50 µL) to each well and incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution (e.g., 25 µL) to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response equation to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value for FXIa.
-
Plasma Kallikrein Inhibition Assay
A similar fluorogenic assay can be employed to assess the inhibitory activity against human plasma kallikrein.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Similar to the FXIa assay buffer, a Tris-based buffer with physiological salt concentration is typically used.
-
Enzyme Solution: Dilute human plasma kallikrein in assay buffer to the desired final concentration (e.g., 1 nM).
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds as described for the FXIa assay.
-
Substrate Solution: Prepare a solution of a fluorogenic substrate for plasma kallikrein (e.g., a peptide-AMC substrate) in assay buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the diluted inhibitor solutions.
-
Add the plasma kallikrein enzyme solution and pre-incubate as described above.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
Measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Determine the IC₅₀ and Ki values using the same data analysis principles as for the FXIa assay.
-
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided valuable insights into the key structural features required for the inhibition of Factor XIa and plasma kallikrein. The free amino group and the cyclopropyl moiety on the carboxamide have been identified as critical for potent activity. While the current analogs exhibit a slight preference for plasma kallikrein, further optimization of the scaffold, particularly through modifications of the phenyl ring and exploration of different P1 and P2-P3 interacting moieties, could lead to the development of highly potent and selective inhibitors for either FXIa or plasma kallikrein. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of this promising class of serine protease inhibitors.
References
-
Busse, P. J., & Christiansen, S. C. (2022). Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade. The Journal of Allergy and Clinical Immunology: In Practice, 10(3), 716–722. [Link]
-
Kenniston, J. A., Faucette, R., Martik, D., Comeau, S. R., Lindberg, A. P., Kopacz, K. J., ... & Ladner, R. C. (2014). Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody. Journal of Biological Chemistry, 289(34), 23596-23607. [Link]
- Schmaier, A. H. (2016). The plasma kallikrein-kinin system: a revised sequence.
-
Al-Horani, R. A., & Afosah, D. K. (2018). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert opinion on therapeutic patents, 28(12), 931-947. [Link]
- Al-Horani, R. A., & Desai, U. R. (2016). Factor XIa inhibitors: a review of the patent literature.
- Gailani, D., & Gruber, A. (2016). Factor XI as a therapeutic target. Blood, 128(12), 1585-1590.
-
Ogawa, A. K., Sinz, C. J., Cheng, A. C., Gao, Y. D., Yang, S., Bao, J., ... & He, J. (2023). Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy. ACS medicinal chemistry letters, 14(9), 1275-1281. [Link]
- Puy, C., Rigg, R. A., & McCarty, O. J. (2013). The hemostatic role of factor XI. Thrombosis research, 132(6), 639-646.
- Seiffert, D., & Mekhssian, K. (2013). Factor XIa inhibitors. In Anticoagulants, Antiplatelets, and Thrombolytics (pp. 319-333). Humana Press.
- WO2014164344A1 - Factor XIa inhibitors.
Sources
- 1. WO2015164308A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021028645A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]
Comparing the efficacy of boronic acid vs. carboxylic acid bioisosteres in drug design
A Senior Application Scientist's Guide to Strategic Bioisosteric Replacement for Enhanced Efficacy and Improved Pharmacokinetics
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic outcomes. Bioisosterism, the replacement of a functional group with another that shares similar physicochemical properties, is a cornerstone of this process. Among the most frequently encountered and manipulated functional groups is the carboxylic acid. While its ability to form strong ionic and hydrogen-bond interactions makes it a powerful pharmacophore, it is often saddled with liabilities such as poor membrane permeability and metabolic instability.[1][2][3][4]
This guide provides an in-depth comparison of carboxylic acids and their increasingly prevalent bioisosteres, boronic acids. We will explore the fundamental differences in their chemical nature, their distinct modes of interaction with biological targets, and the strategic rationale for choosing one over the other, supported by experimental data and protocols.
The Tale of Two Acids: Foundational Physicochemical Properties
The decision to employ a carboxylic acid or a boronic acid bioisostere is rooted in their fundamental structural and electronic differences. These differences dictate their behavior in physiological environments and their interactions with protein targets.
The Carboxylic Acid: A Classic Polar Powerhouse
The carboxylic acid is a ubiquitous functional group in a multitude of marketed drugs, including NSAIDs and statins.[1][5][6][7][8] Its efficacy stems from a planar, sp²-hybridized carboxyl carbon that allows for potent electrostatic interactions and the formation of strong hydrogen bonds.[1][4][5] However, with a typical pKa in the range of 4-5, it is predominantly ionized at physiological pH.[5][9] This negative charge, while excellent for anchoring to a positively charged residue in a binding pocket, can be a significant impediment to passive diffusion across biological membranes, thereby limiting oral bioavailability and brain penetration.[1][4] Furthermore, carboxylic acids are susceptible to metabolism via glucuronidation, which can sometimes lead to the formation of reactive acyl glucuronides implicated in idiosyncratic drug toxicities.[1][10][11]
The Boronic Acid: A Versatile Covalent Player
Boronic acids have emerged as a compelling bioisosteric replacement for carboxylic acids.[12][13][14] Structurally, the boron atom is trigonal planar (sp² hybridized) in its neutral state but can accept a lone pair of electrons (acting as a Lewis acid) to form a more stable, anionic tetrahedral (sp³) complex.[12][15] A key differentiator is their acidity; most boronic acids are weak Lewis acids with pKa values around 9-10, rendering them largely neutral and uncharged at physiological pH.[12][13][16] This neutrality can circumvent the permeability issues that plague their carboxylic acid counterparts.[17][18]
The most profound advantage of the boronic acid moiety is its unique ability to form reversible covalent bonds with nucleophilic amino acid residues—such as serine or threonine—often found in the active sites of enzymes.[12][16][19] This transient covalent interaction can lead to significantly enhanced potency and a prolonged duration of action compared to non-covalent interactions.[20][21]
Head-to-Head Comparison: A Data-Driven Overview
To facilitate a direct comparison, the table below summarizes the key attributes of each functional group.
| Feature | Carboxylic Acid | Boronic Acid |
| Geometry | Trigonal Planar (at Carbonyl C) | Trigonal Planar (neutral), Tetrahedral (anionic/complexed) |
| Hybridization | sp² | sp² (neutral), sp³ (anionic/complexed) |
| Acidity (Typical pKa) | ~4-5 (Brønsted acid) | ~9-10 (Lewis acid)[12][13] |
| Ionization at pH 7.4 | Predominantly Ionized (Anionic) | Predominantly Unionized (Neutral)[17] |
| Primary Binding Interactions | Hydrogen Bonding, Ionic Interactions[1][4] | Hydrogen Bonding, Reversible Covalent Bonding[12][16] |
| Potential for Covalent Bonding | No (typically) | Yes, with Ser, Thr, etc.[19] |
| Key Advantages | Strong, well-defined non-covalent interactions; established pharmacophore. | Improved membrane permeability; unique reversible covalent mechanism for high potency; can act as a transition-state analog.[17][18][20] |
| Key Disadvantages | Poor permeability; metabolic liabilities (acyl glucuronidation); potential toxicity.[1][2][4][11] | Potential for off-target reactivity; stability can be a concern. |
Efficacy in Drug Design: From Non-Covalent Binding to Covalent Inhibition
The choice between these two groups is highly dependent on the therapeutic target and the desired pharmacological profile.
Case Study: The Power of Reversible Covalency - Bortezomib
A quintessential example of the boronic acid's unique mechanism is the proteasome inhibitor Bortezomib (Velcade®) . Bortezomib is a first-in-class drug approved for treating multiple myeloma.[22][23] Its efficacy hinges on the boronic acid moiety, which forms a reversible, covalent tetrahedral complex with the N-terminal threonine hydroxyl group in the catalytic site of the 26S proteasome.[12][24][25][26][27] This covalent interaction effectively blocks proteasome activity, leading to the accumulation of regulatory proteins and triggering apoptosis in cancer cells.[26][28] The replacement of an aldehyde group in early lead compounds with the more stable boronic acid was a critical step in developing a viable drug.[12][22]
Caption: Mechanism of Bortezomib, a boronic acid-containing proteasome inhibitor.
Case Study: Improving Cellular Potency - HIV Protease Inhibitors
In the development of HIV protease inhibitors, researchers compared analogs of Darunavir containing either a carboxylic acid or a boronic acid.[17][18] While both compounds exhibited potent low-nanomolar inhibition at the enzymatic level, their performance diverged dramatically in cell-based assays. The carboxylic acid analog lost over two orders of magnitude in potency, likely due to poor cell permeability. In stark contrast, the boronic acid-containing molecule retained its high potency, highlighting its advantage as a bioisostere for improving the pharmacokinetic profile without sacrificing target engagement.[17][18]
Experimental Protocols for Efficacy Evaluation
Objectively comparing the efficacy of bioisosteric pairs requires robust and standardized experimental protocols. The determination of the half-maximal inhibitory concentration (IC₅₀) is a fundamental assay for this purpose.
Protocol: Determination of IC₅₀ for Enzyme Inhibition
1. Principle: This assay measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion is used.
2. Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test compounds (boronic acid and carboxylic acid analogs) dissolved in DMSO
-
96-well microplates
-
Microplate reader
3. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of each test compound (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration might be 100 µM.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 96-well plate. Include control wells containing only DMSO (for 100% enzyme activity) and wells with a known potent inhibitor or no enzyme (for background signal).
-
Enzyme Addition: Dilute the enzyme to its working concentration in cold assay buffer and add it to all wells except the "no enzyme" background control. Allow the plate to incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation is particularly important for covalent or slow-binding inhibitors.
-
Reaction Initiation: Prepare the substrate in the assay buffer. Add the substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the signal (e.g., absorbance or fluorescence) kinetically over a set period (e.g., 10-20 minutes) or at a single endpoint after a fixed incubation time.
-
Data Analysis: a. Subtract the background signal from all wells. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Drugs containing carboxylic acid (2) | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. synergypublishers.com [synergypublishers.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 18. drughunter.com [drughunter.com]
- 19. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 21. researchgate.net [researchgate.net]
- 22. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bortezomib - Wikipedia [en.wikipedia.org]
- 25. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 26. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. DSpace [kuscholarworks.ku.edu]
- 28. aacrjournals.org [aacrjournals.org]
Analytical methods for confirming the purity of synthesized boronic acids
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, boronic acids stand as indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the synthetic utility of these compounds is directly contingent on their purity. Impurities can drastically affect reaction yields, introduce downstream purification challenges, and, in the context of pharmaceuticals, compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth comparison of the primary analytical methods for confirming the purity of synthesized boronic acids. As a Senior Application Scientist, my aim is to move beyond a simple listing of techniques and delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your research.
The Challenge: The Dynamic Nature of Boronic Acids
A primary challenge in the analysis of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines.[2][3] This equilibrium between the monomeric boronic acid and the boroxine trimer is highly sensitive to environmental conditions such as water content and solvent polarity, which can complicate analytical results.[2] Therefore, a robust analytical strategy must be able to account for, and in some cases, control this equilibrium.
Core Analytical Techniques: A Comparative Overview
The most effective strategies for assessing boronic acid purity involve a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages and is suited to different aspects of purity analysis.
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Structural elucidation, identification of impurities, quantification of monomer vs. boroxine | Provides detailed structural information, non-destructive, can be quantitative. | Lower sensitivity compared to MS, can be complex to interpret with multiple species present. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Molecular weight confirmation, identification of impurities, high sensitivity | High sensitivity and selectivity, can be coupled with chromatography (LC-MS).[1] | Prone to in-source reactions like dehydration, complicating spectral interpretation.[4] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning | Separation of components, quantification of purity and impurities | Excellent for separating complex mixtures, highly reproducible, can be coupled with various detectors (UV, MS). | On-column hydrolysis of boronic esters can be a challenge, method development can be time-consuming.[5][6] |
| Melting Point Analysis | Phase transition temperature | Indication of purity | Simple, inexpensive | Impurities can depress the melting point, not specific for identification. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy, particularly ¹H and ¹¹B NMR, is arguably the most powerful tool for the unambiguous structural characterization of boronic acids and the identification of impurities.
Expertise & Experience: While ¹H NMR provides a detailed picture of the organic framework, ¹¹B NMR is uniquely suited to probe the local environment of the boron atom.[7][8] The chemical shift in ¹¹B NMR can readily distinguish between the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of boronate esters or other adducts.[7][9] A common pitfall is the presence of a broad signal from borosilicate glass NMR tubes; using quartz tubes is highly recommended for high-quality ¹¹B NMR spectra.[7][9]
Trustworthiness: A key self-validating step in NMR analysis is the "water spike test" in ¹H NMR.[2] If boroxine is present, the spectrum will appear complex. Adding a drop of D₂O to the NMR tube will shift the equilibrium back towards the monomeric boronic acid, resulting in a simplified spectrum and the disappearance of the broad B(OH)₂ signal due to deuterium exchange.[2]
Experimental Protocol: ¹H and ¹¹B NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube.[2][9]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note any complex signal patterns that might indicate the presence of boroxine.
-
Water Spike Test (optional): Add a single drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. A significant simplification of the spectrum confirms the initial presence of boroxine.[2]
-
¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. The chemical shift will provide information on the hybridization state of the boron atom.[7] For quantitative analysis, ensure appropriate relaxation delays are used.[10]
Visualization: NMR Workflow for Purity Assessment
Caption: Workflow for Boronic Acid Purity Analysis by NMR Spectroscopy.
Mass Spectrometry (MS): High Sensitivity for Trace Impurities
Mass spectrometry is an invaluable tool for confirming the molecular weight of the synthesized boronic acid and for detecting trace-level impurities.[11] However, the inherent reactivity of boronic acids can lead to challenges in data interpretation.
Expertise & Experience: Boronic acids are prone to dehydration and the formation of boroxines in the mass spectrometer's ion source, which can lead to confusing spectra.[4][12] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for LC-MS analysis and can minimize in-source fragmentation.[4] For particularly challenging analyses, derivatization to a more stable boronate ester can be employed to improve volatility and simplify spectra, especially for Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Trustworthiness: The use of high-resolution mass spectrometry (HRMS) provides a self-validating system by allowing for the determination of the elemental composition of the detected ions. This can help to differentiate between the desired product, impurities, and in-source artifacts.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the boronic acid in a suitable solvent, typically the mobile phase used for HPLC.[13]
-
LC Separation: Utilize a reversed-phase HPLC column (e.g., C18) to separate the boronic acid from any impurities.[14][15] A gradient elution with a mobile phase of acetonitrile and water containing a modifier like ammonium acetate is often effective.[14][15]
-
MS Detection: Couple the HPLC eluent to an ESI mass spectrometer. Acquire data in both positive and negative ion modes to maximize the chances of detecting all components.
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight of the desired product and identify any impurity peaks.
Visualization: LC-MS Workflow for Purity Confirmation
Caption: Workflow for Boronic Acid Purity Analysis by LC-MS.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the cornerstone for determining the purity of boronic acids in a quantitative manner. When coupled with a UV detector, it provides a robust and reproducible method for assessing the percentage purity of the main component and quantifying impurities.
Expertise & Experience: A significant challenge in the HPLC analysis of boronic acid derivatives, particularly boronate esters, is on-column hydrolysis.[5][6] To mitigate this, method development should focus on minimizing the presence of water in the sample diluent and mobile phase. For some applications, using a highly basic mobile phase can stabilize reactive pinacolboronate esters.[6]
Trustworthiness: A well-developed HPLC method should demonstrate good peak shape, resolution between the main peak and any impurities, and a linear response with concentration. The use of a reference standard of known purity allows for accurate quantification and validates the method's performance.
Experimental Protocol: Quantitative HPLC Analysis
-
Standard Preparation: Prepare a stock solution of a reference standard of the boronic acid of known purity. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized boronic acid and dissolve it in a suitable diluent to a known concentration.
-
HPLC Analysis: Inject the standards and the sample onto an appropriate HPLC column (e.g., C18). Use a mobile phase and gradient that provides good separation of the main peak from all impurities.
-
Data Quantification: Integrate the peak areas from the chromatograms. Use the calibration curve generated from the standards to determine the concentration of the boronic acid in the sample and calculate the percentage purity.
Visualization: HPLC Workflow for Quantitative Purity Assessment
Caption: Workflow for Quantitative Purity Analysis of Boronic Acids by HPLC.
Concluding Remarks: An Integrated Approach
For a comprehensive and reliable assessment of boronic acid purity, a multi-technique approach is highly recommended. NMR spectroscopy provides invaluable structural confirmation, while LC-MS offers unparalleled sensitivity for trace impurity detection. Finally, a validated HPLC method stands as the definitive tool for accurate quantification. By understanding the principles and potential pitfalls of each technique, researchers can make informed decisions to ensure the quality and integrity of their synthesized boronic acids, ultimately leading to more robust and reproducible scientific outcomes.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
-
I-Chien, L., & Brodbelt, J. S. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3465–3472. [Link]
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
-
Williams, J. P., Whiting, A., & Wren, S. P. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
-
Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 80-85. [Link]
-
Flender, C., Jeglic, S., Soukup, J., & Arndt, D. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194–4200. [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Aguilera-Sáez, L. M., Belmonte-Sánchez, J. R., Romero-González, R., Martínez Vidal, J. L., Arrebola, F. J., Garrido Frenich, A., & Fernández, I. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143(24), 6046–6053. [Link]
-
Smith, M. K. (2014). 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
-
WUR. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
Le, P. V., & Anslyn, E. V. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
-
Sumitomo Kagaku. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Kou, D. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Sanchez, L. M., Melgar, M., Cuesta-Bernal, J. D., Garg, N., & Mobley, C. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. National Institutes of Health. [Link]
-
Wang, H., & Welch, C. J. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Aguilera-Sáez, L. M., Belmonte-Sánchez, J. R., Romero-González, R., Martínez Vidal, J. L., Arrebola, F. J., Garrido Frenich, A., & Fernández, I. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. [Link]
-
Aguilera-Sáez, L. M., Belmonte-Sánchez, J. R., Romero-González, R., Martínez Vidal, J. L., Arrebola, F. J., Garrido Frenich, A., & Fernández, I. (2018). Pushing the frontiers: Boron-11 NMR as a Method for Quantitative Boron Analysis and its Application to Determine Boric Acid in Commercial Biocides. [Link]
-
Duval, S., Farenc, D., Riu, A., & Carboni, B. (2012). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
chemeurope.com. (n.d.). Boronic acid. [Link]
-
Wang, H., & Welch, C. J. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Lin, T. H., Chen, Y. A., Chen, C. W., & Chen, C. T. (2023). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
- Kumar, P., & Kumar, S. (2010). Process for purification of boronic acid and its derivatives.
-
Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823. [Link]
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Kou, D. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Wikipedia. (n.d.). Boron. [Link]
-
M. A. P. da Silva, J. (2015). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]
-
Li, M., & Wolf, C. (2012). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. National Institutes of Health. [Link]
-
Miller, M. A. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Duval, S., Farenc, D., Riu, A., & Carboni, B. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Wageningen University & Research. [Link]
-
Duval, S., Farenc, D., Riu, A., & Carboni, B. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. [Link]
-
Tanwar, P. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciex.com [sciex.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the In-Vitro and In-Vivo Evaluation of Novel Boronic Acid-Based Drug Candidates
Introduction: The Resurgence of Boron in Modern Drug Discovery
The element boron, once relegated to the periphery of medicinal chemistry, has experienced a remarkable renaissance. The unique electronic properties of the boronic acid functional group (R-B(OH)₂) have positioned it as a versatile pharmacophore in the design of targeted therapies.[1] Unlike conventional carbon-based molecules, the boron atom possesses an empty p-orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with nucleophilic residues, such as the serine or threonine hydroxyl groups found in the active sites of many enzymes.[2][3] This distinct mechanism of action has led to the development of several FDA-approved boronic acid-containing drugs, including the proteasome inhibitors bortezomib and ixazomib for multiple myeloma, and the β-lactamase inhibitor vaborbactam.[4][5]
This guide provides a comprehensive framework for the preclinical evaluation of novel boronic acid-based drug candidates, drawing upon established methodologies and comparative data from seminal studies. As a senior application scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and logical progression from in-vitro characterization to in-vivo validation.
Part 1: In-Vitro Evaluation: From Target Engagement to Cellular Effects
The in-vitro assessment of boronic acid drug candidates is a multi-faceted process aimed at quantifying their potency, selectivity, and mechanism of action at the molecular and cellular levels. A hierarchical approach, starting with target-specific assays and progressing to more complex cellular models, provides a comprehensive understanding of the candidate's potential.
Target Engagement and Enzymatic Inhibition
For boronic acid derivatives designed as enzyme inhibitors, the initial step is to quantify their direct interaction with the purified target protein.
Bortezomib and its analogs are prime examples of boronic acid drugs targeting the proteasome. The chymotrypsin-like activity of the 20S proteasome is a key target in multiple myeloma therapy.[3]
Experimental Protocol: 20S Proteasome Chymotrypsin-Like Activity Assay
This protocol is adapted from established methods for measuring proteasome activity using a fluorogenic substrate.[6][7]
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Test compounds (boronic acid candidates and controls, e.g., bortezomib) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of the 20S proteasome in assay buffer.
-
Serially dilute the test compounds and control inhibitor in assay buffer.
-
In a 96-well plate, add the diluted compounds to triplicate wells. Include wells with assay buffer and DMSO as vehicle controls.
-
Add the 20S proteasome solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells.
-
Immediately begin kinetic readings on the fluorometric plate reader at 37°C, recording fluorescence every 5 minutes for 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
Suc-LLVY-AMC: This substrate is specific for the chymotrypsin-like activity of the proteasome, the primary target of bortezomib.[4]
-
Pre-incubation: Allows the boronic acid inhibitor to form a reversible covalent bond with the active site threonine of the proteasome before the substrate is introduced.
-
Kinetic Reading: Provides a more accurate measure of enzyme inhibition compared to a single endpoint reading.
Caption: In-Vitro Proteasome Inhibition Assay Workflow.
Cellular Potency and Cytotoxicity
Demonstrating target engagement is crucial, but it is equally important to assess the compound's effect on cancer cells. Cytotoxicity assays measure the ability of a drug candidate to kill cancer cells.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard procedure for assessing the cytotoxicity of compounds on adherent cancer cell lines.[10][11]
Materials:
-
Cancer cell line of interest (e.g., RPMI-8226 for multiple myeloma)
-
Complete cell culture medium
-
Test compounds and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometer (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include vehicle control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic indication. For proteasome inhibitors, multiple myeloma cell lines like RPMI-8226 are appropriate.
-
Incubation Time: A time course experiment (e.g., 24, 48, 72 hours) can reveal the time-dependent effects of the compound.
-
MTT Reagent: Relies on the activity of mitochondrial dehydrogenases in viable cells to convert MTT to a colored formazan product.
Comparative In-Vitro Data for Boronic Acid Proteasome Inhibitors
| Compound | Target | Cell Line | Assay | IC₅₀ (nM) | Reference |
| Bortezomib | 20S Proteasome | RPMI-8226 | Proteasome Inhibition | 7.05 | [3] |
| Ixazomib | 20S Proteasome | - | Proteasome Inhibition | ~10-fold less potent than Bortezomib | [12] |
| Novel Dipeptide Boronic Acid (Cmpd 15) | 20S Proteasome | U266 | Proteasome Inhibition | 4.60 | [3] |
| Bortezomib | - | Granta-519 (MCL) | Cytotoxicity (20h) | 18.2 | [13] |
| Ixazomib | - | Various Leukemia Cell Lines | Cytotoxicity | ~10-fold higher than Bortezomib | [12] |
Mechanism of Action: Induction of Apoptosis
Many anticancer agents, including proteasome inhibitors, induce cell death through apoptosis.[3] Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) are the gold standard for quantifying apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol outlines the steps for detecting and quantifying apoptotic cells by flow cytometry.[14][15][16]
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a predetermined time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Causality Behind Experimental Choices:
-
Annexin V: Binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14]
-
Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[15]
Part 2: In-Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Biological System
Positive in-vitro data provides the rationale for advancing a drug candidate to in-vivo studies. Animal models are indispensable for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile in a complex biological system.
Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the antitumor activity of novel drug candidates.[17][18]
Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model and the subsequent evaluation of a test compound's efficacy.[17][19]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, can improve tumor take rate)
-
Test compound formulated for in-vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., intravenous, oral, intraperitoneal).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the antitumor efficacy.
Caption: In-Vivo Xenograft Model Workflow.
Comparative In-Vivo Data for Boronic Acid Drug Candidates
| Compound | Model | Dosing | Outcome | Reference |
| Phenylboronic Acid | 4T1 & SCCVII mouse tumors | 100 mg/kg i.p. | Slowed tumor growth | [16] |
| Bortezomib | LNCaP prostate cancer xenograft | - | Reduced tumor size and PSA levels | [20] |
| Novel Dipeptide Boronic Acid (Prodrug 6a) | ARH77 human myeloma xenograft | Oral | Stronger anticancer efficacy than ixazomib | [21] |
| AS-29 (Tyropeptin-boronic acid derivative) | RPMI8226 myeloma xenograft | i.v. twice weekly | Potently suppressed tumor growth | [14] |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, while pharmacodynamic studies assess the drug's effect on its target in the body.[1]
Experimental Protocol: Basic Pharmacokinetic Study in Mice
This protocol provides a simplified overview of a single-dose PK study.
Materials:
-
Healthy mice
-
Test compound formulated for the intended route of administration
-
Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS)
Procedure:
-
Administer a single dose of the test compound to a cohort of mice.
-
Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the drug at each time point.
-
Plot the plasma concentration versus time and calculate key PK parameters, such as:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the concentration-time curve
-
t₁/₂: Half-life
-
Causality Behind Experimental Choices:
-
Route of Administration: Should align with the intended clinical use of the drug.
-
Sampling Time Points: Chosen to capture the absorption, distribution, and elimination phases of the drug.
-
Analytical Method: Must be sensitive and specific for the accurate quantification of the drug in a biological matrix.
Part 3: Bridging In-Vitro and In-Vivo Data: The Path to Clinical Candidacy
The ultimate goal of preclinical evaluation is to establish a clear correlation between in-vitro potency and in-vivo efficacy. A successful boronic acid drug candidate will not only demonstrate potent target inhibition and cellular cytotoxicity but will also exhibit favorable pharmacokinetic properties that allow it to reach and maintain therapeutic concentrations at the tumor site with an acceptable safety profile.
The data generated from the described in-vitro and in-vivo studies, when analyzed collectively, provides a robust foundation for making informed decisions about advancing a novel boronic acid-based compound into clinical development. This systematic and scientifically-grounded approach is paramount to the successful translation of promising laboratory discoveries into life-saving therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Chen, D., et al. (2021). Boronic acid drugs: from bench to clinic. Journal of Medicinal Chemistry.
- Das, S., et al. (2018). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol.
- Kupperman, E., et al. (2010). Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells. Cancers.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Zhu, Y., et al. (2015). Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies. Journal of Medicinal Chemistry.
- Gallardo-Williams, M. T., et al. (2003). Boron Supplementation Inhibits the Growth and Local Expression of IGF-1 in Human Prostate Adenocarcinoma (LNCaP) Tumors in Nude Mice.
- Leggett, D. S., et al. (2002). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology.
- Al-Dulay, M. A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ku, W. W., et al. (1995). A comparative review of the pharmacokinetics of boric acid in rodents and humans. Biological Trace Element Research.
- Baker, S. J., et al. (2003). Boronic acids in medicinal chemistry: anticancer agents. Future Medicinal Chemistry.
- Silva, M. P., et al. (2020).
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
- Singh, A., et al. (2023).
- Richardson, P. G., et al. (2015). A phase 2 study of the oral proteasome inhibitor ixazomib in patients with relapsed and/or refractory multiple myeloma. Blood.
- Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. (2014). Cancer Science.
- In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pérez-Galán, P., et al. (2006).
Sources
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stressmarq.com [stressmarq.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating the Target Landscape: A Comparative Guide to the Selectivity of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
Abstract
The intricate dance of drug discovery often hinges on the precise interaction between a small molecule and its intended biological target. Off-target effects can lead to unforeseen toxicity and diminished efficacy, making selectivity a paramount concern. This guide provides an in-depth analysis of the selectivity profile of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid, a versatile building block in medicinal chemistry.[1][2] We will explore its known interactions, compare its performance against alternative compounds, and provide detailed experimental protocols to empower researchers in their quest for targeted therapeutics.
Introduction: The Phenylboronic Acid Moiety - A Double-Edged Sword
Phenylboronic acids (PBAs) and their derivatives have emerged as powerful tools in chemical biology and drug development.[3][4] Their unique ability to form reversible covalent bonds with cis-diols makes them attractive for targeting glycoproteins, which are often overexpressed on the surface of cancer cells.[3][5] This interaction with sialic acid residues, for instance, can be exploited for targeted drug delivery.[4][5]
However, this reactivity also presents a challenge. The ubiquitous nature of diol-containing biomolecules, including sugars and ribonucleosides, raises the potential for off-target binding, which can lead to toxicity.[3][6] Therefore, a thorough assessment of the selectivity of any new PBA-containing compound is not just recommended; it is imperative.
This compound incorporates several key features: the boronic acid for potential diol interactions, an amino group that can be further functionalized, and a cyclopropylcarbamoyl group that can influence binding affinity and specificity.[1][7] Understanding how these components collectively dictate the molecule's target engagement is the central theme of this guide.
Decoding the Selectivity Profile: On-Target Efficacy vs. Off-Target Risks
A comprehensive understanding of a compound's selectivity requires a multi-pronged approach. We must not only confirm its affinity for the intended target but also systematically investigate its interactions with a broad range of other biological molecules.
Known Biological Interactions and Potential Targets
While specific high-affinity protein targets for this compound are not extensively documented in publicly available literature, the inherent reactivity of the phenylboronic acid moiety suggests several potential classes of interacting partners:
-
Glycoproteins and Cell Surface Sugars: As previously mentioned, the primary allure of PBAs is their ability to bind to cis-diols on cell surface glycans, such as sialic acids.[3][4] This can be leveraged for targeting cancer cells, which often exhibit altered glycosylation patterns.[3]
-
Serine Proteases: Boronic acids are known inhibitors of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue.[8]
-
Enzymes with Diol-Containing Substrates or Cofactors: Enzymes that utilize substrates or cofactors with cis-diol functionalities are potential off-targets.
Given the structural similarities to inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) , a key regulator of inflammation and cell death, this kinase represents a plausible and high-value putative target for this compound.[9][10][11] Several known RIPK1 inhibitors feature a central phenyl ring with appended functionalities that occupy specific pockets in the kinase domain.
Comparative Analysis with Alternative RIPK1 Inhibitors
To contextualize the potential of this compound as a RIPK1 inhibitor, it is instructive to compare it with established modulators of this kinase.
| Compound | Binding Mode | Reported IC50 (RIPK1) | Key Features | Potential Liabilities |
| Necrostatin-1 (Nec-1) | Type III Allosteric Inhibitor | ~180 nM | Specific for RIPK1, widely used tool compound.[10][12] | Moderate potency, potential off-target effects on indoleamine 2,3-dioxygenase (IDO).[12] |
| GSK'963 | Not explicitly defined | 1.0 nM (mouse), 4.0 nM (human) | High potency.[9] | Limited publicly available selectivity data. |
| Ponatinib | Multi-kinase Inhibitor | Potent | Broad-spectrum kinase inhibitor. | Significant off-target effects, not selective for RIPK1.[11] |
| This compound | Hypothesized: ATP-competitive or allosteric | To be determined | Boronic acid moiety offers unique interaction potential. | Potential for off-target binding to diol-containing molecules. |
This comparison highlights the trade-offs between potency and selectivity. While potent, multi-kinase inhibitors like Ponatinib are not suitable for dissecting specific RIPK1 biology, more selective compounds like Nec-1 may have limitations in potency or other off-target activities. The unique structural features of this compound present an opportunity for a novel binding mode and selectivity profile.
Experimental Workflows for Rigorous Selectivity Assessment
To empirically determine the selectivity of this compound, a tiered experimental approach is recommended. This workflow is designed to move from broad, unbiased screening to more focused, target-specific validation.
Caption: Tiered workflow for assessing compound selectivity.
Tier 1: Broad-Spectrum Profiling
The initial step is to cast a wide net to identify potential interacting partners.
-
Proteome-Wide Selectivity Profiling: This unbiased approach utilizes chemical probes to identify proteins that interact with the compound of interest in a cellular lysate or living cells.[13] This can reveal unexpected off-targets.
-
Broad Kinase Panel Screening: Commercially available services can screen the compound against hundreds of kinases at a fixed concentration. This is particularly relevant given the potential for RIPK1 inhibition and will provide a quantitative measure of selectivity within this important enzyme class.
Tier 2: Hit Validation and Target Deconvolution
Once potential hits are identified, the next step is to validate these interactions and quantify the binding affinity.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Tier 3: In-Cell and In-Vivo Target Engagement
The final stage is to confirm that the compound engages its target in a biologically relevant setting and elicits the expected downstream effects.
-
Target-Specific Cellular Assays: If RIPK1 is confirmed as a primary target, a key functional assay would be to measure the phosphorylation of its substrate, MLKL (pMLKL), in a cellular model of necroptosis.
-
In-Vivo Pharmacodynamic Studies: In animal models of diseases where the target is implicated (e.g., inflammatory conditions for RIPK1), administration of the compound should lead to modulation of a target-specific biomarker.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for key assays are provided below.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine the cellular target engagement of this compound.
Materials:
-
Cell line of interest (e.g., HT-29 for RIPK1 studies)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment: PCR thermocycler, centrifuges, equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of the compound or DMSO for 1 hour at 37°C.
-
-
Cell Lysis:
-
Harvest and wash cells with PBS.
-
Resuspend cells in PBS with protease inhibitors and lyse by three freeze-thaw cycles.
-
-
Heat Shock:
-
Aliquot the lysate into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the putative target protein (e.g., RIPK1).
-
Quantify band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Protocol: RIPK1 Kinase Assay (In Vitro)
Objective: To determine the IC50 of this compound for RIPK1.
Materials:
-
Recombinant human RIPK1
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase buffer
-
This compound
-
ADP-Glo™ Kinase Assay (Promega) or similar
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, recombinant RIPK1, and the compound at various concentrations.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of MBP and ATP.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a compound with significant potential, primarily due to the versatile reactivity of its phenylboronic acid moiety. While this presents an opportunity for novel target interactions, particularly with glycoproteins and potentially kinases like RIPK1, it also necessitates a thorough and unbiased assessment of its selectivity.
The experimental workflows outlined in this guide provide a robust framework for characterizing the on- and off-target activities of this and similar molecules. By moving systematically from broad-spectrum screening to specific in-cell and in-vivo validation, researchers can build a comprehensive selectivity profile. This critical data will not only de-risk the progression of this compound in drug discovery programs but will also contribute to a deeper understanding of the structure-activity relationships that govern the selectivity of phenylboronic acid-based therapeutics. Future efforts should focus on leveraging these insights to design next-generation compounds with enhanced potency and an even more refined selectivity profile.
References
-
Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Advances in RIPK1 kinase inhibitors. (2022, September 28). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Nair, R. R., et al. (2025). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Chalmers Research. Retrieved January 15, 2026, from [Link]
-
Targeting RIPK1 for the treatment of human diseases. (n.d.). PNAS. Retrieved January 15, 2026, from [Link]
-
A New Perspective on The Potential Application of Ripk1 in the Treatment of Sepsis. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022, January 12). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022, January 12). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, December 19). ResearchGate. Retrieved January 15, 2026, from [Link]
-
3-Aminophenylboronic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. (2021, March 10). ChemRxiv. Retrieved January 15, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1423129-20-7|this compound|BLD Pharm [bldpharm.com]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine [research.chalmers.se]
- 5. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1423129-20-7 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discover.library.noaa.gov [discover.library.noaa.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with Aminoboronic Acids
Introduction: The Challenge and Opportunity of Aminobiaryls
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] In pharmaceutical and materials science, the synthesis of biaryls and hetero-biaryls is of paramount importance, with the aniline moiety, in particular, being a ubiquitous pharmacophore.[2] The direct use of aminoboronic acids as coupling partners presents a streamlined route to these valuable structures.
However, this approach is not without its challenges. Aminoboronic acids are notoriously prone to protodeboronation, especially under the heated, basic conditions typical of Suzuki couplings.[3] Furthermore, the amine functional group can coordinate to the palladium center, potentially inhibiting catalytic activity. The selection of an appropriate palladium catalyst system is therefore not merely a matter of optimization, but a critical determinant of success.
This guide provides an in-depth, comparative analysis of various classes of palladium catalysts for the Suzuki coupling of aminoboronic acids. We will move beyond simple protocols to explore the mechanistic reasoning behind catalyst choice, present comparative performance data, and offer field-proven methodologies to empower researchers in their synthetic endeavors.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
At the heart of the reaction is a catalytic cycle driven by a palladium(0) species.[2] Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[4]
-
Transmetalation : The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple to form the desired biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]
A Head-to-Head Comparison of Palladium Catalyst Classes
The "catalyst" is more accurately a system, comprising a palladium source and a ligand that dictates its stability and reactivity. For challenging substrates like aminoboronic acids, the choice of ligand is paramount. We will compare three major classes.[6]
Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile catalyst.[7] It is an air-stable, commercially available Pd(0) source that requires no in situ reduction.
-
Mechanism & Rationale : The triphenylphosphine (PPh₃) ligands stabilize the Pd(0) center. In solution, ligand dissociation generates the coordinatively unsaturated species required for oxidative addition.
-
Performance Insights : While effective for many standard couplings, Pd(PPh₃)₄ often struggles with aminoboronic acids. The relatively low electron-donating ability of PPh₃ can lead to sluggish oxidative addition with electron-rich aryl halides and slow reductive elimination. Higher temperatures and longer reaction times are typically required, which can exacerbate the decomposition (protodeboronation) of the sensitive boronic acid.[7][8]
-
Limitations : Its application is often limited to more reactive aryl iodides and bromides, with aryl chlorides being particularly challenging.[8]
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3)
The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[9] These ligands are incorporated into "precatalysts," which are stable, easy-to-handle Pd(II) complexes that efficiently generate the active Pd(0) species in solution.
-
Mechanism & Rationale : The bulk of ligands like XPhos and SPhos promotes the reductive elimination step, which is often rate-limiting.[9] Their strong electron-donating character accelerates the oxidative addition of even unreactive aryl chlorides. This combination of properties makes the resulting catalyst highly active, allowing for lower catalyst loadings and milder reaction conditions—a key advantage for unstable aminoboronic acids.[10][11]
-
Performance Insights : Buchwald-type precatalysts are highly effective for coupling sterically hindered and electronically challenging substrates.[10] For aminoboronic acids, their high activity at lower temperatures can significantly outpace the rate of protodeboronation, leading to superior yields where traditional catalysts fail.[7]
-
Trustworthiness : These precatalysts are designed for reliability, providing reproducible generation of the active catalyst.
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI™)
N-Heterocyclic Carbenes (NHCs) are a powerful class of ligands that form very stable bonds with palladium due to their strong σ-donating properties.[6][12] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) catalysts are a prime example of user-friendly, air- and moisture-stable Pd-NHC precatalysts.[13]
-
Mechanism & Rationale : The strong Pd-NHC bond prevents catalyst decomposition, leading to high catalyst turnover numbers (TONs) and overall efficiency.[6] The PEPPSI-IPr catalyst, for example, is a Pd(II) complex that is readily activated in situ. This robustness and high reactivity make it an excellent candidate for demanding couplings.
-
Performance Insights : PEPPSI catalysts have demonstrated exceptional performance in the coupling of a wide range of substrates, including electron-rich and sterically hindered partners.[14] Their operational simplicity is a major advantage; the precatalyst can often be weighed in the air without the need for a glovebox, making it highly practical for routine use. Studies have shown PEPPSI-IPr to be particularly effective for challenging cross-coupling reactions, providing significant improvements over many traditional phosphine-based systems.[13][15]
-
Cost-Effectiveness : The high efficiency (low required loading) and stability of NHC catalysts can often offset a higher initial cost, making them an economical choice for larger-scale synthesis.
Quantitative Performance Data
The following table summarizes representative performance data for different catalyst systems in Suzuki-Miyaura couplings involving challenging amine-substituted boronic acids.
Note: The data presented is compiled from various sources for illustrative purposes and may involve different substrates and conditions. It should be used as a qualitative guide for catalyst selection.[7][16]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [7] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [7] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [7] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | THF | 60 | 4-12 | >90 | [13][14] |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [7] |
Key Insights from the Data:
-
Speed and Efficiency : Modern Buchwald (XPhos, SPhos) and NHC (PEPPSI) precatalysts demonstrate significantly higher activity, achieving excellent yields in much shorter reaction times compared to traditional Pd(PPh₃)₄.[7]
-
Milder Conditions : The high reactivity of catalysts like PEPPSI-IPr allows for lower reaction temperatures, which is critical for preserving the integrity of the aminoboronic acid.[13]
-
Ligandless Caveat : While ligand-free Pd(OAc)₂ can appear highly effective under specific conditions, its performance is often substrate-dependent and can lack the broad applicability and robustness of well-defined precatalysts.[7]
Field-Proven Experimental Protocol: Coupling of 4-Aminophenylboronic Acid
This protocol provides a robust, self-validating procedure for the Suzuki coupling of 4-aminophenylboronic acid hydrochloride with a representative aryl bromide using a modern precatalyst like PEPPSI-IPr or a Buchwald G3 palladacycle.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Vessel Preparation & Reagent Addition :
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), 4-aminophenylboronic acid hydrochloride (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[2]
-
Causality : Using the hydrochloride salt of the aminoboronic acid improves its bench stability. The base is crucial not only to neutralize the HCl but also to activate the boronic acid for transmetalation.[2] K₃PO₄ is often a good choice for challenging couplings.
-
-
Catalyst Addition :
-
In the air, add the palladium precatalyst (e.g., PEPPSI-IPr or XPhos Pd G2, 0.02 mmol, 2 mol%).
-
Causality : Using a modern, air-stable precatalyst simplifies handling and ensures a reliable initiation of the catalytic cycle. A 2 mol% loading is a robust starting point for optimization.
-
-
Solvent Addition and Degassing :
-
Seal the flask with a rubber septum. Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).[2]
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality : Oxygen can lead to oxidative side reactions, including the homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[10] Proper degassing is a critical, self-validating step to ensure an anaerobic environment.
-
-
Reaction Execution and Monitoring :
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[2]
-
Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC or LC-MS.[2]
-
Causality : Vigorous stirring is essential for mixing in the heterogeneous base. Monitoring ensures the reaction is not heated longer than necessary, minimizing potential degradation of the product or starting materials.
-
-
Workup and Purification :
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2]
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired aminobiaryl product.[2]
-
Conclusion: Selecting the Right Tool for the Job
The successful Suzuki-Miyaura coupling of aminoboronic acids hinges on choosing a catalyst system that is potent enough to drive the reaction forward efficiently while being gentle enough to preserve the delicate boronic acid.
-
For routine couplings with robust substrates, traditional catalysts like Pd(PPh₃)₄ may suffice.
-
For challenging couplings involving sterically hindered or electron-rich partners, or when using less reactive aryl chlorides, the high activity of Buchwald palladacycles (e.g., XPhos or SPhos-based) is often required to achieve high yields.
-
For a combination of high performance, broad substrate scope, and exceptional operational simplicity, NHC-based precatalysts like PEPPSI™-IPr represent the state-of-the-art, providing a reliable and highly effective solution for the synthesis of valuable aminobiaryl compounds.
By understanding the mechanistic principles and leveraging modern, well-defined precatalysts, researchers can confidently incorporate aminoboronic acids into their synthetic strategies, accelerating discovery in medicine and materials science.
References
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]
-
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. (2017). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761–1764. [Link]
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. ResearchGate. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. [Link]
-
Vechorkin, O., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2018). ResearchGate. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2021). Organic Syntheses. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link]
-
Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. (2018). DOI. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2009). National Institutes of Health. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2021). Journal of the American Chemical Society. [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2005). ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (2017). Chemical Science. [Link]
- Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. (2018).
-
Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]
-
Meng, G., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]
-
Effect of palladium amount on Suzuki-Miyaura reaction yield. Reaction... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 14. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 15. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of Boronic Acid-Based Dipeptidyl Peptidase/Fibroblast Activation Protein Inhibitors in Cancer Cell Lines: A Comparative Guide
In the landscape of oncology research, the tumor microenvironment is a critical frontier for therapeutic intervention. Among the key players in this environment are serine proteases, such as Dipeptidyl Peptidases (DPPs) and Fibroblast Activation Protein (FAP), which are implicated in tumor growth, invasion, and immune evasion. Boronic acid-based inhibitors have emerged as a promising class of compounds that target these enzymes. This guide provides an in-depth comparison of the efficacy of these inhibitors, with a focus on Talabostat (also known as Val-boroPro or PT-100), a notable example of this class. We will delve into its performance against relevant cancer cell lines and compare it with other therapeutic alternatives, supported by experimental data and protocols.
The Rationale for Targeting DPPs and FAP in Oncology
Dipeptidyl peptidase-IV (DPP-IV/CD26) and the closely related Fibroblast Activation Protein (FAP) are post-proline cleaving serine proteases that are often dysregulated in cancer.[1] FAP, in particular, is selectively expressed on cancer-associated fibroblasts (CAFs) within the stroma of most epithelial carcinomas, playing a role in tumor invasion and metastasis.[2] DPPs, including DPP8 and DPP9, are involved in immune regulation.[3] Inhibition of these enzymes presents a dual anti-cancer strategy: directly impacting the tumor stroma and modulating the immune system to recognize and attack cancer cells.[4]
Talabostat is a non-selective, orally active boronic acid dipeptide that inhibits a range of dipeptidyl peptidases, including DPP-IV, DPP8, DPP9, and FAP.[5][6] Its anti-tumor activity is attributed to this dual mechanism. By inhibiting FAP on stromal fibroblasts, it can disrupt the supportive tumor microenvironment.[3] Concurrently, by inhibiting DPP8 and DPP9 in immune cells like monocytes and macrophages, Talabostat can trigger an inflammatory form of programmed cell death known as pyroptosis, which stimulates an anti-tumor immune response.[3][7]
Comparative Efficacy in Cancer Cell Lines
A key measure of a compound's anti-cancer potential is its half-maximal inhibitory concentration (IC50) in various cancer cell lines. While Talabostat's primary mechanism involves immune stimulation and stromal targeting, it has also demonstrated direct cytotoxic effects in certain cancer types, particularly hematological malignancies.[4]
Talabostat vs. Acute Myeloid Leukemia (AML) Cell Lines
Recent studies have shown that AML cell lines are particularly sensitive to Talabostat-induced pyroptosis.[8] This highlights a specific vulnerability of these cancer cells to DPP8/9 inhibition.
| Compound | Cell Line (Cancer Type) | IC50 (nM) | Reference |
| Talabostat | MV4;11 (AML) | 6 - 206 (range for 12 sensitive lines) | [8] |
| Talabostat | OCI-AML2 (AML) | 6 - 206 (range for 12 sensitive lines) | [8] |
| Talabostat | THP-1 (AML) | 206 | [8][9] |
It is important to note that many other cancer cell types, particularly solid tumors, are resistant to the direct cytotoxic effects of Talabostat in vitro, as its mechanism in these cancers relies more heavily on modulating the tumor microenvironment and immune response, which is not fully captured in standard cell culture.[4][10]
Broader Context: Comparison with Other Anti-Cancer Agents
To provide a broader perspective, the following table shows the efficacy of other DPP inhibitors in a colon cancer model and a standard-of-care chemotherapy agent, Gemcitabine, in pancreatic cancer cell lines. This comparison illustrates the varying potencies and target specificities of different anti-cancer compounds.
| Compound | Cell Line (Cancer Type) | IC50 | Reference |
| Sitagliptin | HT-29 (Colon) | 31.2 µg/mL | [11] |
| Vildagliptin | HT-29 (Colon) | 125 µg/mL | [11] |
| Gemcitabine | BxPC-3 (Pancreatic) | 0.24 ng/mL | [12] |
| Gemcitabine | MiaPaca-2 (Pancreatic) | 3.75 ng/mL | [12] |
| Gemcitabine | AsPC-1 (Pancreatic) | ~50 ng/mL | [12] |
This data underscores that while Talabostat shows high potency in the nanomolar range against sensitive AML cell lines, other agents like Gemcitabine are potent against different cancer types. The DPP inhibitors Sitagliptin and Vildagliptin show much lower potency in the colon cancer cell line tested.
Key Mechanistic Pathways
The differential efficacy of these compounds is rooted in their distinct mechanisms of action.
Talabostat's Dual Mechanism of Action
Talabostat's ability to induce pyroptosis in myeloid cells is a key differentiator. This inflammatory cell death pathway is triggered by the inhibition of DPP8 and DPP9, leading to the activation of caspase-1 and subsequent cleavage of Gasdermin D.[7]
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated protocols are essential. Below are step-by-step methodologies for key in vitro assays.
Experimental Workflow Overview
The general workflow for assessing the efficacy of a compound like Talabostat involves determining its effect on cell viability, and then further investigating the mechanism of cell death through apoptosis and cell cycle analysis.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.[1][8]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of Talabostat and comparator drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] Purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[13]
-
Absorbance Reading: Leave the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
-
Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the determined IC50 concentration of the compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[10][14]
-
Cell Treatment and Harvesting: Treat 1-2 x 10^6 cells with the compound at its IC50 concentration for 24-48 hours. Harvest the cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour on ice.[15]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI in PBS) containing RNase A (100 µg/mL) to eliminate RNA staining.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal to determine the percentage of cells in each phase of the cell cycle.[14]
Conclusion and Future Directions
The boronic acid derivative Talabostat demonstrates a unique dual mechanism of action by targeting both the tumor stroma via FAP inhibition and inducing an inflammatory immune response through DPP8/9 inhibition.[3] Its potent cytotoxic effects against AML cell lines in the nanomolar range highlight a promising therapeutic avenue for this malignancy.[8] However, its limited direct cytotoxicity against solid tumor cell lines in vitro underscores the importance of its immune-modulatory and microenvironment-targeting functions, which have been observed in pre-clinical and clinical studies.[4][13][16]
Comparatively, while standard chemotherapies like Gemcitabine show broad cytotoxicity, and other DPP inhibitors like Sitagliptin have shown some anti-proliferative effects, Talabostat's distinct pyroptosis-inducing mechanism in myeloid cells sets it apart.[11][12] Future research should focus on identifying predictive biomarkers for Talabostat sensitivity and exploring rational combination therapies that can leverage its immune-stimulating properties, potentially with checkpoint inhibitors, to enhance efficacy in a wider range of cancers.
References
- Okondo, M. C., Johnson, D. C., Sexton, J. Z., & Bachovchin, D. A. (2018). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.
- Johnson, D., Taabazuing, C. Y., Okondo, M. C., & Bachovchin, D. A. (2018). DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia.
- Havlovičová, M., et al. (2020). Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? MDPI.
- Adams, S., et al. (2004). PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism. Cancer Research, 64(15), 5471-80.
- Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies.
- Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Roche.
- BenchChem. A Comparative Guide to 1G244 and Talabostat (Val-boroPro) for Researchers. BenchChem.
- Cunningham, C. C. (2007). Talabostat.
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- Poplawski, J. E., et al. (2013). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry.
- CancerNetwork. (2006). Talabostat Active in Phase II Trials in Stage IV Melanoma, CLL. CancerNetwork.
- Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- University of Pennsylvania. The Annexin V Apoptosis Assay. Abramson Cancer Center.
- Eager, R. M., et al. (2009). Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. Cancer Biology & Therapy.
- Amritha, B., et al. (2017). Evaluation of Anti Cancer Effects of DPP-4 Inhibitors in Colon Cancer- An Invitro Study. Journal of Clinical and Diagnostic Research.
- CLYTE Technologies. (2025).
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.
- Naing, A., et al. (2025). A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers. Cancer.
- University College London. Cell Cycle Analysis by Propidium Iodide Staining. UCL.
- Tassone, P., et al. (2012). Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells. Cancer Chemotherapy and Pharmacology.
- National Institutes of Health. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
- Abcam. Annexin V staining assay protocol for apoptosis. Abcam.
- Abcam. MTT assay protocol. Abcam.
- Selleck Chemicals.
- MedchemExpress.
- MedchemExpress.
- MedchemExpress.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prediction and identification of synergistic compound combinations against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antitumor and Antimetastatic Activity of a New Lapachol Derivative against Metastatic Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. Phase II assessment of talabostat and cisplatin in second-line stage IV melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cyclopropylcarbamoyl Group: Impact on Biological Activity and Lipophilicity for Drug Discovery
Abstract
In medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a compound's therapeutic potential. The cyclopropyl ring, a motif increasingly prevalent in drug candidates, offers a unique combination of steric and electronic properties.[1][2][3] This guide provides a comparative analysis of the cyclopropylcarbamoyl group, evaluating its impact on two critical drug discovery parameters: lipophilicity and biological activity. We will explore the mechanistic basis for its effects, compare it with common aliphatic amides, and provide standardized experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile moiety in their drug design campaigns.
Introduction: The Strategic Value of the Cyclopropyl Ring
The cyclopropane ring is the smallest cycloalkane, and its strained three-membered structure imparts unique properties that are highly advantageous in drug design.[4] Key features include:
-
Conformational Rigidity: The cyclopropyl group locks adjacent substituents into a more defined spatial orientation, which can reduce the entropic penalty of binding to a biological target and enhance potency.[2][3][4]
-
Unique Electronics: The C-C bonds possess significant π-character, and the C-H bonds are shorter and stronger than those in typical alkanes.[2][3][5]
-
Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often improving a drug's half-life.[6]
When incorporated as a cyclopropylcarbamoyl group (-C(=O)NH-cPr), this moiety serves as a powerful tool to modulate a molecule's physicochemical and pharmacological profile. It is often considered a rigid bioisostere for more flexible groups like isopropylamides or a replacement for aromatic rings to improve drug-like properties.[7]
Evaluating the Impact on Lipophilicity (LogP/LogD)
Lipophilicity is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME).[8] It is most commonly expressed as the logarithm of the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable molecules at a specific pH.[8][9]
Comparative Analysis: Cyclopropylcarbamoyl vs. Aliphatic Amides
A common misconception is that the cyclopropyl group, being a hydrocarbon, will invariably increase lipophilicity. However, when compared to an isopropyl group of similar size, the cyclopropyl group is demonstrably less lipophilic.[10] This is attributed to the unique electronic nature of the strained ring system. Converting an acyclic alkyl group to a cyclopropane equivalent typically leads to a decrease in lipophilicity.[10]
This property is highly advantageous in "lipophilic efficiency" (LLE) driven optimization, where the goal is to increase potency without a concomitant rise in lipophilicity, which can lead to off-target effects and poor pharmacokinetic profiles.[11]
Data Presentation: Lipophilicity Comparison
The table below provides a comparison of calculated LogP (cLogP) values for a series of simple N-substituted benzamides, illustrating the reduced lipophilicity of the cyclopropyl analogue compared to its isopropyl counterpart.
| Compound | Structure | N-Substituent | cLogP (Calculated) |
| 1 | Benzamide | H | 0.64 |
| 2 | N-Ethylbenzamide | Ethyl | 1.63 |
| 3 | N-Isopropylbenzamide | Isopropyl | 2.11 |
| 4 | N-Cyclopropylbenzamide | Cyclopropyl | 1.59 |
| 5 | N-tert-Butylbenzamide | tert-Butyl | 2.58 |
| Note: cLogP values are estimations and can vary between different software packages. The trend remains consistent. |
Experimental Protocol: Determining LogD by HPLC
While calculations are useful for initial design, experimental determination is the gold standard. A rapid and reliable method utilizes high-performance liquid chromatography (HPLC) to correlate a compound's retention time with that of standards with known LogP/D values.[8]
Objective: To determine the LogD₇.₄ of a test compound.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: Phosphate buffered saline (PBS), pH 7.4
-
Mobile Phase B: Acetonitrile or Methanol
-
Test compound and a set of calibration standards with known LogD₇.₄ values
-
DMSO for sample preparation
Methodology:
-
Prepare Calibration Standards: Dissolve calibration standards in DMSO to a stock concentration of 10 mM.
-
Prepare Test Compound: Dissolve the test compound in DMSO to a stock concentration of 10 mM.
-
Set Up HPLC Gradient:
-
Column: C18 reverse-phase, 4.6 x 50 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Injection and Analysis: Inject each standard and the test compound. Record the retention time (RT) for each.
-
Create Calibration Curve: Plot the known LogD₇.₄ values of the standards against their measured retention times.
-
Calculate LogD₇.₄: Use the linear regression equation from the calibration curve to calculate the LogD₇.₄ of the test compound based on its retention time.
Visualization: HPLC LogD Determination Workflow
Caption: Workflow for Experimental LogD Determination.
Assessing the Influence on Biological Activity
The structure-activity relationship (SAR) describes how a molecule's chemical structure relates to its biological effect.[12] The cyclopropylcarbamoyl group can positively influence biological activity through several mechanisms.[13][14]
Mechanisms of Potency Enhancement
-
Conformational Constraint: By locking the amide bond into a specific conformation, the cyclopropyl group can pre-organize the molecule for optimal binding to its target, thereby increasing affinity and potency.[3][4]
-
Novel Interactions: The polarized C-H bonds of the cyclopropyl ring can sometimes form non-classical hydrogen bonds or other favorable interactions within a protein binding pocket, adding to the overall binding energy.[11]
-
Vectorial Orientation: The rigid nature of the group acts as a stable scaffold, allowing for the precise positioning of other functional groups into favorable regions of the binding site.
Case Study: Bruton's Tyrosine Kinase (Btk) Inhibitors
In the development of reversible Btk inhibitors, scientists at Genentech sought to replace a 2-aminopyridyl group to mitigate potential safety liabilities.[7][11] Replacing the aromatic ring with a cyclopropyl amide maintained high potency.[7] Further optimization showed that substitutions on the cyclopropyl ring itself could fine-tune potency and selectivity.[11] This case highlights the cyclopropyl group's ability to act as a bioisosteric replacement that maintains key interactions while improving drug-like properties.[11]
Data Presentation: SAR Comparison
The following table illustrates a hypothetical SAR scenario based on published findings, where replacing a flexible isopropyl group with a cyclopropyl group enhances inhibitory potency.
| Compound | N-Substituent | Target IC₅₀ (nM) | Comment |
| 6 | Isopropyl | 98 | Flexible group, lower potency. |
| 7 | Cyclopropyl | 7.1 | Rigid group locks in bioactive conformation, improving potency.[11] |
| 8 | Cyclobutyl | 45 | Larger ring, less optimal constraint. |
| IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[15] |
Experimental Protocol: In Vitro IC₅₀ Determination
Determining the IC₅₀ is a standard method to quantify the potency of a compound against a specific biological process, such as enzyme inhibition or cell growth.[15][16][17]
Objective: To determine the IC₅₀ of a test compound against a target kinase.
Materials:
-
96-well or 384-well microplates
-
Recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, Lance®)
-
Plate reader
Methodology:
-
Compound Plating: Create a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in DMSO and dispense into the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the target kinase, diluted in assay buffer, to all wells except the negative control.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop and Detect: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of product (e.g., ADP) formed.
-
Read Plate: Measure the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[15]
-
Visualization: IC₅₀ Determination Workflow
Caption: Workflow for a Typical In Vitro Kinase IC50 Assay.
Conclusion: A Versatile Tool for Drug Optimization
The cyclopropylcarbamoyl group is a valuable and versatile component in the medicinal chemist's toolkit. Its ability to impart conformational rigidity often leads to significant gains in biological potency.[2][4] Critically, it achieves this while often reducing lipophilicity compared to similarly sized branched alkyl groups, a highly desirable trait for improving the overall ADME profile of a drug candidate.[10] Furthermore, its inherent resistance to oxidative metabolism can enhance metabolic stability and prolong a drug's in vivo half-life.[4][6] While not a universal solution, the strategic application of the cyclopropylcarbamoyl moiety, guided by the comparative data and experimental protocols outlined here, can effectively address common challenges in lead optimization and contribute to the development of safer and more efficacious therapeutics.
References
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Google Cloud.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. METHODS.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- The Cyclopropyl Group in Medicinal Chemistry.
- LogD. Cambridge MedChem Consulting.
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
- Using Log P and Log D to Assess Drug Bioavailability. FTLOScience.
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
-
Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
- In-cell Western Assays for IC50 Determin
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Structure–activity relationship. Wikipedia. [Link]
-
On Exploring Structure Activity Relationships. Methods in Molecular Biology. [Link]
-
Structure Activity Relationships (SAR). Drug Design. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. ftloscience.com [ftloscience.com]
- 10. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 13. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. clyte.tech [clyte.tech]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. azurebiosystems.com [azurebiosystems.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research and a cornerstone of a safe laboratory environment.
This guide provides a detailed, practical framework for the proper disposal of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid (CAS No. 1423129-20-7). While boronic acids have long been invaluable tools in medicinal chemistry, recent studies have prompted a re-evaluation of their toxicological profiles, suggesting potential for mutagenic activity.[1] Therefore, adopting a cautious and systematic approach to the disposal of this compound and its derivatives is paramount.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from closely related phenylboronic acid derivatives provide a strong basis for a conservative risk assessment.
Analogous compounds are consistently classified as irritants and harmful if swallowed.[2][3][4][5] The primary hazards are associated with:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Acute Oral Toxicity: Harmful if swallowed.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) |
Your laboratory's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), should be the ultimate guide for handling and disposal procedures.[7][8]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is required.
-
Engineering Controls : Always handle the solid compound and prepare solutions within a certified chemical fume hood.[9] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tight-sealing safety goggles or a face shield to protect against splashes and dust.[10]
-
Hand Protection : Use nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated.[11]
-
Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[10][11]
-
Respiratory Protection : If handling large quantities or if there is a risk of dust generation outside of a fume hood, a NIOSH-approved dust respirator may be necessary.[12]
-
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates disposal.[13]
Protocol for Waste Collection:
-
Hazardous Waste Determination : As the generator, your facility is responsible for determining that this chemical is a hazardous waste, in accordance with Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA).[13]
-
Select an Appropriate Container : Use only designated, leak-proof hazardous waste containers that are chemically compatible with the waste.[14][15] For this compound, a high-density polyethylene (HDPE) container is suitable.
-
Label the Container : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14][15] Do not use abbreviations. The date of accumulation should also be clearly marked.
-
Segregate from Incompatibles : Store the waste container away from strong oxidizing agents, strong acids, and strong bases.[4][12]
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when adding waste.[15]
Disposal Decision Workflow
The following diagram outlines the decision-making process for directing different waste streams containing this compound to the correct disposal pathway.
Caption: Disposal decision workflow for various waste streams.
Spill Management Procedures
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
For a Small Spill (manageable by lab personnel):
-
Alert & Isolate : Alert personnel in the immediate area.
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain : Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad). Do not use combustible materials like paper towels to absorb large quantities of solvent-based solutions.
-
Collect : Carefully scoop the absorbed material and contaminated solids into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor or Chemical Hygiene Officer.
For a Large Spill (beyond the comfort or training of lab personnel):
-
Evacuate : Immediately evacuate the laboratory.
-
Isolate : Close the doors and prevent entry.
-
Alert : Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services. Provide them with the chemical name and any available SDS.
All materials used for spill cleanup must be disposed of as hazardous waste.[8]
Final Disposal Logistics
The ultimate disposal of the collected hazardous waste must be handled by a licensed hazardous waste management company.[13] Your institution's EHS office will coordinate this process. The waste will be tracked using an EPA-mandated manifest system from the point of generation to its final treatment or disposal facility.[15][16] Methods for final disposal may include incineration or other treatments designed to render the chemical non-hazardous.[14]
By adhering to these procedures, you ensure regulatory compliance, protect yourself and your colleagues, and uphold the principles of environmental stewardship that are integral to scientific advancement.
References
-
OSHA Compliance For Laboratories. US Bio-Clean.
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016).
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities.
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA).
-
Working with Hazardous Chemicals. Organic Syntheses.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025).
-
3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet - Phenylboronic acid. Sigma-Aldrich. (2025).
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025).
-
Laboratory Safety Chemical Hygiene Plan (CHP). Occupational Safety and Health Administration (OSHA).
-
This compound. BLD Pharm.
-
Safety Data Sheet - Boron. ESPI Metals.
-
Safety Data Sheet - Phenylboronic acid. Fisher Scientific. (2023).
-
Student Safety Sheets. CLEAPSS Science.
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025).
-
Describe the procedures required to safely handle and dispose of organic substances.
-
Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
-
(3-(Cyclopropylcarbamoyl)phenyl)boronic acid. BLD Pharm.
-
This compound - CAS:1423129-20-7. A2B Chem.
-
Safety Data Sheet - Phenylboronic acid. Acros Organics. (2025).
-
Safety Data Sheet - Phenylboronic acid. Carl ROTH.
-
Trying to remove a boronic acid in a workup. Help! Reddit r/chemistry. (2017).
-
Process for purification of boronic acid and its derivatives. Google Patents.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
Sources
- 1. silicycle.com [silicycle.com]
- 2. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 850567-23-6|(3-(Cyclopropylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. easychem.com.au [easychem.com.au]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. Boron - ESPI Metals [espimetals.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. usbioclean.com [usbioclean.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
Comprehensive Safety Guide: Handling 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
This guide provides essential safety and handling protocols for this compound. As a specialized boronic acid derivative, its structure suggests potential biological activity, necessitating its treatment as a potent Active Pharmaceutical Ingredient (API) or a key intermediate with an uncharacterized toxicological profile. This document establishes a robust framework for risk mitigation based on established principles of chemical safety and potent compound handling.
Guiding Principle: Proactive Risk Assessment and Containment
The precise toxicological properties of this compound are not extensively documented. However, its constituent parts provide a basis for a conservative safety assessment:
-
Aminophenylboronic Acid Core: Analogous compounds, such as 3-aminophenylboronic acid and 4-aminophenylboronic acid, are known to be skin, eye, and respiratory tract irritants.[1][2]
-
Complex Amide Moiety: The presence of the cyclopropylcarbamoyl group suggests the molecule is designed for specific biological interactions, a common feature of APIs.
Given the unknown potency, a precautionary approach is mandatory. We will operate under the framework of Occupational Exposure Banding (OEB) , a system used in the pharmaceutical industry to assign containment and handling procedures based on a compound's potential health risk.[3][4] In the absence of specific data, this compound should be provisionally handled at a level commensurate with OEB 3 or 4 , which assumes an Occupational Exposure Limit (OEL) in the range of 1-10 µg/m³. This dictates the use of advanced engineering controls and a comprehensive personal protective equipment (PPE) strategy.
Engineering Controls: The First Line of Defense
PPE should never be the sole method of protection. All handling of this compound, especially in its powdered form, must be performed within appropriate engineering controls to minimize aerosolization and exposure.[5]
-
Primary Containment:
-
Weighing and Transfers: Use of a ventilated balance enclosure or a glovebox is mandatory for handling the solid compound. This prevents the escape of fine powders into the laboratory environment.
-
Solution-Based Work: All subsequent manipulations (dissolving, reacting, work-up) must be conducted within a certified chemical fume hood.[6] The sash should be kept at the lowest practical height to maximize airflow efficiency.
-
-
Administrative Controls:
-
Designate a specific area within the lab for handling this compound.
-
Ensure all personnel are trained on this specific protocol before beginning work.
-
Restrict access to the designated area while the compound is in use.
-
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to protect against dermal, respiratory, and ocular exposure. The selection of PPE is tailored to the specific task being performed, as detailed below.
| Task | Minimum Engineering Control | Respiratory Protection | Hand Protection | Eye & Body Protection |
| Weighing/Transfer of Solid | Ventilated Balance Enclosure or Glovebox | Powered Air-Purifying Respirator (PAPR) with hood | Double Nitrile Gloves | Safety Goggles (under PAPR hood), Disposable Coverall, Shoe Covers |
| Preparation of Solutions | Chemical Fume Hood | PAPR or Full-Face Respirator with appropriate cartridges | Double Nitrile Gloves | Chemical Safety Goggles, Lab Coat over Disposable Coverall |
| Reaction Work-up/Purification | Chemical Fume Hood | Air-Purifying Respirator (Half or Full-Face) | Double Nitrile Gloves | Chemical Safety Goggles, Lab Coat |
| Handling Dilute Solutions (<1 mg/mL) | Chemical Fume Hood | Not required if exclusively in fume hood | Single Nitrile Gloves | Safety Glasses, Lab Coat |
Rationale for PPE Selection:
-
Respiratory Protection: Handling potent powders can generate fine, inhalable dust. A PAPR offers a high Assigned Protection Factor (APF) and provides a positive pressure barrier, making it superior to standard dust masks or half-face respirators for this critical task.[4][7]
-
Hand Protection: Double-gloving with nitrile gloves is critical. This practice protects against minor tears or punctures in the outer glove and allows for the safe removal of a contaminated outer layer without compromising the inner glove and exposing the skin.
-
Body Protection: A disposable coverall prevents the contamination of personal clothing, which could otherwise become a source of secondary exposure.[7] Shoe covers contain any potential spills and prevent tracking of the compound outside the designated work area.
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is essential for minimizing risk. The following diagram outlines the critical process of weighing and preparing a stock solution of the compound.
Sources
- 1. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminophenylboronic acid | C6H8BNO2 | CID 2734615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. 3mnederland.nl [3mnederland.nl]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. 3mindia.in [3mindia.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
